IR-820
Description
Properties
IUPAC Name |
sodium;4-[(2E)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H51ClN2O6S2.Na/c1-45(2)40(48(28-9-11-30-56(50,51)52)38-24-20-32-14-5-7-18-36(32)42(38)45)26-22-34-16-13-17-35(44(34)47)23-27-41-46(3,4)43-37-19-8-6-15-33(37)21-25-39(43)49(41)29-10-12-31-57(53,54)55;/h5-8,14-15,18-27H,9-13,16-17,28-31H2,1-4H3,(H-,50,51,52,53,54,55);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANIQVAJHXBIAY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC4=C(C(=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C4=C(/C(=C\C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)/CCC4)Cl)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H50ClN2NaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
849.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172616-80-7 | |
| Record name | 2-[2-[2-Chloro-3-[[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Near-Infrared Dye IR-820: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-820 is a versatile near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in biomedical research. Its strong optical absorbance and fluorescence emission in the NIR window (700-900 nm), coupled with its photothermal properties, make it a valuable tool for a range of applications, including in vivo imaging, photothermal therapy (PTT), and as a contrast agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on experimental protocols and data presentation for the research community.
Chemical Structure and Identification
This compound, also known as New Indocyanine Green, is a complex organic molecule. Its structure is characterized by two indole (B1671886) rings linked by a polymethine chain, with a chloro-substituted cyclohexene (B86901) ring within the chain. This extended conjugated system is responsible for its characteristic NIR absorption and emission.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2-[2-[2-Chloro-3-[[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium, inner salt, sodium salt |
| Synonyms | New Indocyanine Green, IR 820 |
| CAS Number | 172616-80-7 |
| Molecular Formula | C₄₆H₅₀ClN₂NaO₆S₂ |
| Molecular Weight | 849.47 g/mol |
| Appearance | Green to dark brown solid powder |
Physicochemical and Photophysical Properties
The utility of this compound in biomedical applications is dictated by its distinct physicochemical and photophysical properties. These properties can be influenced by the solvent environment. For instance, its fluorescence quantum yield is significantly enhanced in the presence of serum albumin.
Table 2: Physicochemical and Photophysical Properties of this compound
| Property | Value | Conditions |
| Melting Point | >300 °C | |
| Solubility | Soluble in DMSO and methanol | |
| Absorption Maximum (λmax) | ~710 nm | In vivo (serum) |
| ~820 nm | ||
| ~690 nm | Aqueous solution | |
| Emission Maximum (λem) | ~820 nm | |
| ~858 nm | In 10% Fetal Bovine Serum (FBS) | |
| Molar Extinction Coefficient (ε) | 198,181 M⁻¹cm⁻¹ | In methanol |
| Quantum Yield (Φ) | 0.313% | In water |
| 2.521% | In 10% Fetal Bovine Serum (FBS) |
Experimental Protocols
Preparation of this compound for In Vivo Administration
For in vivo applications, this compound is typically formulated to ensure biocompatibility and stability.
Protocol 1: Simple Formulation for Injection
-
Freshly prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Further dilute the stock solution with phosphate-buffered saline (PBS) to the desired final concentration (e.g., 0.2 mM).[1]
-
The final solution is administered to experimental animals, typically via intravenous or intraperitoneal injection.[1]
Protocol 2: Encapsulation in Nanoparticles for Photothermal Therapy
-
Dissolve a calculated amount of this compound in DMSO.
-
Physically adsorb the this compound solution with a solution of poly(lactic-co-glycolic acid) (PLGA) in acetonitrile.
-
This mixture is then used to form nanoparticles through methods like nanoprecipitation.
-
The resulting this compound-loaded nanoparticles are purified and resuspended in a biocompatible buffer for administration.
In Vivo Imaging Protocol
This compound's NIR fluorescence makes it an excellent probe for in vivo imaging.
-
Administer the this compound formulation to the animal model (e.g., tumor-bearing mouse) via tail vein injection at a typical dose of 150 μL of a 75 μM solution.[2]
-
Acquire fluorescence images at various time points post-injection (e.g., 4, 24, 48, 72, 96 hours) using an in vivo imaging system equipped with an appropriate NIR laser (e.g., 808 nm excitation) and filters.[2]
-
Analyze the images to determine the biodistribution and tumor accumulation of this compound.[2]
In Vivo Photothermal Therapy Protocol
The strong absorbance of this compound in the NIR region can be harnessed to generate heat for photothermal therapy.
-
Administer this compound, often encapsulated in nanoparticles to enhance tumor accumulation, to tumor-bearing mice.
-
Allow sufficient time for the agent to accumulate in the tumor (e.g., 24-48 hours).
-
Irradiate the tumor region with a NIR laser (e.g., 793 nm or 808 nm) at a specific power density (e.g., 1.5-2 W/cm²) for a set duration (e.g., 5-10 minutes).[3][4]
-
Monitor the temperature at the tumor site using a thermal camera.
-
Evaluate the therapeutic efficacy by measuring tumor volume over time.[4]
In Vitro Cytotoxicity Assay
Assessing the biocompatibility of this compound formulations is crucial.
-
Seed cells (e.g., cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound formulation and incubate for a specified period (e.g., 24 or 48 hours).
-
Perform a standard cytotoxicity assay, such as the MTT or CCK-8 assay, to determine cell viability.
-
For photothermal cytotoxicity, irradiate the cells treated with this compound with a NIR laser before performing the viability assay.
Visualizing Experimental Workflows
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound-mediated photothermal therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 3. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
IR-820 Dye: A Comprehensive Technical Guide to its Spectral Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectral characteristics of IR-820, a near-infrared (NIR) cyanine (B1664457) dye. With its improved stability compared to Indocyanine Green (ICG), this compound is a valuable tool for a range of applications, including in vivo imaging and photothermal therapy.[1][2] This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes experimental workflows to facilitate its effective use in research and development.
Core Spectral and Physicochemical Properties
This compound is a versatile NIR dye with spectral properties that are highly dependent on its solvent environment.[3][4] Its characteristics in various media are summarized below, providing a comparative overview for experimental design.
| Property | Value | Solvent/Conditions | Reference(s) |
| Absorption Maximum (λmax) | ~690 nm | Aqueous Solution | [1] |
| 710 nm | - | [5][6][7] | |
| 812 nm | Aqueous Solution | [8] | |
| 820 nm | Methanol | [9][10][11][12] | |
| Red-shifted by ~143 nm vs. water | 10% Fetal Bovine Serum (FBS) | [3][4] | |
| Emission Maximum (λem) | 820 nm | - | [1][5][6][7] |
| ~829 nm | Water | [3][4] | |
| ~858 nm | 10% Fetal Bovine Serum (FBS) | [3][4] | |
| 850 nm | Methanol | [9][10] | |
| Molar Extinction Coefficient (ε) | 198,181 M-1cm-1 | Methanol | [10] |
| 72 x 104 dm3mol-1cm-1 | Aqueous Solution | [13][14] | |
| Quantum Yield (Φ) | 0.313% | Water | [3][4] |
| 2.521% | 10% Fetal Bovine Serum (FBS) | [3][4] | |
| Solubility | 4.5 mg/mL (5.3 mM) | DMSO (Sonication and heating to 60°C recommended) | [5] |
| Soluble | Methanol | [1] | |
| Photostability | Higher stability than ICG | Aqueous solution | [1] |
| Good photostability in serum | 793 nm laser irradiation (20 mW/cm2) for 60 min | [3][4] | |
| 74% degradation after 60 min | Unmodified this compound under ambient irradiation | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the protocols for key experiments related to the characterization of this compound.
Absorbance Spectrum Measurement
This protocol details the steps to determine the absorption spectrum of this compound in a given solvent.
-
Preparation of Stock Solution:
-
Preparation of Working Solution:
-
Spectrophotometer Setup:
-
Measurement:
-
Fill the cuvette with the this compound working solution.
-
Record the absorbance spectrum. The peak of the curve represents the absorption maximum (λmax).
-
Fluorescence Spectrum Measurement
This protocol outlines the procedure for measuring the fluorescence emission spectrum of this compound.
-
Sample Preparation:
-
Prepare a solution of this compound in the desired solvent at a concentration that avoids quenching effects.[12]
-
-
Spectrofluorometer Setup:
-
Measurement:
-
Place the sample in the spectrofluorometer.
-
Record the emission spectrum over a defined range (e.g., 700 nm to 1300 nm).[3] The peak of the resulting curve is the emission maximum (λem).
-
Quantum Yield Determination
The quantum yield is a measure of the efficiency of fluorescence. This protocol describes a relative method for its determination.
-
Reference Standard Selection:
-
Choose a reference standard with a known quantum yield in the same spectral region as this compound. Indocyanine green (ICG) in DMSO is a suitable reference.[3]
-
-
Absorbance Measurement:
-
Prepare solutions of both the this compound sample and the reference standard in the same solvent.
-
Adjust the concentrations of both solutions to have a low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of both solutions at the excitation wavelength.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectra of both the this compound sample and the reference standard using the same excitation wavelength and instrument settings.
-
-
Calculation:
-
Integrate the area under the fluorescence emission curves for both the sample and the reference.
-
Calculate the quantum yield of the this compound sample using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Photostability Assessment
This protocol evaluates the stability of this compound's fluorescence upon prolonged light exposure.
-
Sample Preparation:
-
Initial Fluorescence Measurement:
-
Measure the initial fluorescence intensity of the sample.
-
-
Photobleaching:
-
Time-course Measurement:
-
Data Analysis:
Visualized Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound.
Caption: Workflow for characterizing the spectral properties of this compound dye.
Caption: Workflow for the application of this compound in photothermal therapy.
References
- 1. New Indocyanine Green [this compound] | CAS 172616-80-7 | Chemodex | Biomol.com [biomol.com]
- 2. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
- 3. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TargetMol [targetmol.com]
- 6. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the photostability and luminescence of dye-sensitized upconverting nanoparticles using modified IR820 dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scientificlabs.com [scientificlabs.com]
- 14. This compound Dye content 80 172616-80-7 [sigmaaldrich.com]
An In-depth Technical Guide to the Research Applications of IR-820
IR-820 is a versatile near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in biomedical research. Its unique optical properties, including strong absorption in the NIR-I region (700-900 nm) and considerable fluorescence emission extending into the NIR-II window (900-1700 nm), make it an ideal candidate for a range of applications that require deep tissue penetration and high signal-to-noise ratios.[1][2][3] This guide provides a comprehensive overview of the primary uses of this compound in research, focusing on phototherapies, advanced bioimaging, and its role in multifunctional theranostic platforms.
Core Research Applications
This compound's utility stems from its ability to act as both a photosensitizer and a fluorescent probe. Upon excitation with NIR light, it can convert light energy into heat for photothermal therapy (PTT) or transfer energy to molecular oxygen to generate cytotoxic reactive oxygen species (ROS) for photodynamic therapy (PDT).[4][5][6] Simultaneously, its fluorescence allows for real-time imaging to guide these therapeutic interventions.[1][2]
1. Photothermal Therapy (PTT)
As a potent photothermal agent, this compound absorbs NIR light and efficiently converts it into localized hyperthermia to ablate diseased cells. This modality is primarily explored in cancer treatment, where targeted heating of tumor tissues can induce apoptosis and necrosis.[7][8] Studies have shown that this compound, especially when encapsulated in nanoparticles, can significantly increase the temperature of tumor sites upon laser irradiation, leading to complete tumor eradication in preclinical models.[1][9]
2. Photodynamic Therapy (PDT)
This compound also functions as a photosensitizer for PDT. When irradiated with NIR light, it can produce ROS, such as singlet oxygen, which are highly reactive and can induce oxidative stress, leading to cell death.[3][4] This mechanism is leveraged for both anticancer and antimicrobial applications. Combining PDT with PTT using a single agent like this compound can produce a synergistic therapeutic effect, enhancing the overall efficacy of the treatment.[4][6]
3. Near-Infrared (NIR) Bioimaging
This compound is widely used as a contrast agent for NIR fluorescence imaging.[10][11] Its emission spectrum, particularly its tail extending into the NIR-II region, is advantageous for deep-tissue imaging with reduced light scattering and autofluorescence.[1][2] This has enabled high-resolution applications such as in vivo cerebrovascular imaging, allowing for the visualization of tiny blood capillaries deep within brain tissue.[1] When complexed with proteins like albumin, its fluorescence intensity and stability are enhanced, making it suitable for imaging-guided surgery.[12]
4. Drug Delivery and Theranostics
To overcome limitations such as low water stability and nonspecific distribution, this compound is often incorporated into nanocarriers like PLGA nanoparticles, melanin (B1238610) nanoplates, or chitosan (B1678972) conjugates.[5][9][13] These nanoformulations improve the dye's biocompatibility, circulation half-life, and tumor accumulation through the enhanced permeability and retention (EPR) effect.[] Furthermore, this compound can be co-loaded or self-assembled with chemotherapeutic drugs, such as doxorubicin, to create multifunctional theranostic platforms. These systems enable simultaneous bioimaging to locate tumors and combined chemo-photothermal therapy for a synergistic antitumor effect.[15]
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound and its formulations as reported in various research studies.
Table 1: Optical Properties of this compound
| Medium/Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Notes |
|---|---|---|---|
| Not Specified | 710 | 820 | General characteristic values.[8][11] |
| Not Specified | 800 | 820 | Alternative reported excitation peak.[11] |
| Water | 685 and 812 | > 900 (extends to ~1200) | Dual absorption peaks; emission tail in NIR-II region.[16] |
| Serum | Red-shifted by ~143 nm | ~858 | Absorption and emission peaks shift upon binding to serum proteins.[1] |
Table 2: Photothermal Therapy (PTT) Parameters
| This compound Formulation | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Achieved Temperature (°C) |
|---|---|---|---|
| Aqueous Solution (500 µg/mL) | 793 | 0.5 | 55°C (within 4 min) |
| Aqueous Solution (500 µg/mL) | 793 | 1.5 | > 90°C |
| In Vivo Tumor Model | 793 | 2.0 | Sufficient to inhibit or eradicate tumors.[1] |
| This compound PLGA Nanoparticles | 808 | 14.1 | Optimal for in vitro phototoxicity.[7] |
| CDSIR820 Nanoparticles | 808 | Not Specified | 43°C (from 37°C) |
Table 3: Nanoparticle Formulation and Drug Delivery Data
| Nanoparticle Type | This compound Loading | Particle Size (nm) | Polydispersity Index (PDI) | Application |
|---|---|---|---|---|
| PLGA Lipid-Polymer Hybrid | Not specified | 103 ± 8 | 0.163 ± 0.031 | PTT for Breast Cancer.[7][8] |
| LA-IR820/DOX Self-Assembly | 48.9 wt% (LA-IR820) | 174.0 ± 10.2 | 0.169 | Chemo-Photothermal Therapy for Hepatoma.[15] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for common applications of this compound.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the nanoprecipitation method for encapsulating this compound into a lipid-polymer hybrid nanocarrier.[7][8]
-
Core Preparation : Dissolve 1 mg of PLGA (poly(lactic-co-glycolic acid)) and a calculated amount of this compound (e.g., 300 µg) in an organic solvent mixture (e.g., 400 µL acetonitrile (B52724) and DMSO).
-
Shell Preparation : Prepare a solution of phospholipids (B1166683) (e.g., 260 µg of DSPE-PEG and 200 µg of DSPG) in a 4% ethanol-water solution.
-
Nanoprecipitation : Add the organic phase (core) dropwise into the aqueous phase (shell) under constant stirring. The organic solvent will diffuse into the aqueous phase, leading to the precipitation of this compound-loaded PLGA nanoparticles.
-
Purification : Stir the nanoparticle suspension overnight at room temperature to allow for solvent evaporation. Purify the nanoparticles by dialysis (e.g., using a 3.5 kDa molecular weight cutoff dialysis bag) against deionized water to remove free dye and other impurities.
-
Characterization : Characterize the resulting nanoparticles for size and zeta potential using dynamic light scattering (DLS). Quantify the amount of encapsulated this compound spectrophotometrically by measuring the absorbance at ~710 nm after dissolving the nanoparticles in a suitable solvent.[8]
Protocol 2: In Vitro Photothermal Cytotoxicity Assay
This protocol assesses the efficacy of this compound-mediated PTT in killing cancer cells.[7][8]
-
Cell Seeding : Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.
-
Treatment : Replace the medium with fresh medium containing various concentrations of free this compound or this compound-loaded nanoparticles. As a control, maintain untreated cells. Incubate for a specified period (e.g., 3-24 hours).
-
Irradiation : Wash the cells with phosphate-buffered saline (PBS) and add fresh medium. Irradiate the designated wells with a NIR laser (e.g., 808 nm) at a specific power density (e.g., 14.1 W/cm²) for a set duration (e.g., 2 minutes).
-
Viability Assessment (MTT Assay) : After irradiation, incubate the cells for another 24-48 hours. Add MTT solution to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.
-
Data Analysis : Solubilize the formazan crystals with DMSO. Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate cell viability as a percentage relative to the untreated control group.
Protocol 3: In Vivo NIR-II Imaging and Photothermal Therapy
This protocol describes the use of this compound for imaging-guided PTT in a subcutaneous tumor mouse model.[1]
-
Animal Model : Establish a subcutaneous tumor model by injecting cancer cells into the flank of immunocompromised mice.
-
Agent Administration : Once tumors reach a suitable size, inject the mice with an this compound solution (e.g., 2 mg/mL, 100 µL) via intramuscular or intravenous injection.
-
NIR-II Fluorescence Imaging : At various time points post-injection (e.g., 48 hours), perform in vivo imaging using a NIR-II fluorescence imaging system with an appropriate excitation laser (e.g., 793 nm) to visualize the biodistribution of this compound and its accumulation in the tumor.
-
Photothermal Therapy : Based on the imaging results indicating peak tumor accumulation, irradiate the tumor area with a high-power NIR laser (e.g., 793 nm, 2 W/cm²) for a specified duration (e.g., 10 minutes).
-
Monitoring and Evaluation : Monitor the surface temperature of the tumor during irradiation using an IR thermal camera. Track tumor growth over several days or weeks by measuring tumor volume. Compare the results among different treatment groups (e.g., PBS + Laser, this compound only, this compound + Laser) to evaluate therapeutic efficacy.
Visualizations: Pathways and Workflows
Diagram 1: Dual Mechanism of this compound in Phototherapy
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mesoporous Fe3O4 Nanoparticles Loaded with this compound for Antibacterial Activity via Magnetic Hyperthermia Combined with Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IR820 functionalized melanin nanoplates for dual-modal imaging and photothermal tumor eradication - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 6. Polydopamine/IR820 nanoparticles as topical phototheranostics for inhibiting psoriasiform lesions through dual photothermal and photodynamic treatments - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Lactosylated IR820/DOX Co-Assembled Nanodrug for Synergetic Antitumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
A Technical Guide to the In Vivo Mechanism of Action of IR-820
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
IR-820, a cyanine-based dye and a structural analog of the FDA-approved Indocyanine Green (ICG), is emerging as a potent theranostic agent in preclinical research.[1][2][3] Possessing favorable optical properties in the near-infrared (NIR) window, particularly the second NIR window (NIR-II, 900-1700 nm), this compound offers significant advantages for deep-tissue applications.[4] Compared to ICG, it demonstrates enhanced stability in aqueous solutions and prolonged plasma half-life, making it a promising candidate for both bioimaging and therapy.[2][5][6] This guide provides a comprehensive technical overview of the in vivo mechanism of action of this compound, focusing on its dual therapeutic modalities—Photothermal Therapy (PTT) and Photodynamic Therapy (PDT)—its pharmacokinetic profile, and the cellular pathways it modulates.
Core Mechanisms of Action: A Dual Approach
Upon excitation with near-infrared light, this compound leverages two distinct but synergistic mechanisms to induce targeted cell death, primarily within cancerous tissues.
Photothermal Therapy (PTT)
The primary therapeutic action of this compound is driven by its photothermal effect.[4] When irradiated with NIR light, typically at wavelengths around 793 nm to 808 nm, this compound efficiently absorbs the light energy and converts it into localized heat through non-radiative relaxation.[4][7] This rapid temperature elevation induces a state of hyperthermia in the target tissue. When the temperature surpasses approximately 49-55°C, it becomes lethal to cells, leading to the thermal ablation of the tumor.[4] The photothermal conversion efficiency of this compound has been calculated to be as high as 32.74%.[4]
Photodynamic Therapy (PDT)
In addition to generating heat, the light-activated, excited state of this compound can transfer energy to molecular oxygen, resulting in the formation of cytotoxic Reactive Oxygen Species (ROS), such as singlet oxygen.[8][9][10] This photodynamic effect introduces a secondary layer of cytotoxicity. The generated ROS can damage cellular components, including lipids, proteins, and DNA, further contributing to cell death. The combination of PTT and PDT creates a powerful synergistic effect for inhibiting abnormal cell proliferation.[8]
Cellular Response and Signaling Pathways
The cytotoxicity induced by this compound-mediated PTT/PDT primarily culminates in programmed cell death, or apoptosis.[11][12][13] This is a preferred cell-death pathway in cancer therapy over necrosis, as it avoids triggering a significant inflammatory response that could promote tumor recurrence.[11][13] The signaling cascade is often initiated by the high levels of intracellular ROS, which cause mitochondrial damage.[10] This damage leads to the release of cytochrome C into the cytoplasm, which in turn activates a caspase cascade, a key executioner of the apoptotic program.[8][10]
In Vivo Pharmacokinetics and Biodistribution
The in vivo behavior of this compound is critical to its function as a targeted theranostic agent. Its interaction with blood components and subsequent distribution are key determinants of its efficacy and safety.
Interaction with Serum Albumin
Upon intravenous injection, this compound molecules readily bind to serum proteins, particularly albumin.[1][4][14] This interaction is highly significant for several reasons. Firstly, it prevents the aggregation of this compound molecules in an aqueous environment, which would otherwise lead to fluorescence self-quenching.[4][14] Secondly, binding to albumin enhances the fluorescence quantum yield and overall brightness of this compound; the quantum yield in serum (2.521%) is approximately seven times higher than in water (0.313%).[4] This spontaneous formation of this compound-albumin complexes effectively creates circulating "nanoparticles" with improved stability and optical properties.[1][4]
Tumor Accumulation
This compound, particularly when formulated in nanoparticles or bound to albumin, accumulates in tumor tissues primarily through the Enhanced Permeability and Retention (EPR) effect.[10][15] The leaky vasculature and poor lymphatic drainage characteristic of many solid tumors allow for the passive extravasation and retention of these nano-sized complexes. Peak tumor accumulation is typically observed between 24 and 48 hours post-administration, providing an optimal window for therapeutic intervention.[4][16] Studies have documented a tumor signal-to-background ratio reaching as high as 14.766 at the 48-hour time point.[4]
Organ Distribution and Excretion
As a consequence of its circulation dynamics, this compound also shows accumulation in organs of the reticuloendothelial system (RES), such as the liver and kidneys, which are involved in its clearance.[4][14] Despite this, studies indicate that this compound is biocompatible and excretable, with negligible long-term toxicity observed in histological and blood analyses.[1][4]
Quantitative In Vivo Data
The performance of this compound has been quantified across several preclinical studies. The tables below summarize key findings.
Table 1: Photothermal & Optical Properties of this compound
| Parameter | Value | Condition/Comment | Source |
|---|---|---|---|
| Photothermal Conversion Efficiency | 32.74% | Calculated from temperature response to 793 nm laser irradiation. | [4] |
| Quantum Yield (QY) | 2.521% | In 10% Fetal Bovine Serum (FBS). | [4] |
| Quantum Yield (QY) | 0.313% | In water. | [4] |
| Temperature Increase (In Vitro) | Reached 55°C within 4 min | 500 µg/mL solution, 793 nm laser at 0.5 W/cm². | [4] |
| Temperature Increase (In Vivo) | +11.7 °C | In a psoriasiform murine model, measured on the skin surface. |[8] |
Table 2: In Vivo Tumor Accumulation and Efficacy
| Parameter | Value | Animal Model/Condition | Source |
|---|---|---|---|
| Peak Tumor Accumulation | 48 hours post-injection | Subcutaneous bladder tumor-bearing nude mice. | [4] |
| Max Signal-to-Background Ratio (SBR) | 14.766 | At the tumor site at 48 hours. | [4] |
| Therapeutic Outcome | Obvious inhibition or complete eradication | Subcutaneous bladder tumors treated with this compound and laser. | [4] |
| Tissue Thickness Reduction | From 134 µm to 34 µm | Epidermal thickness in an imiquimod-induced psoriasis model. |[8] |
Key Experimental Protocols
The following outlines a generalized protocol for evaluating the in vivo PTT efficacy of this compound, based on methodologies reported in the literature.
Animal Model
-
Model: Subcutaneous tumor models are commonly used. For example, human bladder cancer cells (UMUC3) or triple-negative breast cancer cells (MDA-MB-231) are injected into the flank of immunocompromised mice (e.g., nude mice).[4][16]
-
Growth: Tumors are allowed to grow to a specific volume (e.g., ~120 mm³) before treatment begins.[4]
Reagent Preparation and Administration
-
Preparation: this compound powder is typically dissolved in a biocompatible vehicle such as Phosphate-Buffered Saline (PBS).[17]
-
Administration: The solution is administered to the animals, often via intramuscular or intravenous (tail vein) injection.[4][17] A typical dose might be 100-200 µL of a 0.5-2.0 mg/mL solution.[4]
NIR Irradiation
-
Timing: Laser irradiation is performed at the time of peak tumor accumulation, generally 48 hours after this compound injection.[4]
-
Parameters: The tumor site is exposed to a NIR laser (e.g., 793 nm) at a specified power density (e.g., 2 W/cm²) for a set duration (e.g., 10 minutes).[4] Real-time thermal imaging is often used to monitor the temperature at the tumor site.[4]
Therapeutic Efficacy Assessment
-
Tumor Growth: Tumor dimensions are measured regularly (e.g., every few days for 16-30 days) with calipers to calculate tumor volume.[4][16]
Visualization of Dual Mechanism
The combined photothermal and photodynamic action of this compound is a key feature of its therapeutic potential. Upon absorbing a photon, the excited this compound molecule can relax via two primary pathways: non-radiative decay, which releases vibrational energy as heat (PTT), or intersystem crossing and subsequent energy transfer to oxygen, creating ROS (PDT).
Conclusion
This compound is a versatile and effective theranostic agent in preclinical models. Its in vivo mechanism of action is characterized by a dual photothermal and photodynamic effect that synergistically induces apoptotic cell death. Favorable pharmacokinetics, driven by its interaction with serum albumin and passive accumulation in tumors via the EPR effect, allow for targeted therapy with minimal systemic toxicity. The ability to simultaneously image and treat diseased tissue using NIR-II fluorescence guidance positions this compound as a highly promising candidate for translation into clinical applications for cancer and other diseases.[4][18]
References
- 1. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 2. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Polydopamine/IR820 nanoparticles as topical phototheranostics for inhibiting psoriasiform lesions through dual photothermal and photodynamic treatments - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 9. Biotin-new indocyanine green conjugate: Synthesis, in vitro photocytotoxicity and in vivo biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound@NBs Combined with MG-132 Enhances the Anti-Hepatocellular Carcinoma Effect of Sonodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of IR-820 Dye
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of IR-820, a near-infrared (NIR) cyanine (B1664457) dye with significant applications in biomedical research and drug development. Understanding these properties is critical for its effective use in applications ranging from in vitro assays to in vivo imaging and therapy.
Solubility Profile
This compound is a moderately lipophilic molecule, and its solubility is dependent on the solvent system employed. Detailed solubility data is crucial for preparing stock solutions, formulating delivery systems, and ensuring reproducibility in experimental protocols.
Quantitative Solubility Data
The following table summarizes the known quantitative solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 4.5[1] - 5[2] | 5.3[1] - 5.89[2] | Sonication and heating to 60°C are recommended for dissolution.[1][2] |
| Methanol | Soluble[3] | - | Specific quantitative data is not readily available. |
| Phosphate-Buffered Saline (PBS) | ~0.17[2] | 0.2[2] | A 0.2 mM solution can be prepared for in vivo injections.[2] |
| Water | Soluble[4][5] | - | Exhibits a broad absorption band at 690nm in aqueous solution.[3] |
Experimental Protocols for Solubility Determination
Protocol 1: Preparation of a Stock Solution in DMSO
-
Materials: this compound dye powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 5 mg/mL).
-
To facilitate dissolution, sonicate the mixture in a water bath sonicator for 10-15 minutes.[1]
-
Visually inspect the solution to ensure complete dissolution.
-
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability, protected from light and moisture.[2]
Protocol 2: Preparation of an Aqueous Solution for In Vivo Administration
-
Materials: this compound dye powder, Phosphate-Buffered Saline (PBS), pH 7.4.
-
Procedure:
-
Note: The solubility of this compound in aqueous solutions is limited. For higher concentrations or improved stability, co-solvents or formulation strategies may be necessary.
Stability Profile
The stability of this compound is influenced by several factors, including storage conditions, light exposure, temperature, and the surrounding chemical environment.
Storage and Handling Recommendations
To ensure the integrity of this compound, the following storage and handling precautions are recommended:
| Form | Storage Temperature | Duration | Conditions |
| Powder | -20°C | Up to 3 years[1] | Protect from light and moisture.[3] |
| In DMSO | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| In DMSO | -20°C | Up to 1 month[2] |
Handling Precautions:
-
Perform all handling procedures under subdued light to minimize photodegradation.[1]
-
It is recommended to prepare solutions fresh before use.[1]
Photostability
This compound is a photosensitive molecule. Its stability is significantly improved when compared to Indocyanine Green (ICG).[3]
-
In Serum: this compound exhibits good photostability when dissolved in serum, with no significant decrease in emission intensity observed after 60 minutes of continuous laser irradiation (793 nm, 20 mW/cm²).[4]
Thermal Stability
The degradation of this compound in aqueous solutions is temperature-dependent and has been shown to be more stable than ICG under various temperature conditions. The degradation kinetics follow a pseudo-first-order exponential decay.
Stability in Physiological Media
-
In Serum/Plasma: The fluorescence emission of this compound is significantly enhanced and stabilized upon binding to serum albumin.[3][4] This interaction is crucial for its application as an in vivo imaging agent.
-
In PBS: While soluble to a certain extent, the stability of this compound in PBS is a consideration for experimental design, especially for long-term studies. Encapsulation in nanoparticles has been shown to improve its stability in physiological pH.[1][6]
Experimental Protocols for Stability Assessment
Protocol 3: UV-Vis Spectrophotometry for Stability Analysis
-
Objective: To monitor the degradation of this compound over time by measuring changes in its absorbance spectrum.
-
Materials: this compound solution in the solvent of interest, UV-Vis spectrophotometer, quartz cuvettes.
-
Procedure:
-
Prepare a solution of this compound at a known concentration.
-
Measure the initial absorbance spectrum of the solution, identifying the characteristic absorption peaks (around 690 nm and 820 nm in aqueous solutions).[3]
-
Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At predetermined time intervals, withdraw an aliquot of the solution and measure its absorbance spectrum.
-
Analyze the data by plotting the absorbance at the maximum wavelength (λmax) against time. A decrease in absorbance indicates degradation.
-
The degradation rate can be quantified by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
Degradation Pathway
Understanding the degradation pathway of this compound is essential for predicting its stability and identifying potential interfering byproducts in experimental systems. The primary mechanism of degradation for cyanine dyes, including this compound, is photodegradation, particularly in the presence of oxygen.
The proposed photodegradation pathway involves the reaction of the polymethine chain of the cyanine dye with singlet oxygen. This leads to the cleavage of the conjugated system and the formation of smaller, non-fluorescent molecules.
Caption: General photodegradation pathway of cyanine dyes like this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound dye. The provided data and protocols are intended to assist researchers in the effective design and execution of their experiments. For optimal results, it is recommended to always use high-purity this compound and to handle it with the necessary precautions to minimize degradation. Further research into the quantitative solubility in various aqueous buffers and a more detailed elucidation of its degradation pathways will continue to enhance its utility in the scientific community.
References
- 1. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New indocyanine green [this compound] - CAS-Number 172616-80-7 - Order from Chemodex [chemodex.com]
- 4. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Photophysical Properties of IR-820
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of the near-infrared (NIR) cyanine (B1664457) dye, IR-820. This document consolidates key quantitative data, details experimental protocols for its characterization, and visualizes its application in a therapeutic context. The information herein is intended to support researchers and professionals in the fields of biophotonics, drug delivery, and cancer therapy in harnessing the potential of this compound.
Core Photophysical Data of this compound
The utility of this compound as a NIR fluorophore and photothermal agent is defined by its quantum yield and molar extinction coefficient. These parameters are highly dependent on the solvent environment. The following tables summarize the reported values for this compound in various media.
Table 1: Fluorescence Quantum Yield of this compound
| Solvent/Medium | Quantum Yield (Φ) | Citation(s) |
| Water | 0.313% | [1][2] |
| Serum (10% FBS) | 2.521% | [1][2] |
| Ethanol | 4.20% |
Note: The significant increase in quantum yield in serum is attributed to the adsorption of this compound molecules onto serum proteins, which reduces aggregation-caused quenching.
Table 2: Molar Extinction Coefficient of this compound
| Solvent/Medium | Molar Extinction Coefficient (ε) | Wavelength (λmax) | Citation(s) |
| Methanol | 198,181 M-1cm-1 | 820 nm | [3] |
| Aqueous Solution | 7.2 x 104 M-1cm-1 | 690 nm | |
| Methanol (IR820-chitosan) | Not specified | 653 nm | [4] |
Note: The molar extinction coefficient can vary based on the specific chemical form and conjugation of the dye.
Experimental Protocols
Accurate characterization of this compound is crucial for its effective application. The following sections provide detailed methodologies for determining its molar extinction coefficient and relative fluorescence quantum yield.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Materials:
-
This compound dye
-
Spectrophotometer (UV-Vis-NIR)
-
Analytical balance
-
Volumetric flasks
-
Cuvettes (typically 1 cm path length)
-
Appropriate solvent (e.g., methanol, water)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution with the same solvent. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the wavelength to the λmax of this compound in the chosen solvent.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (set absorbance to 0).
-
Absorbance Measurement: Measure the absorbance of each of the diluted this compound solutions at λmax.
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law, A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.
-
The slope of the resulting linear graph will be εl.
-
Calculate ε by dividing the slope by the path length of the cuvette (typically 1 cm).[5][6][7]
-
Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.
Materials:
-
This compound dye
-
Fluorescence spectrometer
-
UV-Vis-NIR spectrophotometer
-
A standard fluorophore with a known quantum yield in the NIR range (e.g., Indocyanine Green - ICG)
-
Cuvettes (fluorescence and absorption)
-
Appropriate solvent
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8]
-
Absorbance Measurement: Using the spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the fluorescence spectrometer to the excitation wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution.
-
Ensure that the emission is collected over the entire fluorescence band.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard.
-
The quantum yield of the sample (ΦX) can be calculated using the following equation:[8][9]
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
-
Visualized Experimental Workflow and Mechanisms
This compound is frequently employed as a photothermal agent in cancer therapy. The following diagrams, generated using the DOT language, illustrate the experimental workflow for photothermal therapy and the underlying mechanism of action.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Extinction Coefficient Determination - Creative Proteomics [creative-proteomics.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. agilent.com [agilent.com]
An In-depth Technical Guide to the Safety and Toxicity of IR-820 Dye
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IR-820, a heptamethine cyanine (B1664457) dye, is a near-infrared (NIR) agent with significant potential in various biomedical applications, including bioimaging and photothermal therapy (PTT). Structurally similar to the FDA-approved indocyanine green (ICG), this compound exhibits improved stability, making it an attractive alternative. This technical guide provides a comprehensive overview of the safety and toxicity profile of this compound, drawing from available in vitro and in vivo studies. The document details its cytotoxicity, systemic toxicity, and biodistribution. While this compound generally demonstrates good biocompatibility, particularly when encapsulated, this guide also highlights the current gap in publicly available genotoxicity data. Methodologies for key toxicological and safety assessments are provided, alongside a summary of quantitative data and a visualization of the apoptotic signaling pathway induced by this compound-mediated photothermal therapy.
In Vitro Safety and Toxicity
The in vitro cytotoxicity of this compound has been evaluated across various cell lines, often in the context of its application in photothermal therapy.
Cytotoxicity Assessment
Studies have shown that the cytotoxicity of free this compound is dose-dependent. For instance, in human breast cancer cells (MCF-7), free this compound at a concentration of 65 μM resulted in a cell viability of 42% after 48 hours of incubation.[1] In contrast, when encapsulated in PLGA nanoparticles, this compound showed significantly improved biocompatibility, with cell viability remaining above 80% even at high concentrations (200 μg/mL).[1][2] In 3T3-L1 and 4T1 cells, cell viability was reported to be higher than 80% at a concentration of 9 μM for both free this compound and this compound complexed with human serum albumin (HSA).[3]
Upon irradiation with a near-infrared laser, this compound exhibits significant phototoxicity, which is the basis of its use in photothermal therapy. In MCF-7 cells treated with this compound loaded PLGA nanoparticles, laser irradiation (14.1 W/cm²) for 30 seconds led to a reduction in cell viability to 42%.[1][2]
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Formulation | Concentration | Incubation Time | Cell Viability (%) | With/Without Laser | Reference |
| MCF-7 | Free this compound | 65 μM | 48 h | 42% | Without | [1][2] |
| MCF-7 | This compound PLGA NPs | 200 µg/mL | 48 h | >80% | Without | [1][2] |
| 3T3-L1 | Free this compound | 9 μM | 24 h | >80% | Without | [3] |
| 4T1 | Free this compound | 9 μM | 24 h | >80% | Without | [3] |
| 3T3-L1 | This compound-HSA | 9 μM | 24 h | >80% | Without | [3] |
| 4T1 | This compound-HSA | 9 μM | 24 h | >80% | Without | [3] |
| MCF-7 | This compound PLGA NPs | 60 µM | 24 h | 42% | With (14.1 W/cm²) | [1][2] |
| MES-SA | Free this compound | ≥ 5 µM | Not Specified | Significant Inhibition | With | [4] |
| SKOV-3, Dx5 | IRPDcov | 5 µM | Not Specified | No significant toxicity | Without | [5] |
Genotoxicity and Mutagenicity
A comprehensive literature search for the genotoxicity and mutagenicity of this compound dye did not yield any specific studies. Standard assays to evaluate genotoxic potential include the Ames test for mutagenicity, the in vitro micronucleus assay for clastogenicity and aneugenicity, the chromosomal aberration assay, and the comet assay for DNA damage. The absence of such data represents a significant gap in the safety profile of this compound and should be a key consideration for its further development and potential clinical translation.
In Vivo Safety and Toxicity
In vivo studies in murine models have generally indicated that this compound has a favorable safety profile with negligible systemic toxicity at therapeutic doses.
Systemic Toxicity Assessment
Histological analysis of major organs (heart, liver, spleen, lungs, and kidneys) from mice treated with this compound has shown no significant pathological abnormalities or organ damage.[6][7] Blood tests, including routine blood examinations and hepatic and renal function tests, have also revealed no significant differences between this compound treated and control groups, further supporting its in vivo biocompatibility.[6]
Biodistribution and Excretion
Following intravenous administration, this compound primarily accumulates in the liver, kidneys, and gut.[3][6] Ex vivo imaging of organs at different time points has confirmed that the dye is mainly cleared through the hepatobiliary and renal systems.[3] Studies have shown that the fluorescence signal in major organs gradually decreases over time, with almost no signal detectable after five weeks, indicating that this compound does not exhibit long-term accumulation in the body.
Table 2: In Vivo Biodistribution of this compound
| Animal Model | Administration Route | Dosage | Major Accumulation Organs | Excretion Route | Time to Clearance | Reference |
| Mice | Intravenous | 0.5 mg/mL, 200 µL | Liver, Kidneys, Gut | Hepatobiliary and Renal | ~5 weeks | [6] |
| Mice | Intravenous | 75 µM, 150 µL | Tumors, Kidneys, Liver | Digestive and Urinary | Not specified | [3] |
Mechanism of Action in Photothermal Therapy and Associated Signaling Pathway
The therapeutic effect of this compound in PTT is mediated by its ability to convert near-infrared light into localized heat, leading to hyperthermia and subsequent cell death. The primary mechanism of cell death induced by this compound-mediated PTT is apoptosis.[1][2]
Apoptotic Signaling Pathway
The hyperthermia generated by photo-excited this compound triggers the intrinsic (mitochondrial) pathway of apoptosis. This process involves the following key steps:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The heat stress leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bak and Bax), which oligomerize and form pores in the mitochondrial outer membrane.
-
Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome.
-
Caspase Cascade Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death, such as DNA fragmentation and the formation of apoptotic bodies.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies evaluating the cytotoxicity of this compound and its nanoformulations.[1][2]
-
Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of free this compound or this compound formulations. Include untreated cells as a control. Incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Cell Viability Calculation: Calculate the cell viability as a percentage of the control group (untreated cells).
In Vivo Toxicity and Biodistribution Study
This protocol is a general representation based on in vivo studies with this compound.[3][6]
-
Animal Model: Use healthy mice (e.g., BALB/c or nude mice, depending on the study's aim). For tumor studies, establish subcutaneous xenografts.
-
Administration: Administer this compound solution (e.g., 0.5 mg/mL in PBS) via intravenous or intramuscular injection. A typical volume is 100-200 µL per mouse. A control group should receive a vehicle injection (e.g., PBS).
-
Systemic Toxicity Assessment:
-
At predetermined time points (e.g., 1 day and 28 days post-injection), collect blood samples for complete blood count and serum chemistry analysis (hepatic and renal function).
-
At the end of the study, euthanize the mice and harvest major organs (heart, liver, spleen, lungs, kidneys) for histopathological examination (H&E staining).
-
-
Biodistribution Assessment:
-
At various time points post-injection, perform in vivo NIR fluorescence imaging of the whole body.
-
For ex vivo analysis, euthanize the mice at different time points, dissect the major organs and tumors (if applicable), and image them using a NIR fluorescence imaging system.
-
Quantify the fluorescence intensity in each organ to determine the distribution profile.
-
Conclusion
This compound is a promising near-infrared dye with significant potential for clinical applications, particularly in NIR-II fluorescence imaging and photothermal therapy. The available data from in vitro and in vivo studies suggest a favorable safety profile, with good biocompatibility and negligible systemic toxicity at therapeutic doses, especially when encapsulated in nanoparticle delivery systems. Its clearance through both hepatobiliary and renal routes without long-term accumulation is a significant advantage. The primary mechanism of its therapeutic action in PTT is the induction of apoptosis via the intrinsic mitochondrial pathway.
However, a critical gap in the current knowledge is the lack of specific genotoxicity and mutagenicity data. To ensure the safe translation of this compound into clinical practice, it is imperative that future research addresses this gap through standardized genotoxicity assays. Researchers and drug development professionals should proceed with the development of this compound-based theranostics with an awareness of this data gap and should consider conducting comprehensive genotoxicity assessments as part of their preclinical safety evaluation.
References
- 1. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. x-cellr8.com [x-cellr8.com]
- 3. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 7. The in vitro micronucleus assay using imaging flow cytometry and deep learning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Technical Guide: IR-820 vs. Indocyanine Green (ICG)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of two prominent near-infrared (NIR) cyanine (B1664457) dyes: IR-820 and Indocyanine Green (ICG). This document delves into their fundamental properties, experimental applications, and underlying mechanisms, offering a critical resource for their application in research and drug development.
Core Properties: A Side-by-Side Comparison
Both this compound and Indocyanine Green are tricarbocyanine dyes that exhibit strong absorption and fluorescence in the near-infrared spectrum, a region advantageous for deep tissue imaging due to reduced light scattering and minimal tissue autofluorescence. While structurally similar, key differences in their chemical makeup lead to distinct photophysical and stability profiles.
Physicochemical and Spectral Data
The following tables summarize the key quantitative data for this compound and ICG, providing a clear comparison for experimental design and application.
| Property | This compound | Indocyanine Green (ICG) |
| Molecular Formula | C46H50ClN2NaO6S2 | C43H47N2NaO6S2 |
| Molecular Weight | 849.47 g/mol | 774.96 g/mol |
| Appearance | Green to red-brown powder | Dark green to blue-green solid |
| Solubility | Soluble in DMSO, Methanol | Soluble in water, Methanol; practically insoluble in most other organic solvents[1] |
| Photophysical Property | This compound | Indocyanine Green (ICG) |
| Absorption Max (λabs) in Water/PBS | ~691 nm | ~780-805 nm[1] |
| Absorption Max (λabs) in Serum/FBS | Red-shifted by ~143 nm to ~793 nm[2] | ~805 nm (in blood) |
| Absorption Max (λabs) in Methanol | ~820 nm[3] | ~779 nm[3] |
| Emission Max (λem) in Water/PBS | ~829 nm[2] | ~810-820 nm |
| Emission Max (λem) in Serum/FBS | ~858 nm[2] | ~830 nm (in blood) |
| Molar Extinction Coefficient (ε) | ~187,143 M-1cm-1 (in Methanol)[4] | ~223,000 M-1cm-1 |
| Quantum Yield (ΦF) in Water | ~0.313%[2] | ~0.3% |
| Quantum Yield (ΦF) in Serum/Blood | ~2.521% (in 10% FBS)[2] | ~1.2% (in blood) |
| Quantum Yield (ΦF) in Ethanol | 7.7%[5] | - |
Stability and Pharmacokinetics
A critical differentiator between this compound and ICG is their stability, which directly impacts their utility in various applications.
| Parameter | This compound | Indocyanine Green (ICG) |
| In Vitro Stability | Degradation half-time is approximately double that of ICG in aqueous solutions under various light and temperature conditions.[1][6] | Limited stability in aqueous solutions. |
| In Vivo Stability | Exhibits enhanced in vivo stability, leading to a longer plasma residence time compared to ICG.[6] | Short plasma residence time. |
| Plasma Half-life | Longer than ICG, allowing for extended imaging windows.[6] | Approximately 150 to 180 seconds. |
| Toxicity | Considered to have low cytotoxicity and good biocompatibility.[2][7] | Nontoxic, with rare, generally mild side effects.[1] The intravenous LD50 is 60 mg/kg in mice and 87 mg/kg in rats.[1] |
| Primary Route of Elimination | Predominantly via the gastrointestinal tract. | Exclusively by the liver into the bile. |
Experimental Protocols and Methodologies
This section provides detailed methodologies for key experiments involving this compound and ICG, offering a practical guide for researchers.
In Vivo Fluorescence Imaging in a Mouse Model (this compound)
This protocol outlines a general procedure for NIR-II fluorescence imaging of cerebrovascular structures in a mouse model using this compound.
Materials:
-
This compound dye
-
Phosphate-buffered saline (PBS, 1x)
-
Anesthesia (e.g., isoflurane)
-
NIR-II fluorescence imaging system with a 793 nm laser for excitation and appropriate emission filters.
-
Animal model (e.g., mouse with a cranial window)
Procedure:
-
Preparation of this compound Solution: Freshly prepare a 0.5 mg/mL solution of this compound in 1x PBS.
-
Animal Preparation: Anesthetize the mouse and maintain anesthesia throughout the imaging procedure.
-
Dye Administration: Intravenously inject 200 µL of the prepared this compound solution into the mouse.[2][7]
-
Image Acquisition:
-
Position the mouse under the NIR-II fluorescence microscope.
-
Capture images at various depths to visualize the brain vasculature.[2]
-
For dynamic studies, record images in real-time to observe blood flow.[2]
-
Typical exposure times can range from 50 ms (B15284909) to 100 ms.[2][7]
-
Sentinel Lymph Node (SLN) Mapping (ICG)
This protocol describes the use of ICG for the identification of sentinel lymph nodes in breast cancer surgery.
Materials:
-
Indocyanine Green (ICG) for injection (e.g., 25 mg vial)
-
Sterile water for injection
-
Syringes and needles
-
NIR fluorescence imaging system
-
(Optional) Blue dye
Procedure:
-
ICG Reconstitution: Reconstitute a 25 mg vial of ICG with 10 mL of sterile water for injection to achieve a concentration of 2.5 mg/mL. Further dilute to the desired concentration, for example, 1.25 mg/0.5 mL.[8]
-
Patient Preparation: After the induction of general anesthesia, prepare the surgical site.
-
ICG Injection: Inject 1 mL of the ICG solution intradermally into the subareolar region at two sites (e.g., 12 o'clock and 9 or 3 o'clock), with 0.5 mL per injection site.[8]
-
Lymphatic Flow: Allow a waiting period of approximately 5 minutes for the ICG to travel through the lymphatic channels to the axilla.[8]
-
Fluorescence Detection:
-
Use a NIR fluorescence imaging system to visualize the fluorescent lymphatic channels and identify the sentinel lymph nodes.
-
Make a small incision along the axillary skin crease.
-
Use the fluorescence signal to guide the dissection directly to the SLN, minimizing tissue disruption.[8]
-
-
Node Excision and Confirmation: Excise the identified fluorescent lymph node(s) and send for pathological analysis.[8]
Photothermal Therapy (PTT) of Tumors (this compound)
This protocol outlines an in vivo photothermal therapy experiment using this compound in a subcutaneous tumor mouse model.
Materials:
-
This compound dye
-
Phosphate-buffered saline (PBS)
-
Tumor-bearing mouse model (e.g., subcutaneous xenograft)
-
High-power NIR laser (e.g., 793 nm or 808 nm)
-
Infrared thermal imaging camera
Procedure:
-
Preparation of this compound Dispersion: Prepare a 2 mg/mL dispersion of this compound in PBS.
-
Dye Administration: When the tumor volume reaches approximately 120 mm³, intramuscularly inject 100 µL of the this compound dispersion near the tumor site.[2] A control group should be injected with PBS.
-
Accumulation Time: Allow 48 hours for the this compound to accumulate in the tumor tissue.[2]
-
Laser Irradiation:
-
Post-Treatment Monitoring: Monitor tumor size and animal well-being over time to assess the therapeutic efficacy.
Mechanisms and Pathways
Understanding the cellular and molecular mechanisms of action is crucial for optimizing the use of these dyes in therapeutic and diagnostic applications.
Cellular Uptake
The preferential accumulation of ICG and this compound in tumor tissues is a key aspect of their utility. While passive diffusion may play a role, active transport mechanisms are also involved.
dot
Caption: Cellular uptake mechanisms of ICG and this compound.
Studies have shown that the primary mechanism of ICG uptake in sarcoma cells is clathrin-mediated endocytosis.[9] The enhanced permeability and retention (EPR) effect also plays a significant role in the accumulation of these dyes in tumors. For this compound, passive diffusion is also a proposed mechanism of cellular entry.[10]
Photothermal and Photodynamic Therapy (PTT/PDT)
Upon irradiation with NIR light, both ICG and this compound can induce cell death through photothermal and photodynamic effects.
Photothermal Therapy (PTT): The dye absorbs light energy and converts it into heat, leading to hyperthermia and subsequent tumor cell ablation.
Photodynamic Therapy (PDT): The excited photosensitizer can transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS are highly cytotoxic and can induce apoptosis and necrosis in cancer cells. ICG-mediated PDT has been shown to induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and cleaved Caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[11][12]
dot
Caption: PTT and PDT mechanisms of ICG and this compound.
Conclusion: Choosing the Right Dye for the Application
Both this compound and Indocyanine Green are powerful tools for NIR fluorescence imaging and therapy.
-
Indocyanine Green (ICG) is the established, FDA-approved standard with a long history of clinical use. Its primary advantages are its well-characterized safety profile and extensive body of literature. However, its limitations include poor stability in aqueous solutions and a short in vivo half-life.
-
This compound emerges as a promising alternative with significantly improved in vitro and in vivo stability.[1][6][13] This enhanced stability translates to a longer plasma residence time, which is highly advantageous for applications requiring extended imaging windows.[6] While its fluorescence quantum yield is generally lower than that of ICG, its emission peak is less dependent on concentration.[1] In hyperthermia applications, this compound generates slightly lower peak temperatures than ICG, though the cytotoxic effects are comparable.[1]
The choice between this compound and ICG will ultimately depend on the specific requirements of the research or clinical application. For applications where stability and longer imaging times are critical, this compound presents a compelling advantage. For established clinical procedures where FDA approval is paramount, ICG remains the dye of choice. This guide provides the foundational data and protocols to aid researchers and drug development professionals in making an informed decision.
References
- 1. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Enhanced Photothermal Heating and Combination Therapy of NIR Dye via Conversion to Self-Assembled Ionic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of this compound and indocyanine green (ICG) | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. oaepublish.com [oaepublish.com]
- 9. biorxiv.org [biorxiv.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Indocyanine green as a near-infrared theranostic agent for ferroptosis and apoptosis-based, photothermal, and photodynamic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of photodynamic therapy based on indocyanine green on expression of apoptosis-related genes in human gingival fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to Commercial Sources and Purity of IR-820 for Researchers and Drug Development Professionals
Introduction: IR-820, a heptamethine cyanine (B1664457) dye, is a near-infrared (NIR) fluorescent probe with significant applications in biomedical research and diagnostics. Its strong absorbance and emission in the NIR window (700-900 nm) allow for deep tissue imaging with minimal autofluorescence, making it a valuable tool for in vivo imaging, photothermal therapy, and as a contrast agent. For researchers and drug development professionals, understanding the commercial availability and purity of this compound is critical for ensuring the reliability and reproducibility of experimental results. This guide provides an in-depth overview of the commercial sources of this compound, its purity specifications, and detailed methodologies for its characterization.
Commercial Availability and Purity Specifications
This compound is available from a variety of chemical suppliers, with purity levels often reported as "dye content" or determined by High-Performance Liquid Chromatography (HPLC). The "dye content" specification can sometimes be ambiguous, as it may not fully account for isomeric impurities or residual salts. Purity determined by HPLC provides a more accurate measure of the active dye molecule. Below is a summary of some commercial sources and their stated purities.
| Supplier | Stated Purity/Specification | Analytical Method |
| Chemodex | ≥98% | HPLC |
| APExBIO | High-Purity | Not Specified |
| MedchemExpress | Not Specified | Not Specified |
| TargetMol | 98.64% | Not Specified |
| MedKoo | ~80% dye content | Not Specified |
| Sigma-Aldrich | Dye content 80% | Not Specified |
| Selleck Chemicals | Not Specified | Not Specified |
Note: Purity specifications can vary between batches. It is highly recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier for detailed purity information.
Factors Influencing this compound Purity
The purity of commercially available this compound can be influenced by several factors throughout its lifecycle, from synthesis to storage. Understanding these factors is crucial for maintaining the integrity of the dye for experimental use.
Experimental Protocols for Purity Assessment
A comprehensive assessment of this compound purity involves a combination of chromatographic and spectroscopic techniques. The following protocols are generalized methodologies based on established practices for cyanine dyes and should be optimized for specific instrumentation and laboratory conditions.
Experimental Workflow for Purity Assessment
The following diagram outlines a general workflow for the comprehensive purity assessment of a commercial this compound sample.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the primary method for determining the purity of this compound and separating it from non-colored impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B (linear gradient)
-
35-40 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 780 nm or the specific λmax of this compound in the mobile phase.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition (e.g., 20% acetonitrile in water) to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Purity Calculation: The purity is calculated based on the area percentage of the main this compound peak relative to the total area of all peaks detected at the specified wavelength.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to identify potential impurities.
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with an HPLC system (LC-MS), is ideal.
-
Ionization Mode: ESI in positive or negative ion mode, depending on the specific adducts of interest.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Sample Preparation: The sample can be directly infused into the mass spectrometer or analyzed as it elutes from the HPLC column. For direct infusion, prepare a dilute solution (1-10 µg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.
-
Data Analysis: The acquired mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (C₄₂H₄₇N₂NaO₆S₂⁺, exact mass: 774.28). Other observed peaks may correspond to impurities, degradation products, or different salt forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the this compound molecule and is a powerful tool for identifying isomeric impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are suitable solvents.
-
Experiments:
-
¹H NMR: Provides information on the proton environment and can be used to identify the presence of different isomers.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): Can be used for complete structural assignment and to identify the structure of unknown impurities.
-
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the deuterated solvent.
-
Data Analysis: The NMR spectra should be consistent with the known chemical structure of this compound. The presence of minor sets of peaks may indicate the presence of isomers or impurities. Integration of the proton signals can provide a quantitative measure of the relative amounts of different species.
Conclusion
For researchers and professionals in drug development, the purity of this compound is a critical parameter that can significantly impact experimental outcomes. While many commercial suppliers offer this compound, the stated purity can vary. Therefore, it is essential to obtain a Certificate of Analysis for each batch and, when necessary, perform in-house purity assessments using the detailed protocols outlined in this guide. A thorough characterization using a combination of HPLC, mass spectrometry, and NMR spectroscopy will ensure the quality and consistency of the this compound used in research and development, leading to more reliable and reproducible results.
An In-depth Technical Guide to the Photophysical Properties of IR-820 in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of the near-infrared (NIR) cyanine (B1664457) dye IR-820, with a specific focus on how these properties are modulated by the solvent environment. Understanding these interactions is critical for applications in bioimaging, photothermal therapy, and diagnostics, where the local environment can significantly alter the dye's performance.
Introduction to this compound and Solvatochromism
This compound is a heptamethine cyanine dye characterized by its strong absorption and emission in the near-infrared spectrum.[1] Like many polymethine dyes, its photophysical characteristics are not static but are highly sensitive to the surrounding medium—a phenomenon known as solvatochromism.[2] Solvent properties such as polarity, viscosity, and the capacity for hydrogen bonding can alter the energy gap between the dye's electronic ground and excited states.[2] This results in shifts in the absorption and emission maxima (λ_abs and λ_em), as well as changes in fluorescence quantum yield (Φ_F) and lifetime (τ).[3]
In polar solvents like water, this compound is known to form aggregates, which often leads to fluorescence quenching.[4] Conversely, in environments that restrict molecular motion or prevent aggregation, such as when bound to proteins, its fluorescence can be significantly enhanced.[4][5] This guide synthesizes data from multiple studies to provide a clear, comparative analysis of this compound's behavior across various solvents.
Quantitative Photophysical Data
The following table summarizes the key photophysical parameters of this compound in different solvent systems. These variations underscore the importance of solvent selection and characterization in experimental design.
| Solvent System | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) (%) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Key Observations |
| Deionized Water | 691[6], 685 & 812[7] | ~829[4][5], 822-823[8] | 0.313[4][5] | Not Reported | Exhibits a significant hypsochromic (blue) shift in absorption compared to less polar solvents.[6] |
| Methanol | 820[6][9][10][11] | 850[9] | Not Reported | 198,181[9] | This compound is reported to be stable in methanol.[10] |
| Dimethyl Sulfoxide (DMSO) | Not Reported | Not Reported | Not Reported | Not Reported | The dye is stable over several days in DMSO and generally shows higher fluorescence intensity than in water.[3][10] |
| 10% Fetal Bovine Serum (FBS) | Red-shifted ~143 nm vs. water[4][5] | ~858[4][5] | 2.521[4][5] | Not Reported | Binding to serum proteins prevents aggregation, promoting a rigid conformation that enhances fluorescence ~7-fold compared to water.[4][5] |
| Phosphate-Buffered Saline (PBS) | Not Reported | Not Reported | Not Reported | Not Reported | Fluorescence intensity is noted to be lower in PBS than in ultrapure water.[7] |
Experimental Protocols
Detailed and consistent experimental methods are crucial for obtaining reproducible photophysical data. The following sections describe standard protocols cited in the literature for characterizing this compound.
For solvatochromic studies, a typical procedure involves dissolving the this compound dye in a small, controlled volume of a solvent in which it is highly soluble, such as DMSO.[3] This stock solution is then diluted to the final target concentration with the solvent of interest to ensure consistent starting conditions.[3] For photostability measurements, the final solution may be purged with an inert gas like Argon for approximately 10 minutes to remove dissolved oxygen, which can quench fluorescence or participate in photochemical degradation.[9]
-
Absorption Spectra: UV-Vis-NIR absorption spectra are typically recorded using a dual-beam spectrophotometer, such as a Shimadzu UV-3600 or a BIOMATE-3S.[7][12] Measurements are performed in 1.0 mm or 1.0 cm path length quartz cuvettes, and a baseline correction is applied using the solvent of interest.[12] Spectra are generally scanned across a wide range, for example, from 400 to 1100 nm.[12]
-
Fluorescence Emission Spectra: Emission spectra are recorded using a spectrofluorometer. For NIR dyes like this compound, specialized systems are often required. Examples include the FLS980 fluorescence spectrometer or custom-built systems featuring spectrometers like the NIRQuest512 from Ocean Optics.[4][7] The excitation wavelength is set at or near the absorption maximum for the specific solvent being tested.
The fluorescence quantum yield is commonly determined using a relative method, which involves comparing the fluorescence of the sample to a well-characterized standard.
-
Reference Standard: For the NIR region, Indocyanine Green (ICG) in DMSO is a common reference, with a known quantum yield in the NIR-II window (e.g., 5.995% beyond 900 nm).[4]
-
Methodology: A series of solutions of both the this compound sample and the ICG standard are prepared at different, optically dilute concentrations (typically with absorbance < 0.1) in their respective solvents. The integrated fluorescence intensity is plotted against the absorbance at the excitation wavelength for each series.
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation[4]:
Φ_sample = Φ_ref * (Slope_sample / Slope_ref) * (n_sample² / n_ref²)
where Φ is the quantum yield, Slope refers to the gradient of the integrated fluorescence intensity versus absorbance plot, and n is the refractive index of the solvent.[4]
Influence of Solvent on this compound Photophysics: A Visual Guide
The interplay between the solvent environment and the resulting photophysical properties of this compound can be visualized as a cause-and-effect pathway. The following diagram illustrates this relationship, showing how solvent characteristics dictate the molecular state of the dye, which in turn governs its optical behavior.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvatochromism - Wikipedia [en.wikipedia.org]
- 3. Near Infrared Dyes as Lifetime Solvatochromic Probes for Micropolarity Measurements of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Near-infrared fluorescence principles of IR-820
An In-depth Technical Guide to the Near-Infrared Fluorescence Principles of IR-820
Introduction
This compound is a tricarbocyanine dye that serves as a crucial fluorophore for near-infrared (NIR) imaging. Structurally similar to the clinically approved Indocyanine Green (ICG), this compound exhibits enhanced stability in aqueous solutions and a longer plasma half-life, making it a promising agent for preclinical and potentially clinical theranostic applications.[1][2][3] Its utility stems from its strong optical absorption and fluorescence emission within the NIR window (700-1700 nm), a spectral region where biological tissues are relatively transparent, allowing for deeper imaging penetration with reduced background autofluorescence.[4][5] This guide elucidates the core photophysical principles governing this compound fluorescence, the critical factors influencing its emission, and the experimental methodologies for its characterization.
Core Fluorescence Principles of this compound
The fluorescence of this compound is governed by the absorption of photons in the NIR-I region (typically ~780-820 nm) and subsequent emission of lower-energy photons in the NIR-I and NIR-II regions.[4][6] The fundamental process involves the excitation of a π-electron in its polymethine chain from the ground state (S₀) to an excited singlet state (S₁). Following a rapid, non-radiative internal conversion and vibrational relaxation to the lowest vibrational level of the S₁ state, the molecule returns to the S₀ ground state by emitting a photon. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.
Caption: Simplified Jablonski diagram for this compound fluorescence.
This compound's broad emission spectrum extends from the NIR-I region into the NIR-II window (900-1700 nm).[4] This NIR-II tail is particularly valuable for in vivo imaging, as it benefits from significantly lower tissue scattering and autofluorescence, leading to higher spatial resolution and signal-to-background ratios.[4][5]
Key Factors Influencing this compound Fluorescence
The fluorescence efficiency of this compound is not intrinsic but is highly dependent on its molecular environment. Key factors include solvent polarity, aggregation state, and interactions with biological macromolecules.
Aggregation-Caused Quenching (ACQ)
In aqueous solutions like water or phosphate-buffered saline (PBS), this compound molecules tend to self-aggregate due to their amphiphilic nature.[7][8] This aggregation leads to the formation of non-fluorescent H-aggregates, which effectively quenches the fluorescence signal through non-radiative decay pathways. This phenomenon, known as Aggregation-Caused Quenching (ACQ), is a significant limitation for many organic dyes in biological media.[4][9]
Interaction with Serum Proteins
A critical and advantageous principle of this compound is the dramatic enhancement of its fluorescence upon binding to serum proteins, particularly human serum albumin (HSA).[5][8] When this compound is introduced into a serum-containing environment, it adsorbs onto albumin molecules.[4][9] This interaction accomplishes two things:
-
Prevents Self-Aggregation: The bulky protein sterically hinders the this compound molecules from aggregating, thus mitigating the ACQ effect.[4][8]
-
Induces Conformational Rigidity: Binding within the hydrophobic pockets of albumin restricts the torsional rotations and vibrations of the dye's polymethine chain. This rigidification minimizes non-radiative energy loss, forcing a greater proportion of excited molecules to relax via fluorescence.[4]
This binding results in a significant increase in the fluorescence quantum yield. Studies have reported a 7-fold increase in quantum yield in serum compared to water and up to a 21-fold fluorescence enhancement when complexed with HSA.[4][5][10][11]
J-Aggregate Formation
Under specific conditions, such as in the presence of certain salts, this compound can form a different type of molecular assembly known as J-aggregates.[7][12] Unlike the fluorescence-quenching H-aggregates, J-aggregates are characterized by a distinct, sharp, and significantly red-shifted absorption peak.[7][12] This phenomenon can be harnessed to tune the dye's properties. For instance, this compound J-aggregates have been shown to produce sharp fluorescence emission bands deep within the NIR-II region, with peaks observed around 930 nm and even as far as 1217 nm.[7][13]
Caption: Influence of environment on this compound fluorescence.
Quantitative Photophysical Data
The optical properties of this compound are highly dependent on its environment. The interaction with serum proteins causes a notable red-shift in both absorption and emission peaks, alongside a dramatic increase in fluorescence quantum yield.
| Property | This compound in Water | This compound in 10% FBS / Serum | Reference(s) |
| Peak Absorption (λabs) | ~691-815 nm | ~858 nm (red-shifted) | [4][8][14] |
| Peak Emission (λem) | ~829 nm | ~858 nm | [4][10] |
| NIR-II Quantum Yield (QY) | ~0.313% | ~2.521% | [4][10] |
Experimental Protocols
Protocol: Measurement of Absorption and Fluorescence Spectra
-
Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent like DMSO. For measurements, dilute the stock solution to the desired concentration (e.g., 0.01 mg/mL) in the medium of interest (e.g., deionized water, PBS, or 10% Fetal Bovine Serum).[4][10]
-
Absorption Measurement: Use a UV-Vis-NIR scanning spectrophotometer. Scan the sample from 400 nm to 1100 nm to capture all relevant absorption peaks. Use the corresponding solvent/medium as a blank for baseline correction.[15]
-
Fluorescence Measurement: Use a fluorescence spectrometer equipped with a NIR-sensitive detector (e.g., an InGaAs detector).
-
Set the excitation wavelength based on the absorption maximum in the specific medium (e.g., 793 nm or 808 nm).[4][8]
-
Record the emission spectrum across a range that covers both NIR-I and NIR-II windows (e.g., 820 nm to 1700 nm).
-
Ensure all instrument parameters (e.g., slit widths, integration time) are kept constant for comparative measurements.
-
Protocol: Determination of Fluorescence Quantum Yield (QY)
The quantum yield of this compound is typically measured using a relative method, comparing its fluorescence intensity to that of a standard reference dye with a known QY.
Caption: Workflow for relative quantum yield measurement.
-
Reference Standard: Select a suitable reference standard. For NIR-II measurements of this compound, Indocyanine Green (ICG) in DMSO is a commonly used reference.
-
Prepare Solutions: Prepare a series of five or more dilute solutions of both the this compound sample (in its medium) and the ICG reference standard (in DMSO). The concentrations should be chosen so that the absorbance (optical density, OD) at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure Absorbance and Fluorescence: For each solution, measure the absorbance at the excitation wavelength and record the full fluorescence emission spectrum.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each measurement.
-
For both the sample and the reference, plot the integrated fluorescence intensity against the corresponding absorbance values.
-
Perform a linear regression for both datasets and determine the slope (gradient, Grad).
-
-
Calculation: Calculate the quantum yield of the sample (ΦS) using the following equation: ΦS = ΦR × ( GradS / GradR ) × ( nS² / nR² ) Where:
-
ΦR is the known quantum yield of the reference.
-
GradS and GradR are the gradients from the plots for the sample and reference, respectively.
-
nS and nR are the refractive indices of the sample and reference solvents, respectively.
-
Conclusion
The near-infrared fluorescence of this compound is a complex process profoundly influenced by its immediate molecular environment. While it suffers from aggregation-caused quenching in simple aqueous solutions, its fluorescence is dramatically enhanced upon binding to serum albumin. This interaction prevents aggregation and rigidifies the molecular structure, leading to a significantly higher quantum yield in the NIR-I and NIR-II windows. This principle is fundamental to its successful application as a bright and stable contrast agent for in vivo imaging. Understanding these core principles, from ACQ to protein-induced enhancement and J-aggregate formation, is critical for researchers and drug development professionals seeking to leverage this compound for advanced bioimaging and theranostic applications.
References
- 1. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adjustable Fluorescence Emission of J-Aggregated Tricarbocyanine in the Near-Infrared-II Region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Highly-Soluble Cyanine J-aggregates Entrapped by Liposomes for In Vivo Optical Imaging around 930 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vivo Imaging in Mice Using IR-820
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of IR-820, a near-infrared (NIR) fluorescent dye, for in vivo imaging in murine models. This compound's favorable optical properties in the NIR-II window (900-1700 nm) allow for deep tissue penetration and high spatial resolution, making it a valuable tool for various preclinical research applications, including oncology, neurology, and vascular biology.[1]
Overview of this compound for In Vivo Imaging
This compound is a cyanine (B1664457) dye that exhibits strong fluorescence emission in the NIR-II region, offering significant advantages for in vivo imaging over traditional visible and NIR-I fluorophores.[1] Key features include:
-
Deep Tissue Penetration: The longer emission wavelength of this compound minimizes light scattering and absorption by endogenous chromophores like hemoglobin and melanin, enabling imaging of deeper structures within the animal.[1]
-
High Signal-to-Background Ratio: Reduced tissue autofluorescence in the NIR-II window results in clearer images with enhanced contrast.
-
Biocompatibility: Studies have shown that this compound has negligible in vivo toxicity at standard imaging concentrations.[1][2]
-
Versatility: this compound can be used for various imaging applications, including angiography, tumor visualization, and assessment of tissue injury.[1][3][4]
Optical Properties
This compound has an absorption peak around 800 nm and an emission peak around 820 nm, with a tail extending into the NIR-II region.[5] Its fluorescence intensity is notably enhanced in serum compared to water.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for in vivo imaging with this compound, compiled from various studies.
Table 1: Recommended Dosage and Administration Routes
| Application | Administration Route | Concentration (mg/mL) | Volume (µL) | Dosage (mg/kg) | Reference(s) |
| Cerebrovascular Imaging | Intravenous (tail vein) | 0.5 | 200 | ~5 | [1] |
| Tumor Imaging (Systemic) | Intravenous (tail vein) | 0.5 | 200 | ~5 | [1] |
| Tumor Imaging (Intratumoral) | Intramuscular | 2.0 | 100 | Not specified | [1] |
| General Blood Pool Imaging | Intravenous (tail vein) | Not specified | 100 | 0.24 | [3][6] |
| Tissue Injury Imaging | Intraperitoneal | Not specified | Not specified | Not specified | [4] |
Note: Dosages may need to be optimized based on the specific animal model, imaging system, and experimental goals.
Table 2: Imaging Parameters and Timelines
| Application | Excitation Wavelength (nm) | Emission Filter | Imaging Time Points Post-Injection | Reference(s) |
| Cerebrovascular Imaging | 793 | > 900 nm | Immediately and within 10 minutes | [1] |
| Tumor Imaging (Systemic) | 793 | > 900 nm | 3, 6, 12, 24, and 48 hours | [1][7] |
| Tumor Imaging (Intratumoral) | 793 | > 900 nm | 24 and 48 hours | [1][3] |
| Tissue Injury Imaging | Not specified | Not specified | 30 minutes, 1, 2, 6 hours, and daily for up to 8 days | [4] |
| Biodistribution | 793 | > 900 nm | 48 hours (in vivo); 1, 3, 5, and 7 weeks (ex vivo) | [1][2] |
Experimental Protocols
The following are detailed protocols for common in vivo imaging applications using this compound in mice.
Protocol 1: In Vivo Cerebrovascular Imaging
This protocol is designed for the real-time visualization of cerebral blood vessels.
Materials:
-
This compound dye
-
Sterile 1x Phosphate Buffered Saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
NIR-II fluorescence microscopy system with a suitable laser (e.g., 793 nm) and detector.
-
Stereotaxic frame for head immobilization
-
Animal preparation tools (clippers, etc.)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane. To minimize light scattering, remove the fur from the head. For high-resolution imaging, a cranial window may be surgically prepared.[1]
-
Dye Preparation: Prepare a 0.5 mg/mL solution of this compound in sterile 1x PBS.
-
Animal Positioning: Immobilize the anesthetized mouse's head in a stereotaxic frame.
-
Dye Administration: Intravenously inject 200 µL of the this compound solution via the tail vein.[1]
-
Imaging: Immediately begin imaging the brain vasculature using the NIR-II microscopy system. Imaging is typically conducted within a short time window (less than 10 minutes) before significant clearance of the dye from the bloodstream.[1]
Protocol 2: In Vivo Tumor Imaging
This protocol can be adapted for both systemic and local tumor imaging.
Materials:
-
This compound dye
-
Sterile 1x PBS
-
Tumor-bearing mice (e.g., subcutaneous xenograft models)[1][8]
-
Anesthetic (e.g., isoflurane)
-
Whole-body NIR-II fluorescence imaging system with a suitable laser (e.g., 793 nm).
-
Animal preparation tools.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse. If necessary, remove fur over the tumor site and any other areas of interest to reduce signal attenuation.[9]
-
Dye Preparation: Prepare a 0.5 mg/mL solution of this compound in sterile 1x PBS for intravenous injection or a 2 mg/mL solution for intramuscular injection.[1]
-
Dye Administration:
-
Imaging:
-
Systemic Imaging: Acquire images at various time points post-injection, such as 3, 6, 12, and 24 hours, to monitor the accumulation of the dye in the tumor.[7]
-
Local Imaging: Image at later time points, such as 24 to 48 hours post-injection, to allow for clearance from surrounding tissues and maximal tumor retention.[1]
-
-
Ex Vivo Analysis (Optional): After the final in vivo imaging session, euthanize the mouse and harvest the tumor and major organs (liver, kidneys, spleen, etc.) for ex vivo imaging to confirm biodistribution.[1][2]
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Near-Infrared Imaging of Injured Tissue in Living Subjects using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tumor imaging technologies in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for IR-820 Cell Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-820 is a near-infrared (NIR) cyanine (B1664457) dye with versatile applications in biomedical research, including in vivo imaging and photothermal therapy.[1][2] Its favorable optical properties, such as excitation and emission in the NIR spectrum, allow for deep tissue penetration and reduced autofluorescence.[3][4] Compared to the more commonly known indocyanine green (ICG), this compound exhibits enhanced stability.[1][4] These characteristics make this compound a valuable tool for cell staining protocols, particularly for applications requiring NIR fluorescence detection.
This document provides detailed protocols for the preparation and application of this compound for cell staining, along with key technical data and visualizations to guide researchers in its effective use.
Chemical and Optical Properties of this compound
Proper preparation and handling of this compound require an understanding of its fundamental properties. The dye's spectral characteristics can be influenced by its environment, such as the solvent and its binding to proteins.
| Property | Value | Notes |
| Molecular Formula | C46H50ClN2NaO6S2 | [5] |
| Molecular Weight | 849.47 g/mol | [5] |
| Excitation Maximum | ~710 nm - 822 nm | Can shift depending on the solvent and binding to proteins.[5][6][7] |
| Emission Maximum | ~820 nm - 858 nm | Dependent on the solvent and molecular aggregation state.[1][5][7][8][9][10] |
| Solubility | Soluble in DMSO | [5] Forms aggregates in aqueous solutions, which can be mitigated by complexing with serum albumin.[9][11] |
| Appearance | Brown to dark brown solid | [5] |
Experimental Protocols
I. Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be diluted to the desired working concentration for cell staining.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 1 mg/mL (approximately 1.18 mM) stock solution by dissolving the this compound powder in anhydrous DMSO.
-
Vortex thoroughly until the dye is completely dissolved.
-
Store the stock solution at -20°C, protected from light. For long-term storage (months), -80°C is recommended.[5]
II. General Cell Staining Protocol with this compound
This protocol provides a general workflow for staining cells in suspension or adherent cultures. Optimization of concentration and incubation time is recommended for specific cell types and experimental conditions.
Materials:
-
This compound stock solution (from Protocol I)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Cells of interest (in suspension or adherent)
-
Microscope slides or imaging plates
-
Fluorescence microscope with appropriate NIR filters
Workflow Diagram:
Caption: General workflow for cell staining with this compound.
Procedure:
-
Cell Preparation:
-
Adherent Cells: Culture cells on coverslips or in imaging-compatible plates until they reach the desired confluency.
-
Suspension Cells: Harvest cells and wash them once with PBS. Resuspend the cell pellet in PBS or culture medium to a concentration of 1 x 10^6 cells/mL.
-
-
Staining Solution Preparation: Dilute the this compound stock solution in PBS or serum-free medium to the desired working concentration. A starting concentration of 5-20 µM can be used, but this should be optimized.[12][13] For some applications, a concentration as low as 7.5 µM has been shown to provide optimal fluorescence intensity.[4][11]
-
Incubation: Add the staining solution to the cells and incubate for 2 to 3 hours at 37°C, protected from light.[9][12][13]
-
Washing:
-
Adherent Cells: Gently aspirate the staining solution and wash the cells 2-3 times with warm PBS.
-
Suspension Cells: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in fresh PBS. Repeat the wash step 2-3 times.[14]
-
-
Imaging:
-
Adherent Cells: Mount the coverslips on microscope slides or directly image the plates.
-
Suspension Cells: Resuspend the final cell pellet in a suitable imaging buffer and transfer to a microscope slide.
-
-
Microscopy: Acquire images using a fluorescence microscope equipped with filters appropriate for NIR imaging (Excitation: ~790-810 nm, Emission: >820 nm).
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in cell-based assays, compiled from various studies.
| Parameter | Recommended Range | Source(s) |
| Working Concentration | 5 - 20 µM | [12][13] |
| Optimal Fluorescence Concentration | 7.5 µM | [4][11] |
| In Vivo Concentration | 0.2 mM - 2 mg/mL | [5][9] |
| Incubation Time | 2 - 3 hours | [9][12][13] |
| Cytotoxicity (in vitro) | Good viability (>80%) up to 9 µM | [11] |
Mechanism of Staining
The precise mechanism of this compound uptake can vary depending on the cell type and experimental conditions. While some viability dyes work by entering cells with compromised membranes, this compound has been shown to be internalized by live cells as well.[7][9][12] Its interaction with serum proteins, such as albumin, can facilitate its uptake and enhance its fluorescence signal by preventing aggregation-caused quenching.[9][11]
Signaling Pathway/Uptake Diagram:
Caption: Simplified diagram of this compound uptake and fluorescence.
Concluding Remarks
This compound is a robust and stable NIR dye suitable for a variety of cell staining applications. The protocols and data presented here provide a comprehensive starting point for researchers. However, for optimal results, it is crucial to empirically determine the ideal staining conditions for each specific cell type and experimental setup. Careful consideration of the dye's interaction with components of the culture medium, such as serum proteins, can further enhance staining efficiency and signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. rsc.org [rsc.org]
- 9. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocols [sonybiotechnology.com]
Application Notes and Protocols for IR-820 in Small Animal Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the near-infrared (NIR) fluorescent dye IR-820 for in vivo imaging in small animal models. This document outlines recommended dosages, detailed experimental protocols, and key mechanistic insights to facilitate successful and reproducible imaging studies.
Overview of this compound for In Vivo Imaging
This compound is a versatile and cost-effective heptamethine cyanine (B1664457) dye with excitation and emission maxima in the near-infrared spectrum, typically around 710 nm and 820 nm, respectively[1][2]. This spectral range is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration compared to visible light[3]. Upon intravenous administration, this compound rapidly binds to serum albumin, which significantly enhances its fluorescence signal and extends its circulation half-life[1][2][4]. This property makes it an excellent blood pool contrast agent for applications such as angiography and assessing vascular permeability in diseased tissues, including tumors and sites of injury[1][2].
Quantitative Data Summary
The following tables summarize reported dosages and administration routes for this compound in various small animal imaging applications.
Table 1: this compound Dosage and Administration in Mice
| Application | Animal Model | Concentration | Volume | Dosage/Route | Reference |
| General NIR Imaging | Hairless SKH1/SKH1 Mice | 0.2 mM in PBS | 100 µL | Intravenous (IV) or Intraperitoneal (IP) | [1][5] |
| NIR-II Cerebrovascular Imaging | Mice | 0.5 mg/mL in PBS | 200 µL | Intravenous (IV) | [6][7] |
| NIR-II Tumor Imaging | 4T1 Tumor-bearing Balb/c Mice | 75 µM | 150 µL | Intravenous (IV) | [8] |
| Tumor Imaging | Mouse with neck tumor | Not Specified | 100 µL | Intravenous (IV) | [1][9] |
| Tumor Imaging (Direct Injection) | Transgenic Mouse Model | Not Specified | 100 µL | Intratumoral | [1][9] |
| Stroke Imaging | Mouse with thrombotic stroke | Not Specified | 100 µL | Intravenous (IV) | [1][9] |
| Photothermal Therapy | Subcutaneous tumor-bearing mice | 2 mg/mL in PBS | 100 µL | Intramuscular | [6] |
Experimental Protocols
Preparation of this compound Solution
A standard protocol for preparing this compound for injection involves dissolving the powdered dye in a sterile, biocompatible solvent.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Freshly prepare the this compound solution before each experiment to ensure optimal fluorescence.
-
Weigh the appropriate amount of this compound powder to achieve the desired concentration (e.g., 0.2 mM).
-
Dissolve the powder in sterile PBS.
-
Vortex the solution until the dye is completely dissolved.
-
Draw the required volume (e.g., 100 µL) into a sterile syringe for injection.[1][5]
Animal Handling and Anesthesia
Proper animal handling and anesthesia are critical for successful and ethical in vivo imaging.
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) using a suitable anesthetic agent, such as isoflurane.
-
Induce anesthesia in an induction chamber (2-5% isoflurane) and maintain it using a nose cone (1.0-2.5% isoflurane) during the imaging procedure.[10]
-
Place the anesthetized animal on a heated stage within the imaging system to maintain body temperature.[10]
Administration of this compound
The route of administration depends on the specific research question.
-
Intravenous (IV) Injection: For systemic applications like blood pool imaging and tumor visualization via the enhanced permeability and retention (EPR) effect, administer the this compound solution via the tail vein.[5][8]
-
Intraperitoneal (IP) Injection: This route can also be used for systemic delivery, with peak fluorescence signals typically observed later than with IV injection.[1][5]
-
Intratumoral/Intramuscular Injection: For localized studies or photothermal therapy, inject the dye directly into the target tissue.[6][9]
In Vivo Imaging Procedure
Imaging System:
-
Use an in vivo imaging system (IVIS) equipped for near-infrared fluorescence imaging.[2]
Imaging Parameters:
-
Acquire images at various time points post-injection to monitor the biodistribution and clearance of the dye. For instance, imaging can be performed immediately after injection and then serially for several hours to days.[5][8]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: In vivo activation and tumor targeting of this compound.
Experimental Workflow
Caption: A typical workflow for small animal imaging with this compound.
References
- 1. Near-Infrared Imaging of Injured Tissue in Living Subjects using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iLab Organizer :: Small Animal Imaging Core [coh.ilabsolutions.com]
- 4. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. research.charlotte.edu [research.charlotte.edu]
Application Notes and Protocols for Photothermal Therapy (PTT) using IR-820
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photothermal therapy (PTT) is a minimally invasive cancer treatment modality that utilizes photothermal agents to convert near-infrared (NIR) light into localized heat, leading to the ablation of cancer cells. IR-820, a heptamethine cyanine (B1664457) dye, has emerged as a promising organic photothermal agent due to its strong absorption in the NIR region (around 800 nm), favorable biocompatibility, and ability to be encapsulated within various nanocarriers.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in PTT research, with a focus on its formulation into nanoparticles, mechanism of action, and experimental methodologies.
Mechanism of Action: this compound Mediated Photothermal-Induced Apoptosis
Upon NIR laser irradiation, this compound molecules within tumor tissues absorb the light energy and convert it into heat, leading to a localized temperature increase (hyperthermia).[3] This hyperthermia, when controlled, primarily induces cancer cell death through apoptosis, a programmed and non-inflammatory form of cell death.[4][5] This is a preferred mechanism over necrosis, which can trigger inflammatory responses and potentially promote tumor recurrence.[4]
The apoptotic signaling cascade initiated by this compound mediated PTT is believed to primarily involve the intrinsic (mitochondrial) pathway. The key steps are:
-
Heat Stress: Localized hyperthermia induces cellular stress.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The heat stress leads to the activation of pro-apoptotic proteins such as Bid. Activated Bid (tBid) translocates to the mitochondria and promotes the oligomerization of Bax and Bak proteins.
-
Cytochrome c Release: The Bax/Bak oligomers form pores in the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome.
-
Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn cleaves and activates executioner caspases, primarily caspase-3.
-
Execution of Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound based nanoparticles used in photothermal therapy, compiled from various studies.
Table 1: Physicochemical Properties of this compound Loaded Nanoparticles
| Nanoparticle Formulation | Hydrodynamic Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Capacity (%) | Reference(s) |
| This compound-PLGA NPs | 60 ± 10 | - | -40 ± 6 | 90 | 18 | [6] |
| This compound PLGA NPs | 103 ± 8 | 0.163 ± 0.031 | - | - | - | [1][3] |
| PCLGC–IR NPs | 150–200 | - | - | - | - | [7] |
| PpIX-IR-820@Lipo NPs | ~380 | - | - | - | - | [8] |
| IC/IR820 NPs | ~120.9 | - | ~-42.2 | - | - | [9] |
Table 2: Photothermal Performance of this compound Formulations
| Formulation | Concentration (µM) | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Irradiation Time (min) | Max Temperature Increase (°C) | Photothermal Conversion Efficiency (η) | Reference(s) |
| Free this compound | 25 | 808 | 1.5 | 5 | ~23 | - | [6] |
| This compound-PLGA NPs | 25 | 808 | 1.5 | 5 | ~23 | - | [6] |
| Free this compound | 20-120 | 808 | 5.3-21.2 | 2 | 3.7 - 34.2 | 17.10% | [5][10] |
| This compound PLGA NPs | 20-120 | 808 | 5.3-21.2 | 2 | 6.0 - 35.0 | - | [5][10] |
| PpIX-IR-820@Lipo NPs | - | 793 | - | - | - | 25.23% | [4] |
| This compound@F-127 | - | - | - | - | - | 35.2% | [4] |
| This compound@PSMA | - | - | - | - | - | 29.6% | [4] |
| IC/IR820 NPs | - | 808 | 1.0 | 5 | Concentration-dependent | 29.2% | [9] |
Table 3: In Vitro Efficacy of this compound Mediated PTT
| Cell Line | Nanoparticle Formulation | This compound Concentration | Laser Power Density (W/cm²) | Irradiation Time | Cell Viability Reduction | Apoptosis/Necrosis Ratio | Reference(s) |
| MDA-MB-231 (TNBC) | This compound-PLGA NPs | 35 µM | 1.5 W/cm² | 5 min | Significant reduction in metabolic activity | Primarily apoptosis | [6] |
| MCF-7 (Breast Cancer) | This compound PLGA NPs | 60 µM | 14.1 W/cm² | 30 s | ~58% reduction | 52% apoptosis / 0.2% necrosis | [3] |
| HeLa (Cervical Cancer) | PpIX-IR-820@Lipo NPs | 30 µg/mL | 1 W/cm² (450 & 793 nm) | 5 min | ~61.7% reduction (PTT component) | Primarily apoptosis | [8] |
| Keratinocytes | PDA/IR820 NPs | - | - | - | 52% cell death | Apoptosis via caspase and PARP pathways |
Experimental Protocols
Protocol 1: Synthesis of this compound Loaded PLGA Nanoparticles
This protocol is adapted from a nanoprecipitation method.[1][3]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound dye
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
Procedure:
-
Dissolve a specific amount of PLGA (e.g., 1 mg) in acetonitrile.
-
Dissolve a calculated amount of this compound in DMSO.
-
Add the this compound solution to the PLGA solution and mix thoroughly to ensure physical adsorption.
-
Adjust the final volume of the mixture with acetonitrile if necessary.
-
Rapidly inject the organic phase (PLGA/IR-820 in acetonitrile/DMSO) into a larger volume of deionized water under vigorous stirring.
-
Continue stirring for several hours to allow for nanoparticle formation and solvent evaporation.
-
Purify the nanoparticles by centrifugation and washing with deionized water to remove free this compound and residual organic solvents.
-
Resuspend the final this compound-PLGA nanoparticles in an appropriate buffer (e.g., PBS) for characterization and further use.
Protocol 2: In Vitro Photothermal Therapy and Viability Assay
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound loaded nanoparticles
-
Phosphate-buffered saline (PBS)
-
MTT reagent (or other viability assay kits like CCK-8)
-
NIR laser (e.g., 808 nm)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound nanoparticles. Include control groups: untreated cells, cells treated with nanoparticles but no laser, and cells with laser irradiation only. Incubate for a predetermined time (e.g., 4 hours).
-
Washing: After incubation, wash the cells with PBS to remove nanoparticles that have not been taken up.
-
Irradiation: Add fresh medium to each well. Irradiate the designated wells with an 808 nm laser at a specific power density (e.g., 1.5 W/cm²) for a set duration (e.g., 5 minutes).
-
Post-irradiation Incubation: Return the plate to the incubator and incubate for 24 hours.
-
Viability Assay: Perform an MTT assay according to the manufacturer's protocol. Briefly, add MTT solution to each well, incubate, and then add a solubilizing agent (e.g., DMSO).
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate cell viability as a percentage relative to the untreated control group.
Protocol 3: Assessment of Apoptosis by Flow Cytometry
Materials:
-
Cancer cell line
-
6-well plates
-
This compound loaded nanoparticles
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound nanoparticles and laser irradiation as described in Protocol 2.
-
Cell Harvesting: After the 24-hour post-irradiation incubation, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound is a versatile and effective photothermal agent with significant potential in cancer therapy research. Its encapsulation in biodegradable nanoparticles enhances its stability and allows for passive tumor targeting. The ability to induce apoptosis upon NIR irradiation makes it a favorable candidate for PTT. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments utilizing this compound for photothermal therapy applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Study of the Optical and Heat Generation Properties of IR820 and Indocyanine Green [agris.fao.org]
- 3. Enhanced Photothermal Heating and Combination Therapy of NIR Dye via Conversion to Self-Assembled Ionic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PpIX/IR-820 Dual-Modal Therapeutic Agents for Enhanced PDT/PTT Synergistic Therapy in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Application Notes and Protocols for IR-820 Nanoparticle Formulation in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of IR-820 nanoparticles for drug delivery, primarily focusing on photothermal therapy (PTT) in cancer treatment.
Introduction
This compound, a near-infrared (NIR) cyanine (B1664457) dye, has garnered significant attention in the field of nanomedicine.[1][2][3][] Its strong absorption in the NIR region (700-900 nm) allows for deep tissue penetration of light, making it an ideal photosensitizer for photothermal therapy.[1][2][3][] When encapsulated within biodegradable polymeric nanoparticles, the stability and in vivo circulation time of this compound are significantly enhanced.[5] Upon irradiation with an NIR laser, these nanoparticles convert light energy into heat, inducing localized hyperthermia and triggering apoptotic cell death in cancerous tissues.[3][6]
Data Presentation: Physicochemical Properties of this compound Nanoparticles
The following table summarizes the typical physicochemical characteristics of this compound loaded nanoparticles formulated with Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer.[1][3][6]
| Parameter | PLGA Nanoparticles | Reference |
| Hydrodynamic Diameter (nm) | 60 ± 10 | [3] |
| 103 ± 8 | [1][2] | |
| Surface Charge (mV) | -40 ± 6 | [3] |
| -28 ± 7 | [1][2] | |
| Encapsulation Efficiency (%) | 90 | [3] |
| Loading Capacity (%) | 18 | [3] |
Experimental Protocols
Synthesis of this compound Loaded PLGA Nanoparticles
Two common methods for the synthesis of this compound loaded PLGA nanoparticles are the single emulsion method and the nanoprecipitation method.
3.1.1. Single Emulsion Method [3]
This method involves the emulsification of an organic phase containing the polymer and drug into an aqueous phase.
-
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound dye
-
Distilled water
-
-
Protocol:
-
Dissolve PLGA in acetone to a concentration of 1 mg/mL.
-
Add this compound dye to the PLGA solution at a concentration of 0.5 mg/mL.
-
Add the organic mixture dropwise to distilled water (1:3 volume ratio) while stirring.
-
Continue stirring for 2 hours to allow for acetone evaporation.
-
Purify the nanoparticles using centrifugal filtration to remove unencapsulated this compound and excess solvent.
-
3.1.2. Nanoprecipitation Method [1][2][6]
This technique relies on the precipitation of the polymer upon solvent displacement.
-
Materials:
-
PLGA (carboxylic acid-terminated)
-
This compound dye
-
Acetonitrile
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phospholipids (e.g., DSPE-PEG, DSPG)
-
Ethanol
-
Deionized water
-
-
Protocol:
-
Dissolve a calculated amount of this compound in DMSO.
-
Adsorb the this compound solution with 1 mg of PLGA dissolved in acetonitrile, making the final volume 1 mL.
-
In a separate vial, prepare a phospholipid mixture in 4% ethanol.
-
Stir the lipid mixture at 60°C for 30 minutes.
-
Add the this compound/PLGA solution dropwise to the lipid suspension with continuous stirring.
-
Add 1 mL of deionized water (acetonitrile/water = 1:3).
-
Stir the mixture at room temperature for 1 hour to facilitate nanoparticle formation.
-
Purify the nanoparticles by centrifugation and wash three times with phosphate-buffered saline (PBS).
-
Characterization of this compound Nanoparticles
-
Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and surface charge of the nanoparticles.[1][2][3]
-
Morphology: Transmission Electron Microscopy (TEM) provides visualization of the nanoparticle size, shape, and morphology.[1][2][3]
-
Optical Properties: UV-Vis Spectroscopy is employed to confirm the encapsulation of this compound by measuring the absorbance spectrum (typically 400-1100 nm).[3][7]
-
Encapsulation Efficiency and Loading Capacity: These parameters are quantified by measuring the amount of this compound in the nanoparticle formulation compared to the initial amount used.
In Vitro Photothermal Therapy Protocol[3][6]
This protocol assesses the efficacy of this compound nanoparticles in inducing cancer cell death upon laser irradiation.
-
Cell Culture:
-
Seed cancer cells (e.g., MDA-MB-231, MCF-7) in 24-well or 96-well plates and incubate overnight.
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound loaded nanoparticles for 4 hours.
-
Wash the cells with PBS and add fresh media.
-
-
Laser Irradiation:
-
Irradiate the designated wells with an 808 nm continuous-wave laser at a power density of 1.5-2 W/cm² for 5 minutes per well.
-
-
Cell Viability Assessment:
-
24 hours post-irradiation, assess cell viability using a standard MTT assay.
-
In Vivo Photothermal Therapy Protocol[3]
This protocol evaluates the anti-tumor efficacy of this compound nanoparticles in a preclinical animal model.
-
Tumor Model:
-
Establish subcutaneous tumors in nude mice by injecting cancer cells.
-
-
Nanoparticle Administration:
-
Once tumors reach a palpable size, intravenously inject the mice with this compound loaded nanoparticles.
-
-
Biodistribution Imaging:
-
Monitor the accumulation of nanoparticles at the tumor site over time using in vivo imaging systems.
-
-
Laser Irradiation:
-
At the time of maximal tumor accumulation (typically 24 hours post-injection), irradiate the tumor region with an 808 nm laser.
-
-
Efficacy Evaluation:
-
Monitor tumor growth over time and compare with control groups (e.g., saline, nanoparticles only, laser only).
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Photothermal Therapy-Induced Apoptosis
This compound nanoparticle-mediated photothermal therapy primarily induces cell death through the intrinsic (mitochondrial) pathway of apoptosis.[2][8][9][10] The localized hyperthermia generated by the nanoparticles upon laser irradiation triggers a cascade of molecular events leading to programmed cell death.
Caption: PTT-induced apoptosis signaling pathway.
Experimental Workflow for Nanoparticle Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound loaded nanoparticles.
Caption: Nanoparticle synthesis and characterization workflow.
Experimental Workflow for In Vitro and In Vivo Photothermal Therapy
This diagram outlines the workflow for evaluating the photothermal efficacy of this compound nanoparticles.
Caption: In vitro and in vivo photothermal therapy workflow.
References
- 1. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Dissecting the molecular mechanism of apoptosis during photothermal therapy using gold nanoprisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: IR-820 for Lymphatic System Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-820 is a near-infrared (NIR) cyanine (B1664457) dye with significant potential for biomedical imaging, particularly for visualizing the lymphatic system.[1] Its favorable optical properties in the NIR window (700-900 nm), a region with minimal tissue autofluorescence and deep photon penetration, make it a valuable tool for non-invasive, real-time imaging of lymphatic architecture and function.[2][3] this compound is structurally similar to Indocyanine Green (ICG) but offers enhanced stability in aqueous solutions and a longer plasma half-time in vivo.[4][5][6]
These application notes provide an overview of the properties of this compound, its mechanism of action in lymphatic imaging, and detailed protocols for its use in preclinical research models.
Physicochemical and Photophysical Properties
This compound's fluorescence characteristics are highly dependent on its environment, a crucial factor for in vivo applications. When bound to serum proteins like albumin, its fluorescence quantum yield is significantly enhanced.[7][8] This interaction is key to its effectiveness in lymphatic imaging, as lymph fluid contains proteins that bind to this compound, increasing the signal-to-background ratio.
Table 1: Quantitative Properties of this compound
| Property | Value | Conditions | Reference(s) |
| Molecular Formula | C₄₆H₅₀ClN₂NaO₆S₂ | - | [1] |
| Molecular Weight | 849.47 g/mol | - | [1] |
| Absorption Max (λabs) | ~691 nm | In Deionized Water | [9] |
| Two peaks at 685 nm and 812 nm | In PBS/Ultrapure Water | [8][10] | |
| ~793 nm | In 10% Fetal Bovine Serum (FBS) | [7] | |
| ~820 nm | In Methanol | [9] | |
| Emission Max (λem) | ~820 nm | General | [1] |
| ~829 nm | In Water | [7] | |
| ~858 nm | In 10% FBS | [7] | |
| Quantum Yield (QY) | 0.313% | In Water | [7] |
| 2.521% (~7-fold increase) | In 10% FBS | [7] | |
| In Vivo Imaging Params. | Excitation: ~780 nm, Emission: ~845 nm | For Sentinel Lymph Node Imaging in Mice | [11] |
| Excitation: 710-760 nm, Emission: >820 nm | For General Lymphatic Imaging in Mice | [1][2][12] |
Mechanism of Action in Lymphatic Imaging
Following interstitial administration (e.g., intradermal or subcutaneous injection), this compound is too large for efficient uptake into blood capillaries but is readily collected by the initial lymphatic capillaries.[13][14] This process is passive and driven by the interstitial fluid pressure gradient.
Once inside the lymphatic system, this compound binds to endogenous macromolecules, primarily albumin, present in the lymph.[7][8] This binding event is critical as it significantly enhances the dye's fluorescence quantum yield and prevents fluorescence self-quenching, leading to a bright and stable signal.[7] The dye-protein complexes are then transported through the lymphatic vessels, allowing for the visualization of lymphatic drainage pathways and accumulation in draining lymph nodes (LNs), such as sentinel lymph nodes (SLNs).[11][15]
Experimental Protocols
The following protocols provide a general framework for in vivo lymphatic imaging in murine models. Parameters should be optimized for specific experimental needs.
Protocol 1: Sentinel Lymph Node (SLN) Mapping
This protocol is designed for the visualization of draining lymphatic vessels and the identification of the first draining lymph node (sentinel lymph node) from a specific injection site, often mimicking a tumor location.[11][16]
A. Materials and Reagents
-
This compound Dye
-
Phosphate Buffered Saline (PBS), sterile
-
Anesthetic agent (e.g., isoflurane)
-
Small animal NIR fluorescence imaging system with appropriate filters (e.g., Ex: 780 nm, Em: 845 nm)[11]
-
Syringes (1 ml) and needles (30G)
-
Animal model (e.g., Balb/c mouse)
B. Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lymphatic Imaging in Humans with Near-Infrared Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging lymphatic imaging technologies for mouse and man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholars.nova.edu [scholars.nova.edu]
- 7. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Near-Infrared Fluorescence Imaging Directly Visualizes Lymphatic Drainage Pathways and Connections between Superficial and Deep Lymphatic Systems in the Mouse Hindlimb - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescent Tracers for In Vivo Imaging of Lymphatic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Near infrared lymphatic imaging demonstrates the dynamics of lymph flow and lymphangiogenesis during the acute vs. chronic phases of arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Preparation of IR-820 Solutions in DMSO and Methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution of the near-infrared (NIR) dye IR-820 in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727). These protocols are intended to ensure consistent and effective preparation of this compound solutions for various research and development applications, including in vitro and in vivo imaging, and photothermal therapy.
Introduction
This compound is a cyanine (B1664457) dye with strong absorption and fluorescence in the near-infrared spectrum, making it a valuable tool for a range of biomedical applications. Proper dissolution is critical for achieving optimal performance and reproducibility in experimental results. This application note outlines the recommended procedures for dissolving this compound in two common organic solvents: DMSO and methanol.
Quantitative Data Summary
The solubility of this compound in DMSO has been reported, while for methanol, specific quantitative solubility data is less readily available. The table below summarizes the key quantitative information for preparing this compound stock solutions.
| Parameter | DMSO | Methanol |
| Reported Solubility | 4.5 - 5 mg/mL (5.3 - 5.89 mM)[1][2] | Soluble, specific concentration not provided[3] |
| Recommended Solvent | Anhydrous/High-purity | Anhydrous/High-purity |
| Aids to Dissolution | Sonication and warming to 60°C[1][2] | Vortexing, sonication if necessary |
| Stock Solution Storage | -20°C for up to 1 month, -80°C for up to 6 months[1] | -20°C for short-term storage |
| Appearance of Solution | Clear, dark green solution | Clear, dark green solution |
Experimental Protocols
Protocol 1: Dissolving this compound in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Sonicator (optional, but recommended)
-
Calibrated micropipettes
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a suitable container. Perform this step in a fume hood or a well-ventilated area.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 5 mg/mL solution, add 200 µL of DMSO to 1 mg of this compound).
-
Initial Mixing: Tightly cap the tube and vortex the mixture for 1-2 minutes to initially disperse the powder.
-
Heating and Sonication: Heat the solution to 60°C using a water bath or heat block.[1][2] Intermittently vortex the solution. If a sonicator is available, sonicate the tube for 5-10 minute intervals until the solute is completely dissolved.[1][2] Visually inspect the solution to ensure no solid particles remain. The solution should be clear and uniformly colored.
-
Cooling and Storage: Allow the solution to cool to room temperature. For short-term storage (up to one month), store the stock solution at -20°C, protected from light.[1] For long-term storage (up to six months), aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
Protocol 2: Dissolving this compound in Methanol
This protocol provides a general method for preparing this compound solutions in methanol. While a specific maximum solubility is not well-documented, this compound is known to be soluble in methanol for spectroscopic and other applications.[3]
Materials:
-
This compound powder
-
Anhydrous Methanol
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of anhydrous methanol to reach the target concentration.
-
Mixing: Securely cap the container and vortex thoroughly for 2-3 minutes.
-
Sonication (if necessary): If the powder is not fully dissolved after vortexing, place the tube in a sonicator bath for 5-10 minutes.
-
Visual Inspection: Confirm that the solution is clear and free of any particulate matter.
-
Storage: Store the methanol stock solution at -20°C, protected from light. It is recommended to prepare fresh solutions for optimal performance, as long-term stability data in methanol is not as well-defined as in DMSO.
Visualization of the Dissolution Workflow
The following diagram illustrates the general workflow for dissolving this compound in either DMSO or methanol.
Caption: Workflow for dissolving this compound in organic solvents.
References
Application Notes and Protocols for IR-820 Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of the near-infrared (NIR) dye IR-820 in various in vivo studies. The protocols cover different administration routes, including intravenous, intraperitoneal, and oral, and are intended to guide researchers in designing and executing experiments for applications such as fluorescence imaging and photothermal therapy.
Introduction to this compound
This compound is a versatile near-infrared dye with applications in in vivo imaging and photothermal therapy.[1][2] Its ability to absorb and emit light in the NIR-II window (900-1700 nm) allows for deep tissue penetration and reduced autofluorescence, making it an excellent candidate for small animal imaging.[3][4] When administered in vivo, this compound can bind to serum albumin, which enhances its fluorescence signal and circulation time.[5][6][7] This interaction is crucial for its application in imaging tumors and the vasculature.
Key Applications
-
NIR-II Fluorescence Imaging: Used for high-resolution imaging of tumors, vasculature, and for tracking biodistribution.[3][4][8]
-
Photothermal Therapy (PTT): Upon irradiation with a laser of the appropriate wavelength, this compound generates heat, which can be used to ablate tumor cells.[3][4][8]
-
Angiography: Its strong fluorescence in the blood allows for detailed imaging of blood vessels.[8]
Administration Route Comparison
The choice of administration route depends on the specific research question and the target tissue. The following table summarizes the key characteristics of the most common administration routes for this compound.
| Administration Route | Peak Fluorescence Signal Time | Primary Clearance Route | Key Applications |
| Intravenous (IV) | 48 hours[7][9] | Hepatobiliary[7][9] | Tumor imaging, cerebrovascular imaging, angiography, biodistribution studies |
| Intraperitoneal (IP) | 6 hours[7][9] | Hepatobiliary[9] | General biodistribution studies, when IV access is difficult |
| Oral | N/A (for systemic circulation) | Gastrointestinal tract[6] | Gastrointestinal obstruction imaging[5][6] |
| Intramuscular (IM) | Localized signal at injection site | Local clearance | Localized tumor imaging and photothermal therapy[8] |
| Intratumoral | Localized signal at injection site | Local clearance | Direct tumor imaging and photothermal therapy[1][7] |
Experimental Protocols
Intravenous (IV) Injection for Tumor and Cerebrovascular Imaging
This protocol is suitable for systemic delivery of this compound to image tumors and brain vasculature in mouse models.
Materials:
-
This compound dye
-
Phosphate Buffered Saline (PBS), 1x, sterile
-
Animal model (e.g., tumor-bearing nude mice)
-
Insulin (B600854) syringes with 28-30 gauge needles
-
Anesthesia (e.g., isoflurane)
-
Heating pad
Procedure:
-
Preparation of this compound Solution:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (2% in oxygen).
-
Place the mouse on a heating pad to maintain body temperature and dilate the tail veins.
-
-
Injection:
-
Imaging:
-
Imaging can be performed at various time points post-injection. For tumor imaging, the signal gradually becomes clearer at longer time points (e.g., 24, 48, 72, 96 hours) due to the enhanced permeability and retention (EPR) effect.[6][12]
-
For cerebrovascular imaging, imaging can commence shortly after injection.[8][10]
-
Use an in vivo imaging system with the appropriate excitation (e.g., 793 nm laser) and emission filters for NIR-II imaging.[8][10][11]
-
Intraperitoneal (IP) Injection for General Biodistribution Studies
This protocol is an alternative to IV injection for studying the systemic distribution of this compound.
Materials:
-
This compound dye
-
Phosphate Buffered Saline (PBS), 1x, sterile
-
Animal model (e.g., hairless mice)
-
Syringes with 25-27 gauge needles
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a 0.2 mM solution of this compound in sterile 1x PBS.[13]
-
-
Animal Preparation:
-
Briefly anesthetize the mouse if necessary to ensure safe handling.
-
-
Injection:
-
Gently restrain the mouse and tilt it slightly head-down.
-
Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Inject 100 µL of the this compound solution into the peritoneal cavity.[13]
-
-
Imaging:
Oral Administration for Gastrointestinal Imaging
This protocol is designed for imaging the gastrointestinal tract, for example, in models of intestinal obstruction. For this application, this compound is pre-mixed with albumin to form a complex.[5][6]
Materials:
-
This compound dye
-
Human Serum Albumin (HSA)
-
Deionized water
-
Animal model (e.g., mice with induced intestinal obstruction)
-
Gavage needles
Procedure:
-
Preparation of this compound-Albumin Complex:
-
Animal Preparation:
-
The animal should be conscious for oral gavage.
-
-
Administration:
-
Imaging:
Visualizations
Experimental Workflow for In Vivo Imaging
Caption: General experimental workflow for in vivo studies using this compound.
This compound Interaction with Serum Albumin
Caption: Interaction of this compound with serum albumin leading to enhanced fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor [thno.org]
- 4. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Near-Infrared Imaging of Injured Tissue in Living Subjects using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for IR-820 in NIR-II Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-820, a cyanine (B1664457) dye, has emerged as a promising agent for fluorescence imaging in the second near-infrared (NIR-II) window (900-1700 nm).[1][2][3][4] This spectral region offers significant advantages for in vivo imaging, including deeper tissue penetration, reduced light scattering, and lower autofluorescence compared to the traditional visible and NIR-I (700-900 nm) windows.[1][3][4][5] Although classically considered a NIR-I dye with an emission peak around 820 nm, this compound exhibits a broad emission spectrum that extends into the NIR-II range, making it a viable and commercially available option for NIR-II imaging.[1][6] Notably, its fluorescence brightness is significantly enhanced in the presence of serum albumin, a phenomenon critical for its in vivo applications.[1][7][8]
These application notes provide a comprehensive overview of the use of this compound for NIR-II fluorescence imaging, including its photophysical properties, protocols for in vitro and in vivo imaging, and its applications in various research areas.
Photophysical Properties of this compound
The optical characteristics of this compound are highly dependent on its environment. In aqueous solutions, its quantum yield is relatively low. However, upon interaction with proteins, particularly serum albumin, its fluorescence intensity in the NIR-II region is markedly increased.[1][7][8] This interaction also leads to a red-shift in its absorption and emission spectra.[1][9]
| Property | This compound in Water | This compound in 10% Fetal Bovine Serum (FBS) | IR-RGD in 10% Bovine Serum Albumin (BSA) | Reference |
| Absorption Peak | ~685 nm and ~812 nm | Red-shifted by ~143 nm from water | 810 nm | [7],[1],[10] |
| Emission Peak | ~829 nm | ~858 nm | ~850 nm | [1],[10] |
| NIR-II Quantum Yield (QY) | 0.313% | 2.521% | 3.821% | [1],[10] |
| NIR-II Fluorescence Ratio (900-1700 nm) | Not specified | 30.17% | Not specified | [1] |
Note: The quantum yield of this compound in serum is approximately seven times higher than in water.[1] This enhancement is crucial for achieving a high signal-to-background ratio in in vivo imaging.
Experimental Protocols
In Vitro Characterization of this compound
This protocol outlines the steps to characterize the optical properties of this compound.
Objective: To measure the absorption and fluorescence emission spectra of this compound in different media.
Materials:
-
This compound dye
-
Ultrapure water
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
-
Spectrophotometer
-
Fluorometer equipped for NIR detection
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) or water.
-
Working Solution Preparation: Dilute the stock solution to the desired concentration (e.g., 7.5 µM or 0.01 mg/mL) in the chosen solvent (water, PBS, or a solution containing 10% FBS or a specific concentration of BSA).[7][9]
-
Absorption Measurement: Record the absorption spectrum of the working solutions using a spectrophotometer over a wavelength range of 600-900 nm.
-
Fluorescence Measurement: Excite the working solutions with an appropriate laser (e.g., 793 nm or 808 nm) and record the emission spectrum in the NIR-II range (e.g., 900-1700 nm) using a fluorometer.[1][7]
Visualization of Experimental Workflow:
Caption: Workflow for in vitro spectral characterization of this compound.
In Vivo NIR-II Fluorescence Imaging
This protocol describes the general procedure for performing in vivo NIR-II fluorescence imaging in mouse models.
Objective: To visualize anatomical structures or pathological conditions in live animals using this compound.
Materials:
-
This compound dye
-
Sterile saline or PBS
-
Animal model (e.g., mouse with a cranial window, tumor-bearing mouse)
-
NIR-II imaging system with an appropriate excitation laser (e.g., 793 nm or 808 nm) and an InGaAs camera.
-
Long-pass filters (e.g., 900 nm, 1000 nm, or 1200 nm)
Procedure:
-
Probe Preparation: Dissolve this compound in sterile saline or PBS to the desired concentration (e.g., 0.5 mg/mL or 75 µM).[1][7] For specific applications like gastrointestinal imaging, this compound can be pre-mixed with human serum albumin (HSA) to form a complex.[7]
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols.
-
Probe Administration:
-
NIR-II Imaging:
-
Image Analysis: Analyze the acquired images to determine the signal-to-background ratio (SBR) and observe the biodistribution of the dye.
Visualization of In Vivo Imaging Workflow:
Caption: General workflow for in vivo NIR-II fluorescence imaging.
Applications
Cerebrovascular Imaging
This compound has been successfully used for high-resolution in vivo imaging of the cerebrovasculature.[1][2][3][4] Its enhanced brightness in serum allows for clear visualization of blood vessels with a high signal-to-background ratio.[1] This application is valuable for studying cerebrovascular diseases and monitoring blood flow dynamics.[3][4]
Tumor Imaging and Image-Guided Surgery
The enhanced permeability and retention (EPR) effect in tumors, coupled with the interaction of this compound with abundant albumin in the blood, facilitates the passive accumulation of the dye in tumor tissues.[11] This enables clear demarcation of tumors for surgical resection.[7] Studies have demonstrated successful NIR-II fluorescence imaging-guided tumor removal in preclinical models.[7][11]
Gastrointestinal Tract Imaging
For imaging the gastrointestinal (GI) tract, a pre-formed this compound-albumin complex is administered orally.[7][11] This approach allows for clear visualization of the GI tract and can be used to identify obstructions.[7][11]
Visualization of this compound-Albumin Interaction for Enhanced Imaging:
Caption: Formation of the this compound-albumin complex for targeted imaging applications.
Biocompatibility and Excretion
This compound has demonstrated good biocompatibility in preclinical studies.[1][7][11] Histology and blood test analyses have shown negligible toxicity in vivo.[1] Following intravenous injection, this compound is primarily localized in the liver, kidneys, and gut, and is eventually excreted from the body through both liver and kidneys over a period of about five weeks.[1]
Conclusion
This compound is a versatile and readily available dye for NIR-II fluorescence imaging. Its unique property of fluorescence enhancement upon binding to albumin makes it particularly well-suited for in vivo applications, including high-resolution angiography, tumor demarcation, and gastrointestinal imaging. The protocols and data presented here provide a foundation for researchers to utilize this compound in their preclinical imaging studies, with potential for future clinical translation.[7]
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor | Semantic Scholar [semanticscholar.org]
- 3. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor [thno.org]
- 4. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A novel NIR-II probe for improved tumor-targeting NIR-II imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for IR-820 Encapsulation in PLGA Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the encapsulation of the near-infrared dye IR-820 into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. These nanoparticles are of significant interest for various biomedical applications, including photothermal therapy and bioimaging, due to their biodegradability and the optical properties of this compound.
Introduction
Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable polymer approved by the FDA for therapeutic use.[1][2][3][4] Its encapsulation of therapeutic and diagnostic agents allows for controlled release and targeted delivery. This compound is a near-infrared (NIR) fluorescent dye with strong absorbance in the NIR region, making it an excellent candidate for photothermal therapy (PTT), where it can convert light energy into heat to ablate cancer cells.[5][6][7][8][9] The encapsulation of this compound in PLGA nanoparticles enhances its stability in aqueous environments, improves its circulation half-life, and allows for passive or active targeting to tumor tissues.[7][8][10] These this compound-loaded PLGA nanoparticles can serve as a potent theranostic platform, enabling both imaging and therapy.[5]
Applications
-
Photothermal Therapy (PTT) of Cancer: this compound-loaded PLGA nanoparticles can be administered intravenously and accumulate in tumor tissues.[6] Upon irradiation with an NIR laser (typically around 808 nm), the nanoparticles generate localized hyperthermia, leading to the thermal ablation of cancer cells.[5][6][9] Studies have shown that this approach can induce apoptosis in cancer cells and significantly reduce tumor growth in vivo.[5][6]
-
In Vivo Imaging and Biodistribution Studies: The intrinsic fluorescence of this compound allows for the tracking of the nanoparticles in vivo.[5] This enables researchers to monitor their biodistribution, tumor accumulation, and clearance from the body, which is crucial for optimizing therapeutic efficacy and minimizing side effects.[6][11]
-
Drug Delivery: The PLGA matrix can be co-loaded with chemotherapeutic drugs along with this compound, enabling combination therapy. This synergistic approach can enhance the overall anti-cancer effect.[1][2]
Physicochemical Characterization Data
The following tables summarize the quantitative data from various studies on this compound-loaded PLGA nanoparticles.
Table 1: Physicochemical Properties of this compound-PLGA Nanoparticles
| Parameter | Value | Reference |
| Hydrodynamic Diameter (nm) | 60 ± 10 | [5] |
| Hydrodynamic Diameter (nm) | 103 ± 8 | [7][8][10] |
| Polydispersity Index (PDI) | 0.163 ± 0.031 | [7][8][10] |
| Zeta Potential (mV) | -40 ± 6 | [5] |
| Zeta Potential (mV) | -28 ± 7 | [7][10] |
| Encapsulation Efficiency (%) | 90 | [5] |
| Loading Capacity (%) | 18 | [5] |
Table 2: In Vitro and In Vivo Parameters
| Parameter | Details | Reference |
| In Vitro Cell Line | MDA-MB-231 (Triple-Negative Breast Cancer) | [5] |
| Laser Wavelength for PTT | 808 nm | [5] |
| Laser Power Density | 1.5 W/cm² - 2 W/cm² | [5] |
| Mechanism of Cell Death | Primarily apoptosis | [5][9] |
| In Vivo Tumor Model | Triple-Negative Breast Cancer | [5] |
| Time to Max. Tumor Accumulation | 24 hours post-intravenous injection | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound-PLGA Nanoparticles via Single Emulsion-Solvent Evaporation
This protocol is based on the widely used single emulsion-solvent evaporation method.[4][5][12][13]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 carboxylic acid terminated)
-
This compound dye
-
Acetone (B3395972) or Dichloromethane (DCM)
-
Deionized (DI) water
-
Polyvinyl alcohol (PVA) (optional, as a surfactant)
Equipment:
-
Magnetic stirrer and stir bar
-
Sonicator (probe or bath)
-
Rotary evaporator or magnetic stirrer for solvent evaporation
-
Centrifuge
-
Lyophilizer (optional, for long-term storage)
Procedure:
-
Preparation of the Organic Phase:
-
Emulsification:
-
Prepare an aqueous phase, which can be DI water or a surfactant solution (e.g., 1% w/v PVA in DI water).[13]
-
Add the organic phase dropwise to the aqueous phase (a typical volume ratio is 1:3 organic to aqueous phase) while stirring vigorously.[5]
-
For smaller and more uniform nanoparticles, sonicate the emulsion. Use a probe sonicator on an ice bath to prevent overheating. Sonication parameters may need optimization (e.g., specific power, on/off cycles, and total time).[13]
-
-
Solvent Evaporation:
-
Continuously stir the emulsion at room temperature for at least 2 hours to allow the organic solvent to evaporate.[5] A rotary evaporator at reduced pressure can also be used for more rapid evaporation.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles. The speed and duration will depend on the particle size and density (e.g., 12,000 rpm for 5 minutes).[13]
-
Discard the supernatant, which contains unencapsulated this compound and residual surfactant.
-
Wash the nanoparticle pellet by resuspending it in DI water and centrifuging again. Repeat this washing step 2-3 times to remove any remaining impurities.
-
-
Storage:
-
Resuspend the final nanoparticle pellet in DI water or a suitable buffer.
-
For long-term storage, the nanoparticle suspension can be lyophilized. It is advisable to add a cryoprotectant (e.g., sucrose (B13894) or trehalose) before freezing to prevent aggregation.
-
Store the aqueous suspension at 4°C for short-term use.[11]
-
References
- 1. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
- 2. Frontiers | PLGA-Based Drug Delivery Systems for Remotely Triggered Cancer Therapeutic and Diagnostic Applications [frontiersin.org]
- 3. In vitro and in vivo evaluation of DC-targeting PLGA nanoparticles encapsulating heparanase CD4+ and CD8+ T-cell epitopes for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Near infrared labeling of PLGA for in vivo imaging of nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 13. static.igem.org [static.igem.org]
Application Notes and Protocols: IR-820 Complex with Albumin for Enhanced Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The near-infrared (NIR) fluorescent dye IR-820, an analog of the FDA-approved indocyanine green (ICG), exhibits significantly enhanced fluorescence upon complexation with albumin. This phenomenon is particularly pronounced in the second near-infrared window (NIR-II, 1000-1700 nm), offering deeper tissue penetration and reduced autofluorescence for in vivo imaging. The formation of the this compound-albumin complex can occur in situ after intravenous administration, leveraging the high concentration of endogenous albumin in the bloodstream, or it can be pre-formed in vitro for specific applications.[1] This enhanced fluorescence is attributed to the prevention of this compound aggregation and the rigidification of the dye's structure within the hydrophobic pockets of albumin, which minimizes non-radiative decay pathways.[1][2] These favorable properties make the this compound-albumin complex a promising tool for various biomedical applications, including high-resolution imaging of vasculature, lymphatic systems, and tumors, as well as for image-guided surgery.[1][3]
Data Presentation
Table 1: Optical Properties of this compound and this compound-Albumin Complex
| Property | This compound in Water/PBS | This compound-Albumin Complex | Reference |
| Maximum Absorption Wavelength | ~685 nm and ~812 nm | Red-shifted to ~835 nm | [1] |
| Maximum Emission Wavelength | ~829 nm | Red-shifted to ~858 nm | [4] |
| Fluorescence Enhancement | - | 13.2-fold at 1000 nm (in vitro with HSA) | [1] |
| - | ~7-fold increase in quantum yield (in serum vs. water) | [4] | |
| - | 21-fold increase (reported) | [5] | |
| Quantum Yield (NIR-II) | 0.313% (in water) | 2.521% (in 10% FBS) | [4][6] |
| Binding Constant (K) with HSA | - | > 1 x 10⁵ L mol⁻¹ | [1] |
| Stoichiometric Ratio (this compound:HSA) | - | Approaching 1:1 (determined by Job's Plot) | [1] |
Mandatory Visualizations
Caption: Mechanism of this compound fluorescence enhancement upon binding to albumin.
References
- 1. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Super-stable cyanine@albumin fluorophore for enhanced NIR-II bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: IR-820 Signal-to-Noise Ratio Improvement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in experiments utilizing the near-infrared (NIR) dye, IR-820.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as New Indocyanine Green, is a near-infrared cyanine (B1664457) dye with improved stability compared to Indocyanine Green (ICG).[1][2] It functions as an infrared blood pool contrast agent and is commonly used for in vivo and in vitro imaging studies to detect and quantify diseased tissue.[3][4] Key applications include NIR-II fluorescence imaging, photothermal therapy, and photodynamic therapy.[3]
Q2: What are the spectral properties of this compound?
A2: The maximal excitation and emission wavelengths of this compound are approximately 710 nm and 820 nm, respectively.[4] However, its spectral properties are highly dependent on the solvent. In aqueous solutions, this compound tends to aggregate, which can lead to a blue shift in its absorption spectrum and quenching of its fluorescence signal.[1][5] When bound to serum albumin, the absorption peak red-shifts, and the fluorescence quantum yield is significantly enhanced.[5][6]
Q3: Why is my this compound signal weak when dissolved in aqueous buffers like PBS?
A3: this compound is prone to forming aggregates in aqueous solutions, a phenomenon known as aggregation-caused quenching (ACQ).[5][6] This self-quenching significantly reduces the fluorescence quantum yield. The fluorescence intensity of this compound in ultrapure water is higher than in PBS at the same concentration.[1] For in vivo applications, this issue is often overcome as this compound readily binds to serum albumin, which prevents aggregation and enhances the signal.[1][5]
Q4: How does serum albumin improve the this compound signal?
A4: Binding to serum proteins, such as human serum albumin (HSA) or fetal bovine serum (FBS), prevents this compound molecules from aggregating.[3][5] This interaction promotes a rigid conformation of the dye, minimizing non-radiative decay pathways and resulting in a significant increase in fluorescence quantum yield.[5] For instance, the quantum yield of this compound in 10% FBS is about seven times higher than in water.[5]
Q5: What is the optimal concentration of this compound for experiments?
A5: The optimal concentration depends on the specific application. For in vitro studies, concentrations typically range from 10–50 µM. For in vivo imaging, a common dosage is 0.5–1 mg/kg.[3] One study found the highest fluorescence intensity at a concentration of 7.5 μM in both ultrapure water and PBS.[1] It is crucial to perform a concentration titration to find the optimal balance between signal strength and potential aggregation or toxicity for your specific experimental setup.
Q6: How should I store this compound?
A6: this compound powder should be stored in a dry, dark environment at -20°C or lower.[3] Prepared solutions can be stored at 4°C for short-term use. For long-term storage, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store it at -20°C, protected from light.[3]
Troubleshooting Guides
Problem 1: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can be caused by a weak signal, high background, or both. The following steps can help you identify and address the root cause.
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Problem 2: Signal Fades Quickly (Photobleaching)
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. While cyanine dyes like this compound are relatively robust, intense or prolonged illumination can lead to signal loss.
-
Reduce Excitation Intensity: Use the lowest laser power or illumination intensity that provides an adequate signal.
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.
-
Use Anti-Fade Reagents: For fixed samples, use a mounting medium containing an anti-fade reagent to scavenge reactive oxygen species that contribute to photobleaching.[7]
-
Limit Continuous Exposure: In time-lapse imaging, reduce the frequency of image acquisition to minimize the total light dose.
-
Work in a Low-Oxygen Environment: For in vitro experiments, using an oxygen-scavenging system in the imaging buffer can prolong the fluorescent signal.
Problem 3: High Background Signal
High background can obscure the specific signal from this compound, leading to a poor signal-to-noise ratio.
-
Optimize this compound Concentration: Use the lowest effective concentration of this compound to minimize non-specific binding.
-
Ensure Proper Washing: In applications like immunofluorescence or cell staining, ensure thorough washing steps to remove unbound dye.
-
Address Autofluorescence: Image an unstained control sample to determine the level of endogenous autofluorescence. Use appropriate spectral unmixing techniques or background subtraction if necessary.
-
Use High-Quality Reagents: Ensure that all buffers and media are free of contaminants that might fluoresce. For example, phenol (B47542) red in some culture media can contribute to background.[7]
Quantitative Data Summary
| Parameter | Value in Water/PBS | Value in Serum (10% FBS) | Reference(s) |
| Peak Absorption | ~691-812 nm | ~793-858 nm | [1][5] |
| Peak Emission | ~829 nm | ~858 nm | [5] |
| Quantum Yield (QY) | ~0.313% | ~2.521% | [5] |
| Optimal Concentration | 7.5 µM (in vitro) | N/A | [1] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Allow the lyophilized this compound powder to come to room temperature before opening the vial.
-
Solvent Selection: Dissolve this compound in a suitable organic solvent such as DMSO or methanol (B129727) to create a concentrated stock solution (e.g., 1-10 mM). Sonication and gentle heating (up to 60°C) may be required for complete dissolution in DMSO.[3]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Preparation of this compound-Albumin Complex for Enhanced Signal
This protocol is for applications where pre-complexing this compound with albumin is desired to maximize the signal.
-
Prepare Solutions: Prepare stock solutions of this compound (e.g., 500 µM in water or buffer) and Human Serum Albumin (HSA) (e.g., 500 µM in water or buffer).
-
Complexation: Mix this compound and HSA solutions at a desired molar ratio (a 1:2 ratio of this compound to HSA has been shown to provide significant fluorescence enhancement).[1]
-
Incubation: Gently stir the mixture at room temperature for 1 hour.[3]
-
Storage: The resulting this compound-HSA complex can be stored at 4°C for later use.[3]
Caption: Workflow for preparing this compound-albumin complex.
By following these guidelines and protocols, researchers can effectively troubleshoot common issues and significantly improve the signal-to-noise ratio in their experiments with this compound.
References
- 1. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Preventing IR-820 dye aggregation in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with IR-820 dye aggregation in solution.
Troubleshooting Guide: Preventing this compound Aggregation
Problem: You observe a decrease in fluorescence intensity, a color change in your this compound solution, or the formation of visible precipitates. These are common indicators of dye aggregation.
Solutions:
| Troubleshooting Step | Detailed Protocol | Expected Outcome |
| 1. Solvent Selection | Dissolve this compound powder directly in organic solvents such as Dimethyl Sulfoxide (DMSO) or Methanol (B129727).[1] Prepare a concentrated stock solution in one of these solvents before diluting it in your aqueous experimental medium. | This compound should dissolve readily, forming a clear, colored solution with minimal aggregation. |
| 2. Use of Surfactants | For aqueous solutions, add a non-ionic surfactant like Tween 20 to a final concentration of 0.1%.[2] First, prepare your aqueous buffer (e.g., PBS), then add the surfactant and mix thoroughly before adding the this compound stock solution. | The surfactant will help to stabilize the dye molecules and prevent the formation of aggregates, resulting in a stable solution over a longer period.[2] |
| 3. Protein Stabilization | For in-vitro and in-vivo applications, complexing this compound with a protein like Human Serum Albumin (HSA) or using a buffer containing Fetal Bovine Serum (FBS) is highly effective.[3][4] The interaction with albumin prevents aggregation and can significantly enhance fluorescence.[4] A common molar ratio to test is a 3:2 of this compound to HSA.[4] | The formation of an this compound-albumin complex will result in a stable solution with enhanced and stable fluorescence emission.[4] |
| 4. Encapsulation | For advanced drug delivery systems, encapsulate this compound within polymeric micelles or nanoparticles. This can be achieved using materials like poly(lactic-co-glycolic acid) (PLGA) or poly(styrene-alt-maleic anhydride)-block-poly(styrene) (PSMA-b-PSTY).[5][6][7] | Encapsulation protects the dye from the aqueous environment, preventing aggregation and degradation, and allowing for controlled release.[5][8] |
| 5. Control Concentration | Avoid using excessively high concentrations of this compound, as this can promote aggregation and lead to fluorescence self-quenching.[9] The optimal concentration should be determined empirically for your specific application, but starting at a lower concentration and titrating up is recommended. | By using the lowest effective concentration, you can minimize aggregation-caused quenching and ensure a more stable and reliable fluorescent signal. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing its fluorescence over time?
A1: The loss of fluorescence is likely due to the aggregation of this compound molecules in your solution. In aqueous environments like water or PBS, this compound molecules have a tendency to stack together, which leads to fluorescence quenching.[3][10] The stability of this compound in aqueous solutions is limited, and a significant drop in fluorescence can be observed within hours.[2]
Q2: What is the best solvent to dissolve this compound in?
A2: For initial stock solutions, DMSO and methanol are recommended solvents as they can dissolve this compound effectively and minimize aggregation.[1] For subsequent dilutions into aqueous buffers for biological experiments, it is crucial to employ stabilization techniques.
Q3: How can I improve the stability of this compound in an aqueous buffer like PBS?
A3: To improve stability in PBS, you can add non-ionic surfactants like Tween 20, or complex the dye with serum albumin (e.g., BSA or HSA).[2][4] Binding with serum proteins is particularly effective at preventing aggregation and enhancing the fluorescent signal.[3][4]
Q4: Is this compound the same as Indocyanine Green (ICG)?
A4: this compound is an analog of Indocyanine Green (ICG). They have similar optical properties, but this compound is generally considered to have better stability in vitro and in vivo.[1][4] Therefore, some stabilization strategies for ICG are also applicable to this compound.
Q5: What is the recommended storage condition for this compound solutions?
A5: Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C, protected from light and moisture.[1][11] When stored at -20°C, it is recommended to use the solution within a month, while at -80°C, it can be stable for up to six months.[11]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution using Tween 20
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve it in high-purity DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Prepare your desired aqueous buffer (e.g., 1x PBS, pH 7.4).
-
Add Tween 20 to the aqueous buffer to a final concentration of 0.1% (v/v).
-
For example, add 100 µL of a 10% Tween 20 stock solution to 9.9 mL of PBS.
-
Mix thoroughly by vortexing.
-
-
Add the this compound stock solution to the Tween 20-containing buffer to achieve your final desired concentration.
-
For instance, to make a 10 µM solution, add 1 µL of the 10 mM stock solution to 1 mL of the 0.1% Tween 20 buffer.
-
-
Vortex the final solution gently before use.
Protocol 2: Preparation of an this compound-Albumin Complex
-
Prepare a 10 mM stock solution of this compound in DMSO as described above.
-
Prepare a solution of Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) in PBS.
-
The concentration of the albumin solution will depend on the desired molar ratio of this compound to albumin. A 1:1 or 3:2 molar ratio can be a good starting point.[4]
-
-
Slowly add the this compound stock solution to the albumin solution while gently stirring.
-
Incubate the mixture for a short period (e.g., 15-30 minutes) at room temperature to allow for complex formation.
-
The this compound-albumin complex is now ready for use.
Visualizations
Caption: Troubleshooting logic for preventing this compound aggregation.
Caption: Workflow for preparing stabilized this compound solutions.
References
- 1. New indocyanine green [this compound] - CAS-Number 172616-80-7 - Order from Chemodex [chemodex.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Encapsulation and stabilization of indocyanine green within poly(styrene-alt-maleic anhydride) block-poly(styrene) micelles for near-infrared imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: IR-820 Photobleaching and Mitigation Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photobleaching of the near-infrared (NIR) fluorescent dye, IR-820.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to photobleaching?
This compound is a heptamethine cyanine (B1664457) dye used in various biomedical applications, including fluorescence imaging and photothermal therapy (PTT).[1] Like other cyanine dyes, this compound's structure, characterized by a polymethine chain, is susceptible to photochemical degradation upon exposure to excitation light. This process, known as photobleaching, involves the irreversible destruction of the fluorophore, leading to a loss of fluorescence. The primary mechanism involves the dye transitioning to a reactive triplet state, which can then interact with molecular oxygen to generate reactive oxygen species (ROS) that degrade the dye molecule.[2][3]
Q2: What are the main factors that influence the rate of this compound photobleaching?
Several factors can influence the rate of this compound photobleaching:
-
Excitation Light Intensity: Higher light intensity accelerates photobleaching.
-
Exposure Duration: Prolonged exposure to the excitation source increases the likelihood of photobleaching.
-
Oxygen Concentration: The presence of molecular oxygen can lead to the formation of ROS, a major contributor to photobleaching.
-
Solvent Environment: The photostability of this compound is highly dependent on its environment. It is generally more stable in serum and certain organic solvents compared to aqueous solutions.[4][5][6]
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including those involved in photobleaching.[5]
Q3: How can I tell if my this compound is photobleaching during my experiment?
The most common sign of photobleaching is a gradual decrease in the fluorescence signal intensity over time despite continuous excitation. This can be observed as a dimming of the imaged area during fluorescence microscopy.
Q4: Can photobleaching of this compound affect the results of my photothermal therapy (PTT) experiments?
Yes. The photothermal effect of this compound relies on its ability to absorb light and convert it into heat. Photobleaching degrades the dye's chromophore, reducing its absorption capacity and, consequently, its photothermal efficiency.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of fluorescence signal during imaging. | High excitation laser power. | Reduce the laser power to the lowest level that provides an adequate signal-to-noise ratio. |
| Prolonged exposure to excitation light. | Minimize the duration of light exposure. Use intermittent imaging rather than continuous illumination. | |
| High oxygen concentration in the medium. | For in vitro experiments, consider using an oxygen scavenging system in your imaging buffer. | |
| Inconsistent fluorescence intensity between samples. | Different samples are exposed to light for varying durations. | Standardize the light exposure time for all samples to ensure comparability. |
| Low photothermal therapy efficacy. | Photobleaching of this compound before or during treatment. | Protect the this compound formulation from light before use. Consider encapsulating this compound in nanoparticles to enhance its photostability. |
| Difficulty in finding a suitable antifade mounting medium. | Incompatibility of the antifade reagent with cyanine dyes. | Use antifade reagents specifically tested for compatibility with cyanine dyes. Avoid those containing p-Phenylenediamine (PPD), which can react with and cleave cyanine molecules.[7][8] n-Propyl gallate (NPG) is a potential alternative.[7] Commercial mountants like ProLong™ Gold and VECTASHIELD® have shown compatibility with a wide range of fluorophores.[9][10][11][12][13] |
Strategies to Minimize this compound Photobleaching
Environmental Control and Imaging Parameters
Optimizing the experimental environment and imaging settings is the first line of defense against photobleaching.
-
Reduce Excitation Intensity: Use the minimum laser power necessary for adequate signal detection.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter acquisition times or time-lapse imaging with longer intervals.
-
Use Appropriate Filters: Employ neutral density filters to attenuate the excitation light.
-
Oxygen Depletion: For fixed samples or in vitro assays, consider using an oxygen scavenging system in the mounting or imaging media.
Use of Antifade Reagents
Antifade reagents are chemical compounds that reduce photobleaching by scavenging for reactive oxygen species.
Table 1: Common Antifade Reagents and their Compatibility with Cyanine Dyes
| Antifade Reagent | Compatibility with Cyanine Dyes | Notes |
| p-Phenylenediamine (PPD) | Not Recommended | Can react with and cleave the cyanine molecule, leading to signal loss.[7][8] |
| n-Propyl gallate (NPG) | Compatible | An effective antioxidant that can reduce photobleaching.[7][14][15][16][17][18] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Generally Compatible | A commonly used antifade agent. |
| ProLong™ Gold Antifade Mountant | Compatible | A commercial mounting medium with antifade properties suitable for a wide range of dyes.[9][19][20] |
| VECTASHIELD® Antifade Mounting Medium | Compatible | Known to be compatible with a broad spectrum of fluorophores, including Cy5.[10][11][12][13][21] |
Encapsulation in Nanoparticles
Encapsulating this compound within nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA), can significantly enhance its photostability.[2][3][9][22][23][24] The nanoparticle matrix protects the dye from the surrounding environment and can reduce aggregation-caused quenching.
Table 2: Photostability of Free this compound vs. Encapsulated this compound
| Formulation | Condition | Observation | Reference |
| Free this compound in water | Storage at 4°C for 30 days | Significant loss of absorption. | [3] |
| This compound-PLGA Nanoparticles in water | Storage at 4°C for 30 days | Maintained optical properties. | [3] |
| Free this compound in aqueous solution | Exposure to light and temperature | Degradation half-time was approximately half that of ICG. | [5][25] |
| This compound in serum | Continuous 793 nm laser irradiation (20 mW/cm²) for 60 min | No noticeable decrease in emission intensity. | [4] |
Chemical Modification
Altering the chemical structure of this compound can improve its intrinsic photostability. For instance, modifications to the polymethine chain can enhance its resistance to photooxidation.[8][26]
Experimental Protocols
Protocol 1: Assessing the Photostability of this compound
Objective: To quantify the rate of photobleaching of an this compound solution under specific irradiation conditions.
Materials:
-
This compound solution of known concentration in the desired solvent (e.g., water, PBS, DMSO, serum-containing medium).
-
Spectrofluorometer or a fluorescence microscope equipped with a suitable laser line (e.g., 785 nm or 808 nm) and a detector.
-
Cuvette or microscope slide.
-
Timer.
Methodology:
-
Prepare a solution of this compound at the desired concentration.
-
Transfer the solution to a cuvette for spectrofluorometer measurements or place a drop on a microscope slide for microscopy-based analysis.
-
Measure the initial fluorescence intensity (F₀) at the emission maximum of this compound (around 820-830 nm).
-
Continuously expose the sample to the excitation light at a fixed intensity.
-
Record the fluorescence intensity (Fₜ) at regular time intervals (t) over the desired duration.
-
Calculate the percentage of remaining fluorescence at each time point using the formula: (Fₜ / F₀) * 100.
-
Plot the percentage of remaining fluorescence against time to obtain the photobleaching curve.
-
The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Protocol 2: Encapsulation of this compound in PLGA Nanoparticles
Objective: To prepare this compound-loaded PLGA nanoparticles to enhance photostability. This protocol is adapted from established nanoprecipitation methods.[2][22]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile
-
Deionized water
-
Dialysis membrane (e.g., 10 kDa MWCO)
Methodology:
-
Dissolve a specific amount of this compound in a small volume of DMSO.
-
Dissolve a specific amount of PLGA in acetonitrile.
-
Add the this compound solution to the PLGA solution and mix thoroughly.
-
Add the organic phase dropwise into a larger volume of deionized water while stirring vigorously.
-
Continue stirring for several hours to allow for nanoparticle formation and solvent evaporation.
-
Purify the nanoparticles by dialysis against deionized water for 24-48 hours to remove free this compound and organic solvents.
-
Characterize the size, zeta potential, and this compound loading of the resulting nanoparticles.
Visualizations
References
- 1. ProLong Gold Antifade Reagent with DAPI | Cell Signaling Technology [cellsignal.com]
- 2. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Near-Infrared Fluorescence Imaging of EGFR-Overexpressing Tumors in the Mouse Xenograft Model Using scFv-IRDye800CW and Cetuximab-IRDye800CW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 8. bidc.ucsf.edu [bidc.ucsf.edu]
- 9. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. mpbio.com [mpbio.com]
- 15. 没食子酸丙酯 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 16. propyl gallate, 121-79-9 [thegoodscentscompany.com]
- 17. Propyl gallate - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. ProLong™ Gold Antifade Mountant 2 mL | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 21. vectorlabs.com [vectorlabs.com]
- 22. Near infrared fluorescence imaging of EGFR expression in vivo using IRDye800CW-nimotuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Polydopamine/IR820 nanoparticles as topical phototheranostics for inhibiting psoriasiform lesions through dual photothermal and photodynamic treatments - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimizing IR-820 for Fluorescence Microscopy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of IR-820 in fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in fluorescence microscopy?
The optimal concentration of this compound can vary depending on the cell type, experimental conditions, and the specific application. However, a good starting point for in vitro cellular imaging is 5 µM.[1] It is highly recommended to perform a concentration titration to determine the ideal concentration for your specific experiment, balancing signal intensity with potential cytotoxicity.
Q2: How should I prepare and store this compound solutions?
This compound is a cyanine (B1664457) dye that can be susceptible to photobleaching and aggregation. For optimal performance, prepare fresh solutions for each experiment. If a stock solution is necessary, dissolve this compound in high-quality anhydrous dimethyl sulfoxide (B87167) (DMSO) and store it in small aliquots at -20°C, protected from light. When preparing working solutions, dilute the stock solution in an appropriate buffer or cell culture medium. It is crucial to ensure the final DMSO concentration is not toxic to your cells (typically <0.5%).
Q3: What are the excitation and emission wavelengths for this compound?
The maximal excitation and emission wavelengths of this compound are approximately 710 nm and 820 nm, respectively.[2] However, the exact spectral properties can be influenced by the solvent environment. For instance, in serum, the absorption peak of this compound can red-shift.[3]
Q4: How can I minimize this compound aggregation?
This compound has a tendency to form aggregates in aqueous solutions, which can lead to fluorescence self-quenching.[3] To minimize aggregation, consider the following:
-
Use of Serum: The presence of serum proteins, such as albumin, can help prevent this compound aggregation and enhance its fluorescence brightness.[3][4][5][6] When possible, perform staining in a medium containing serum.
-
Avoid High Concentrations: Higher concentrations of the dye are more prone to aggregation.
-
Proper Dissolution: Ensure the dye is fully dissolved in the working solution.
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Suboptimal Dye Concentration | Perform a concentration titration to find the optimal this compound concentration for your cell type and experimental setup. Start with a range of 1-10 µM. |
| Insufficient Incubation Time | Optimize the incubation time. A 4-hour incubation period has been reported for cellular imaging.[1] You may need to test shorter or longer durations. |
| Photobleaching | Minimize exposure of the stained samples and this compound solutions to light. Use an anti-fade mounting medium if applicable. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your microscope are appropriate for this compound's spectral properties (Ex: ~710 nm, Em: ~820 nm). |
| Dye Aggregation | Prepare fresh dye solutions and consider staining in the presence of serum to reduce aggregation and fluorescence quenching.[3][4] |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Excess Unbound Dye | After incubation with this compound, wash the cells thoroughly 2-3 times with a buffered saline solution like PBS to remove any unbound dye.[7] |
| Autofluorescence | Image a control sample of unstained cells to assess the level of natural autofluorescence. If high, consider using a specialized autofluorescence quenching buffer. |
| Contaminated Imaging Media | Use an optically clear imaging medium with reduced background fluorescence, such as FluoroBrite™ DMEM.[7] |
| High Dye Concentration | A high concentration of this compound can lead to non-specific binding and increased background. Try reducing the dye concentration. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Starting Concentration | 5 µM | Titration is highly recommended.[1] |
| Incubation Time | 4 hours | Optimization may be required for different cell types.[1] |
| Excitation Wavelength | ~710 nm | Can be solvent-dependent.[2] |
| Emission Wavelength | ~820 nm | Can be solvent-dependent.[2] |
Experimental Protocols
Protocol: Staining Live Cells with this compound for Fluorescence Microscopy
-
Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere overnight in a cell culture incubator.
-
Prepare Staining Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium (with or without serum, as determined by your optimization) to the desired final concentration (e.g., 5 µM).
-
-
Staining:
-
Remove the culture medium from the cells.
-
Add the this compound staining solution to the cells.
-
Incubate for 4 hours at 37°C, protected from light.[1]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or an appropriate imaging buffer to remove unbound dye.[7]
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for this compound (Excitation ~710 nm, Emission ~820 nm).
-
Visualizations
Caption: General experimental workflow for fluorescence microscopy using this compound.
Caption: Mitigation of this compound aggregation and fluorescence quenching by serum proteins.
References
- 1. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 5. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
Navigating the Challenges of IR-820 Stability in Aqueous Solutions: A Technical Guide
For Immediate Release
Researchers and drug development professionals frequently encounter stability issues with the near-infrared (NIR) fluorescent dye IR-820 in aqueous solutions, leading to inconsistent experimental outcomes. To address these challenges, this technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to ensure the reliable application of this compound in experimental settings.
Understanding this compound Instability: A Quick Overview
This compound, a cyanine (B1664457) dye, is known for its enhanced stability compared to Indocyanine Green (ICG).[1] However, its performance in aqueous environments can be compromised by several factors, including temperature, light exposure, and pH. The degradation of this compound in aqueous solutions typically follows pseudo-first-order kinetics.[2] Key strategies to mitigate instability include binding the dye to proteins like albumin or encapsulating it within nanoparticles.[3][4]
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: Degradation of this compound in aqueous solutions is often accelerated by exposure to light and elevated temperatures. The chemical structure of cyanine dyes makes them susceptible to photobleaching and thermal degradation. For optimal stability, it is recommended to prepare solutions fresh and protect them from light and heat.
Q2: How does the solvent affect the stability of this compound?
A2: While this compound is often used in aqueous buffers like PBS, its fluorescence intensity can be higher in ultrapure water compared to PBS at the same concentration.[3] The presence of salts in buffer solutions can sometimes influence the aggregation and stability of the dye. For applications requiring long-term stability, consider formulating this compound with stabilizing agents or using nanoparticle encapsulation.
Q3: Can I store pre-made this compound solutions?
A3: For best results, it is advisable to use freshly prepared this compound solutions.[5] If storage is necessary, solutions should be kept at 4°C and protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C in a suitable solvent like DMSO is recommended, though stability in aqueous solutions under these conditions should be validated for your specific application.
Q4: Why is the fluorescence of my this compound solution inconsistent between experiments?
A4: Inconsistent fluorescence can be due to several factors, including aggregation of the dye molecules, which leads to self-quenching. The interaction of this compound with proteins, such as albumin present in cell culture media or serum, can significantly enhance its fluorescence and stability by preventing aggregation.[3][6] Ensure consistent formulation and handling procedures to minimize variability.
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of fluorescence | Photobleaching | - Minimize exposure of the solution to ambient and excitation light. - Use neutral density filters to reduce excitation intensity. - Prepare fresh solutions before each experiment. |
| Thermal degradation | - Avoid heating the this compound solution. - Store stock solutions and working solutions at recommended temperatures (4°C for short-term, -20°C or -80°C for long-term). | |
| Precipitation or aggregation | Poor solubility in aqueous buffer | - Ensure the final concentration of any organic solvent (like DMSO) used to dissolve the dye is low and compatible with your experimental system. - Consider conjugation to stabilizing molecules or encapsulation in nanoparticles.[4] |
| Interaction with buffer components | - Test the stability of this compound in different buffers to identify the most suitable one for your application. | |
| Low fluorescence signal | Aggregation-caused quenching | - Work with dilute concentrations of this compound. - Incorporate a stabilizing agent like serum albumin into your solution, which can prevent aggregation and enhance fluorescence.[3][6] |
| Incorrect excitation/emission wavelengths | - Verify the excitation and emission maxima for your specific experimental conditions (e.g., in the presence of proteins, the spectra may shift). |
Quantitative Data on this compound Stability
The stability of this compound is significantly influenced by temperature. The following table summarizes the degradation half-life of this compound in an aqueous solution at various temperatures.
| Temperature (°C) | Degradation Half-Life (hours) |
| 4 | ~130 |
| 25 | ~60 |
| 42 | ~30 |
Note: Data is approximated from graphical representations in the literature and should be used as a guideline. Actual stability may vary based on specific experimental conditions.
Experimental Protocols
Protocol for Assessing Thermal Stability of this compound
This protocol outlines a method to evaluate the effect of temperature on the stability of an this compound solution.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO and dilute it to the desired final concentration in the aqueous buffer of choice (e.g., PBS, ultrapure water).
-
Incubation: Aliquot the this compound solution into several microcentrifuge tubes. Incubate each tube at a different temperature (e.g., 4°C, 25°C, 37°C, 50°C) for a defined period (e.g., 1, 2, 4, 8, 24 hours). Include a control sample kept at 4°C in the dark.
-
Measurement: At each time point, measure the absorbance or fluorescence of the samples. For absorbance, use a spectrophotometer to scan the spectrum and record the peak absorbance (around 820 nm). For fluorescence, use a fluorometer with appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the percentage of remaining this compound (based on absorbance or fluorescence intensity relative to the initial measurement) against time for each temperature. Calculate the degradation rate constant and half-life.
Protocol for Assessing Photostability of this compound
This protocol is designed to determine the susceptibility of this compound to photodegradation.
-
Sample Preparation: Prepare an this compound solution in the desired aqueous buffer.
-
Light Exposure: Expose the solution to a light source with a specific wavelength and intensity (e.g., the excitation light of a fluorescence microscope or a specific wavelength lamp). Control for temperature during the experiment. A control sample should be kept in the dark at the same temperature.
-
Time-course Measurement: Measure the absorbance or fluorescence of the solution at regular intervals during the light exposure.
-
Data Analysis: Plot the percentage of remaining this compound against the duration of light exposure. This will provide a photobleaching curve from which the photostability can be quantified.
Visualizing this compound Stability and Troubleshooting
The following diagrams illustrate key concepts related to this compound stability and troubleshooting.
Caption: Simplified this compound Degradation Pathway.
Caption: Troubleshooting Workflow for this compound.
References
- 1. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 4. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
IR-820 Injection Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing IR-820 injection volume and rate for experimental success. Find troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during in vivo imaging studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound-based imaging experiments.
Issue 1: Low Fluorescence Signal or Poor Signal-to-Noise Ratio (SNR)
A weak signal can compromise image quality and the reliability of your results. The signal from your tracer should be significantly higher than the background noise from the buffer and microplate.[1]
Troubleshooting Workflow for Low Signal/SNR
Caption: Troubleshooting workflow for low signal or poor signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Suboptimal Dye Concentration | The concentration of this compound may be too low to generate a strong signal, or too high, leading to aggregation and fluorescence quenching.[2] | Perform a dose-response study to determine the optimal concentration for your specific application and animal model. A concentration of 7.5 µM has been shown to provide high fluorescence intensity.[3] |
| Poor Injection Technique | Infiltration of the dye into surrounding tissue instead of the bloodstream will prevent it from reaching the target site. | Review and refine your tail vein injection technique. Ensure the needle is correctly placed within the vein and inject slowly to prevent leakage.[4][5] |
| Suboptimal Imaging Parameters | Incorrect excitation/emission filters, exposure time, or laser power can lead to poor signal detection. | Optimize your imaging system's settings. Use the appropriate filters for this compound (excitation ~710-800 nm, emission ~820 nm and beyond) and adjust the exposure time to enhance signal without saturating the detector.[1][6] |
| Dye Aggregation | This compound can aggregate in aqueous solutions, which can quench its fluorescence.[3][7] | Prepare fresh solutions before each experiment. The interaction with serum albumin can prevent aggregation and enhance fluorescence; consider this in your experimental design.[3][7] |
| High Background Fluorescence | Autofluorescence from tissue or other sources can obscure the this compound signal. | Use appropriate spectral unmixing if available on your imaging system. Ensure the animal's diet does not contain high levels of fluorescent compounds (e.g., chlorophyll (B73375) in standard chow). |
Issue 2: High Background Signal or Non-Specific Staining
High background can make it difficult to distinguish the target tissue from surrounding areas.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Excessive Dye Concentration | Too much this compound can lead to non-specific accumulation in various tissues. | Titrate the this compound concentration to find the lowest effective dose that provides a good signal at the target site with minimal background. |
| Rapid Injection Rate | A fast injection may alter the initial biodistribution of the dye. | Inject the this compound solution slowly and steadily. For mice, a rate of approximately 20-30 seconds for 170 µL has been used.[8] |
| Suboptimal Imaging Timepoint | Imaging too early or too late after injection can result in high background signal as the dye is still circulating or has been cleared from the target. | Perform a time-course experiment to determine the optimal imaging window post-injection for your model. |
| Dye Formulation | The solvent used to dissolve this compound can influence its biodistribution. | Ensure the solvent is appropriate and well-tolerated. PBS is a commonly used vehicle.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting injection volume and concentration of this compound for in vivo imaging in mice?
The optimal volume and concentration can vary depending on the specific application, mouse strain, and imaging system. However, a good starting point based on published studies is a concentration of 0.5 mg/mL with an injection volume of 200 µL for intravenous administration.[9][10] Other studies have used 100 µL of a 0.2 mM solution.[6] It is always recommended to perform a pilot study to determine the optimal parameters for your experiment.
Q2: How does the injection rate affect the biodistribution of this compound?
A slow and steady injection is generally recommended to ensure proper mixing with the blood and to avoid rapid, uneven distribution.[4] While specific studies on the effect of injection rate on this compound are limited, a slower injection can help minimize stress on the animal and reduce the risk of extravasation.
Q3: How can I prevent this compound from aggregating in my stock solution?
This compound has a tendency to aggregate in aqueous solutions, which can lead to fluorescence quenching.[3][7] To minimize aggregation, it is best to prepare fresh solutions immediately before use. If a stock solution is necessary, consider dissolving this compound in DMSO and storing it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The interaction of this compound with albumin in the blood helps to prevent aggregation and enhance fluorescence in vivo.[3][7]
Q4: What is the best route of administration for this compound?
The most common route for systemic delivery and imaging is intravenous (IV) injection, typically via the tail vein in mice.[6] This allows for rapid distribution throughout the circulatory system. Intraperitoneal injections have also been reported.[6] The choice of administration route will depend on the specific research question and target organ.
Q5: What are the clearance pathways for this compound?
This compound is primarily cleared through the hepatobiliary system, meaning it is metabolized by the liver and excreted in the bile and feces.[11]
Data Presentation
Table 1: Summary of Reported this compound Injection Parameters in Mice
| Concentration | Injection Volume | Administration Route | Animal Model | Reference |
| 0.5 mg/mL | 200 µL | Intravenous | ICR and BALB/c nude mice | [9][10] |
| 0.2 mM | 100 µL | Intravenous & Intraperitoneal | Hairless SKH1/sKH1 mice | [6] |
| 75 µM | 150 µL | Intravenous | BALB/c mice | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Calculate the required amount of this compound: Based on your desired concentration and final injection volume, calculate the mass of this compound powder needed.
-
Dissolve this compound: For a PBS-based solution, freshly mix the powdered this compound with sterile phosphate-buffered saline (PBS) to the final desired concentration.[6] If using a DMSO stock, dissolve the this compound in a small volume of DMSO first, then dilute to the final concentration with PBS. Ensure the final DMSO concentration is low and compatible with your animal model.
-
Vortex and filter: Gently vortex the solution to ensure it is fully dissolved. For intravenous injections, it is recommended to filter the solution through a 0.22 µm sterile filter to remove any potential aggregates or contaminants.
-
Use immediately: It is best to use the prepared this compound solution immediately to avoid aggregation.
Protocol 2: Intravenous Tail Vein Injection in Mice
Workflow for Tail Vein Injection
Caption: Step-by-step workflow for intravenous tail vein injection in a mouse.
-
Animal preparation: Warm the mouse for 5-10 minutes under a heat lamp or by placing the cage on a heating pad to induce vasodilation of the tail veins.[12] This will make the veins more visible and easier to access.
-
Restraint: Place the mouse in an appropriate restraint device to secure the animal and expose the tail.
-
Vein visualization: Gently wipe the tail with 70% ethanol (B145695) or saline to clean the area and improve visualization of the lateral tail veins.
-
Needle insertion: Using a small gauge needle (27-30G for mice), insert the needle with the bevel facing up into one of the lateral tail veins at a shallow angle.[4][5]
-
Confirm placement: A small "flash" of blood in the hub of the needle may indicate correct placement. You can also try to infuse a very small volume of sterile saline to check for resistance; there should be none if the needle is in the vein.[8]
-
Injection: Once confident of placement, inject the this compound solution slowly and steadily.[4] Monitor for any swelling at the injection site, which would indicate extravasation.
-
Post-injection: After injecting the full volume, carefully withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions before proceeding with the imaging experiment.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 4. depts.ttu.edu [depts.ttu.edu]
- 5. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clearance pathways of near-infrared-II contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Enhancing IR-820 In Vivo Circulation Half-Life
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo circulation half-life of the near-infrared dye IR-820.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of using free this compound in vivo?
Free this compound, while a promising near-infrared (NIR) dye for imaging and photothermal therapy, exhibits several limitations for in vivo applications. These include a short circulation half-life, low stability in aqueous solutions, nonspecific biodistribution, and potential for photobleaching.[1][2][][4][5] These factors can limit its efficacy for sustained imaging or therapeutic applications.
Q2: What are the main strategies to extend the in vivo circulation half-life of this compound?
The most common and effective strategies to prolong the systemic circulation of this compound involve its incorporation into larger constructs to prevent rapid clearance by the reticuloendothelial system. The three primary approaches are:
-
Nanoparticle Encapsulation: Loading this compound into various biocompatible nanoparticles.[][4][6][7][8]
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the this compound molecule.[1]
-
Protein Conjugation or Complexation: Associating this compound with proteins such as albumin or polypeptides.[9][10][11]
Q3: How does nanoparticle encapsulation improve the half-life of this compound?
Encapsulating this compound within nanoparticles protects the dye from degradation in the bloodstream and presents a larger hydrodynamic diameter, which slows its renal clearance.[][4][6][7] This strategy can also offer opportunities for passive tumor targeting through the enhanced permeability and retention (EPR) effect.[1]
Q4: What is PEGylation and how does it help?
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, in this case, this compound. The hydrophilic and flexible nature of PEG creates a hydration shell around the molecule, which masks it from the immune system and reduces opsonization, thereby prolonging its circulation time in the bloodstream.[1]
Q5: Can binding to proteins like albumin increase this compound's half-life?
Yes, forming complexes with endogenous proteins like serum albumin can significantly enhance the in vivo performance of this compound.[9][11] Albumin binding increases the hydrodynamic size of the dye, preventing rapid excretion. This interaction can also lead to a substantial increase in fluorescence for improved imaging.[9][11]
Troubleshooting Guides
Issue 1: Rapid clearance of this compound from circulation in animal models.
Possible Cause: The inherent physicochemical properties of free this compound lead to rapid clearance.
Solution: Implement a strategy to increase the hydrodynamic size and stability of the dye.
-
Recommended Action 1: Nanoparticle Formulation. Encapsulate this compound into nanoparticles such as PLGA or lipid-polymer hybrid nanoparticles.[][4][6][7] This has been shown to significantly prolong circulation.
-
Recommended Action 2: PEGylation. Covalently conjugate this compound with PEG. A study demonstrated that a 6 kDa PEG-diamine conjugate of this compound (IRPDcov) had a significantly longer plasma half-life compared to the free dye.[1]
-
Recommended Action 3: Albumin Complexation. Formulate this compound with human serum albumin (HSA) to create a complex. This approach has been shown to enhance fluorescence and improve tumor accumulation.[9]
Issue 2: Poor stability and aggregation of this compound in aqueous solutions for in vivo administration.
Possible Cause: this compound, like other cyanine (B1664457) dyes, is prone to aggregation in aqueous environments, which can quench its fluorescence and alter its biodistribution.
Solution: Utilize formulation strategies that improve solubility and stability.
-
Recommended Action 1: Encapsulation in Polymeric Micelles. Encapsulating this compound within the hydrophobic core of polymeric micelles, such as those formed by poly(styrene-co-maleic anhydride) (PSMA), can enhance its stability and biocompatibility.[8]
-
Recommended Action 2: Dendrimer Loading. Loading this compound into multifunctional dendrimers can improve its stability and provide a platform for further functionalization with targeting ligands.[2][12]
-
Recommended Action 3: Use of Surfactants. While not a long-term solution for in vivo circulation, the use of surfactants like Tween-80 in the formulation can help prevent aggregation during initial preparation and administration.[13]
Issue 3: Non-specific accumulation of this compound in healthy tissues.
Possible Cause: The biodistribution of free this compound is often non-specific, leading to accumulation in organs like the liver and lungs.[1]
Solution: Employ targeting strategies or formulations that favor accumulation at the site of interest.
-
Recommended Action 1: Passive Targeting via Nanoparticles. Formulating this compound into nanoparticles of an appropriate size (e.g., ~100-150 nm) can leverage the EPR effect for passive accumulation in tumor tissues.[1][6][7]
-
Recommended Action 2: Active Targeting. For more specific delivery, the surface of this compound-loaded nanoparticles or nanoconjugates can be functionalized with targeting ligands such as antibodies or peptides (e.g., RGD).[2]
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound Formulations
| Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| This compound PLGA NPs | 103 ± 8 | 0.163 ± 0.031 | - | [6][7] |
| IRPDcov (this compound-PEG-diamine) | ~150 | Uniformly distributed | -0.4 ± 0.3 | [1] |
| Ac-PR/IR820 Dendrimers | 337.1 ± 41.4 | 0.893 ± 0.096 | 10.0 ± 0.6 | [2] |
Table 2: In Vitro Biocompatibility of this compound Formulations
| Formulation | Cell Line | Concentration | Cell Viability (%) | Reference |
| Free this compound | MCF-7 | 65 µM | 42 | [6][7] |
| This compound PLGA NPs | MCF-7 | 200 µg/mL (equivalent to 65 µM this compound) | >80 | [6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol is adapted from studies by Marasini & Aryal.[6][7]
-
Core Formation: Dissolve poly(lactic-co-glycolic acid) (PLGA) and this compound in a water-miscible organic solvent such as acetonitrile.
-
Shell Preparation: In a separate container, prepare an aqueous solution containing a lipid mixture, for example, DSPE-PEG and DSPG, in 4% ethanol. Stir this mixture at 60°C for 30 minutes.
-
Nanoprecipitation: Add the PLGA/IR-820 organic solution dropwise to the lipid suspension while stirring.
-
Solvent Evaporation: Continue stirring at room temperature for 1 hour to allow for the evaporation of the organic solvent and the formation of nanoparticles.
-
Purification: Purify the resulting this compound-loaded nanoparticles using an Amicon ultra-centrifugal filter (10 kDa MWCO) at 3500 rpm for 10 minutes to remove free dye and other reactants.
-
Characterization: Characterize the nanoparticles for size, polydispersity, and zeta potential using dynamic light scattering (DLS). The morphology can be assessed by transmission electron microscopy (TEM).
Protocol 2: Covalent Conjugation of this compound with PEG-diamine (IRPDcov)
This protocol is based on the work by Obaid et al.[1]
-
Activation of this compound: The specific chemistry for activating this compound for conjugation will depend on the reactive groups available on the dye. Typically, this involves the use of coupling agents like EDC/NHS to activate a carboxylic acid group for reaction with an amine.
-
Conjugation Reaction: React the activated this compound with a 6 kDa polyethylene glycol (PEG)-diamine in an appropriate buffer system. The molar ratio of this compound to PEG-diamine should be optimized to achieve the desired degree of labeling.
-
Purification: Purify the resulting this compound-PEG-diamine nanoconjugates (IRPDcov) from unreacted components using dialysis or size exclusion chromatography.
-
Characterization: Confirm the successful conjugation and characterize the resulting nanoconjugates for their size, zeta potential, and optical properties (fluorescence and absorbance).
Visualizations
Caption: Strategies to address the short in vivo half-life of this compound.
Caption: Workflow for this compound nanoparticle synthesis via nanoprecipitation.
References
- 1. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Near-infrared emissive polymer-coated this compound nanoparticles assisted photothermal therapy for cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IR820 covalently linked with self-assembled polypeptide for photothermal therapy applications in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Loading IR820 Using Multifunctional Dendrimers with Enhanced Stability and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long Fluorescence Lifetime Molecular Probes Based on Near Infrared Pyrrolopyrrole Cyanine Fluorophores for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Quantum Yield of IR-820
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low quantum yield of the near-infrared (NIR) dye IR-820.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantum yield a concern?
A1: this compound is a heptamethine cyanine (B1664457) dye that absorbs and emits light in the near-infrared (NIR) spectrum, typically with an excitation maximum around 780-820 nm and an emission maximum around 820-840 nm.[1] Its use in biological imaging is advantageous due to the deep tissue penetration of NIR light and reduced autofluorescence from biological tissues.[2] However, this compound inherently suffers from a low fluorescence quantum yield, especially in aqueous environments. This low quantum yield, which is the ratio of emitted photons to absorbed photons, results in weak fluorescence signals, limiting its sensitivity and effectiveness in various applications.[1]
Q2: What are the primary causes of the low quantum yield of this compound in experimental settings?
A2: The low quantum yield of this compound can be attributed to several factors:
-
Aggregation in Aqueous Solutions: In polar solvents like water or biological buffers, this compound molecules tend to self-aggregate, forming H-aggregates. This aggregation leads to fluorescence quenching, a phenomenon known as aggregation-caused quenching (ACQ), which significantly reduces the quantum yield.[1][3]
-
Non-Radiative Decay: this compound, like many cyanine dyes, has flexible polymethine chains. This flexibility allows for non-radiative decay pathways, such as internal conversion and intramolecular vibrations, where the excited state energy is dissipated as heat rather than emitted as light.[4]
-
Environmental Effects: The local microenvironment, including solvent polarity and viscosity, can influence the conformation of the dye molecule and affect its fluorescence properties.[2]
-
Photobleaching: Upon prolonged exposure to excitation light, this compound can undergo photochemical degradation, leading to a loss of fluorescence.[5]
Q3: What are the main strategies to enhance the quantum yield of this compound?
A3: Several strategies can be employed to overcome the low quantum yield of this compound:
-
Nanoformulation: Encapsulating this compound within nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles or dendrimers, can prevent aggregation and shield the dye from the aqueous environment, thereby enhancing its fluorescence.[6][7]
-
Complexation with Proteins: Forming a complex between this compound and proteins like human serum albumin (HSA) can significantly increase its quantum yield. The hydrophobic pockets of albumin can bind to this compound, preventing aggregation and restricting intramolecular rotations.[3][8]
-
Molecular Modification:
-
Deuteration: Replacing hydrogen atoms with deuterium (B1214612) on the polymethine chain can suppress non-radiative decay pathways, leading to an enhanced quantum yield.[4]
-
Functional Group Substitution: Introducing specific electron-donating or electron-withdrawing groups to the molecular structure can modulate the electronic properties of the dye and improve its fluorescence.
-
-
Supramolecular Encapsulation: Using host molecules like cucurbiturils can encapsulate this compound, isolating it and enhancing its fluorescence.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescence Signal | 1. Low Quantum Yield: Inherent property of this compound in aqueous media. 2. Aggregation: Dye molecules are clumping together, causing quenching. 3. Low Concentration: Insufficient amount of this compound in the sample. 4. Photobleaching: The dye has been degraded by the excitation light. 5. Incorrect Filter Sets: Excitation and emission filters are not optimal for this compound. | 1. Enhance Quantum Yield: Employ strategies like nanoformulation or complexation with albumin (see FAQs and Protocols). 2. Prevent Aggregation: Use a less polar solvent if possible, or encapsulate the dye. For in vivo work, complexation with albumin is effective.[3] 3. Optimize Concentration: Perform a concentration titration to find the optimal signal-to-noise ratio. Be aware that very high concentrations can lead to aggregation. 4. Minimize Photobleaching: Reduce exposure time and excitation light intensity. Use an anti-fade mounting medium for microscopy.[9] 5. Verify Filter Compatibility: Ensure your microscope's filter sets match the excitation and emission spectra of your this compound formulation. |
| High Background Signal | 1. Non-specific Binding: this compound or its carrier is binding to unintended targets. 2. Autofluorescence: Intrinsic fluorescence from the sample or imaging medium. 3. Impure Dye: Contaminants in the this compound sample may be fluorescent. | 1. Blocking: Use appropriate blocking agents (e.g., BSA, serum) to reduce non-specific binding. 2. Spectral Unmixing: If possible, use spectral imaging and unmixing algorithms to separate the this compound signal from autofluorescence. 3. Purity Check: Use high-purity this compound and check for fluorescent impurities in your solvents and buffers. |
| Signal Fades Quickly During Imaging | 1. Photobleaching: The most common cause of rapid signal loss. 2. Chemical Instability: The dye may be degrading in the experimental environment. | 1. Reduce Light Exposure: Use neutral density filters to decrease excitation intensity. Minimize the duration of light exposure by taking images quickly.[9] 2. Stabilize the Dye: Encapsulation in nanoparticles can improve the photostability of this compound.[7][10] |
| Inconsistent Results Between Experiments | 1. Variability in Formulation: Inconsistent preparation of nanoparticles or dye-protein complexes. 2. Dye Degradation: this compound may degrade upon storage. 3. Instrument Settings: Different imaging parameters used across experiments. | 1. Standardize Protocols: Follow a consistent and detailed protocol for preparing your this compound formulations. 2. Proper Storage: Store this compound and its formulations protected from light and at the recommended temperature. Prepare fresh solutions when possible. 3. Consistent Imaging Parameters: Use the same instrument settings (e.g., laser power, exposure time, gain) for all comparable experiments. |
Quantitative Data Summary
The following tables summarize the quantitative improvements in the quantum yield of this compound through various enhancement strategies.
Table 1: Quantum Yield of this compound in Different Environments
| Environment | Quantum Yield (%) | Fold Increase vs. Water | Reference(s) |
| Water | ~0.1 - 0.5% | - | [3] |
| 10% Fetal Bovine Serum (FBS) | ~2.5% | ~5-25x | [3] |
Table 2: Effect of Nanoformulation on this compound Properties
| Formulation | Key Improvement(s) | Quantitative Enhancement | Reference(s) |
| PLGA Nanoparticles | Enhanced stability and reduced aggregation | Maintained optical properties after 30 days in water, whereas free this compound degraded.[7] | [6][7] |
| Complex with Albumin | Significant fluorescence enhancement | 21-fold increase in NIR-II fluorescence. | [11] |
Table 3: Impact of Molecular Modification on Cyanine Dye Fluorescence
| Modification | Effect on Quantum Yield | Example Enhancement | Reference(s) |
| Deuteration | Increased fluorescence quantum yield | Up to 80% enhancement for some deuterated cyanine analogs. | [4] |
Experimental Protocols
Protocol 1: Encapsulation of this compound in PLGA Nanoparticles
This protocol is based on the nanoprecipitation method.[6][12]
-
Preparation of Organic Phase:
-
Dissolve 1 mg of PLGA in 1 mL of acetonitrile.
-
Add a calculated amount of this compound (e.g., 150-400 µg) dissolved in a small volume of DMSO to the PLGA solution.
-
-
Preparation of Aqueous Phase:
-
Prepare a lipid suspension containing phospholipids (B1166683) (e.g., DSPE-PEG and DSPG) in 4% ethanol (B145695) in water.
-
Stir the lipid mixture at 60°C for 30 minutes.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to the stirred aqueous lipid suspension.
-
Add 1 mL of deionized water.
-
Continue stirring at room temperature for 1 hour to allow for nanoparticle formation.
-
-
Purification:
-
Purify the this compound-loaded PLGA nanoparticles by centrifugation using a 10 kDa Amicon filter at 3500 rpm for 10 minutes.
-
Wash the nanoparticles three times with 1X phosphate-buffered saline (PBS).
-
-
Resuspension and Storage:
-
Resuspend the final nanoparticle pellet in 1X PBS to a concentration of 1 mg/mL.
-
Store at 4°C, protected from light.
-
Protocol 2: Formation of this compound-Albumin Complex
This protocol describes the in vitro formation of an this compound-albumin complex for enhanced fluorescence.[3][8]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in ultrapure water or PBS (e.g., 75 µM).
-
Prepare a solution of human serum albumin (HSA) or bovine serum albumin (BSA) in the same buffer.
-
-
Complex Formation:
-
Mix the this compound solution with the albumin solution. The optimal molar ratio may need to be determined empirically, but a significant excess of albumin is often used.
-
Incubate the mixture at room temperature for a specified period (e.g., 30 minutes) to allow for complex formation.
-
-
Characterization (Optional):
-
Measure the absorbance and fluorescence spectra of the complex to confirm the enhancement of fluorescence.
-
Note: For in vivo applications, intravenous injection of free this compound can lead to the spontaneous formation of an this compound-albumin complex in the bloodstream.[3][8]
Protocol 3: Measurement of Relative Fluorescence Quantum Yield
This protocol uses the comparative method to determine the quantum yield of an this compound sample relative to a standard.[13]
-
Selection of a Standard:
-
Choose a quantum yield standard with known quantum yield and absorption/emission in a similar spectral range as this compound (e.g., other NIR dyes with established quantum yields).
-
-
Preparation of Solutions:
-
Prepare a series of dilutions of both the this compound sample and the standard in the same solvent. The concentrations should be low enough to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard.
-
The slope of the resulting linear fit is the gradient (Grad).
-
-
Calculation:
-
Calculate the quantum yield of the this compound sample (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) where ΦST is the quantum yield of the standard, GradX and GradST are the gradients for the sample and standard, respectively, and η is the refractive index of the solvent.
-
Visualizations
Caption: Workflow for this compound encapsulation in PLGA nanoparticles.
Caption: Logical relationship of issues and solutions for this compound.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuteration of heptamethine cyanine dyes enhances their emission efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axisimagingnews.com [axisimagingnews.com]
- 6. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. biotium.com [biotium.com]
- 10. IR820 functionalized melanin nanoplates for dual-modal imaging and photothermal tumor eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.uci.edu [chem.uci.edu]
Technical Support Center: IR-820 Best Practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling the near-infrared (NIR) dye, IR-820. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store powdered this compound?
A1: Powdered this compound should be stored in a dry environment, protected from light. For long-term storage (months to years), it is recommended to keep it at -20°C or lower.[1][2][3] It is stable for at least two to three years when stored properly under these conditions.[1][2]
Q2: What is the best way to store this compound after it has been dissolved?
A2: For short-term storage (days to weeks), solutions can be kept at 4°C.[3][4] For long-term storage (months), it is crucial to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C to -80°C, protected from light.[1][5] It is generally recommended to use freshly prepared solutions to prevent degradation.[1]
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in several organic solvents and aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) are common solvents.[2] It is also soluble in water and phosphate-buffered saline (PBS).[5][6] For dissolving in DMSO, sonication and heating to 60°C may be necessary to achieve a concentration of around 4.5 mg/mL (5.3 mM).[1]
Q4: What are the excitation and emission wavelengths for this compound?
A4: The maximal excitation and emission wavelengths for this compound are approximately 710 nm and 820 nm, respectively.[1][2][5] However, the emission spectrum can extend beyond 1200 nm, particularly when bound to serum albumin, making it suitable for NIR-II imaging.[7]
Q5: Is this compound stable in aqueous solutions?
A5: this compound has improved stability in aqueous solutions compared to Indocyanine Green (ICG).[2][8] However, like many fluorescent dyes, it is susceptible to photodegradation and degradation over time. Therefore, it is always recommended to prepare solutions fresh for optimal performance and to handle them with protection from light.[1] Its stability is enhanced when bound to serum albumin.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound Powder | Insufficient solvent volume or inadequate mixing. | When using DMSO, try gentle warming to 60°C and sonication to aid dissolution.[1] Ensure you are using a sufficient volume of solvent to reach the desired concentration. |
| Low or No Fluorescent Signal | Dye degradation, incorrect filter sets, or low concentration. | Prepare a fresh solution of this compound, as it can degrade over time, especially when exposed to light.[1] Verify that the excitation and emission filters on your imaging system are appropriate for this compound (Ex: ~710 nm, Em: ~820 nm).[1][5] Consider increasing the working concentration if the signal remains weak. |
| High Background Signal | Excess unbound dye or autofluorescence. | Ensure adequate washing steps in your protocol to remove any unbound this compound. Include a control group with no dye to assess the level of background autofluorescence from your sample.[1] |
| Signal Fades Quickly (Photobleaching) | Excessive exposure to excitation light. | Reduce the intensity and duration of light exposure during imaging. This compound has good photostability, but continuous high-intensity laser irradiation can still lead to photobleaching.[7] |
| Inconsistent Results Between Experiments | Variability in solution preparation or handling. | Always prepare fresh solutions for each experiment to ensure consistency.[1] Standardize incubation times and concentrations. Aliquot stock solutions to avoid degradation from repeated freeze-thaw cycles.[1] |
Quantitative Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Powder | -20°C | Up to 3 years[1] | Store in a dry, dark environment.[1][3] |
| Solution (Short-term) | 4°C | Days to weeks[3] | Protect from light. |
| Solution (Long-term) | -20°C to -80°C | 1 to 6 months[1][5] | Aliquot to avoid freeze-thaw cycles; protect from light.[1] |
Table 2: Solubility and Recommended Concentrations of this compound
| Solvent | Solubility | Stock Solution | In Vitro Working Concentration | In Vivo Working Concentration |
| DMSO | 4.5 mg/mL (5.3 mM)[1] | 1–10 mM[1] | 10–50 µM[1] | 0.5–2 mg/kg[1] |
| Methanol | Soluble[2] | - | - | - |
| Water / PBS | Soluble[5][6] | - | - | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of powdered this compound to room temperature before opening.
-
Add the desired volume of sterile DMSO to the vial to achieve a stock solution concentration of 1–10 mM.[1]
-
To aid dissolution, gently warm the solution to 60°C and sonicate until the powder is completely dissolved.[1]
-
For long-term storage, aliquot the stock solution into light-protected microcentrifuge tubes and store at -80°C for up to one year.[1]
Protocol 2: In Vitro Cell Staining with this compound
-
Culture cells to the desired confluency in a suitable culture vessel.
-
Dilute the this compound stock solution in cell culture medium to a final working concentration of 10–50 µM.[1]
-
Remove the existing medium from the cells and add the this compound-containing medium.
-
Incubate the cells for 30–60 minutes at 37°C, protected from light.[1]
-
Wash the cells three times with PBS to remove any unbound dye.
-
Image the cells using an imaging system with appropriate filters for this compound (Excitation: ~710 nm, Emission: ~820 nm).
Protocol 3: In Vivo Imaging with this compound
-
Prepare a fresh solution of this compound by diluting the stock solution in sterile PBS to the desired final concentration (typically 0.5–1 mg/kg).[1]
-
Administer the this compound solution to the experimental animal via the desired route (e.g., intravenous tail vein injection).[1][5]
-
Proceed with imaging the animal at various time points post-injection using a near-infrared in vivo imaging system.
-
Always include a control group of animals injected with vehicle (PBS) alone to account for background signal.[1]
Visualizations
Caption: General experimental workflow for using this compound in both in vitro and in vivo applications.
Caption: A troubleshooting flowchart for addressing low or no signal issues during this compound imaging.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. New indocyanine green [this compound] - CAS-Number 172616-80-7 - Order from Chemodex [chemodex.com]
- 3. medkoo.com [medkoo.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound NHS ester - CD Bioparticles [cd-bioparticles.net]
- 7. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
IR-820 laser power settings for optimal excitation
Welcome to the technical support center for IR-820, a near-infrared (NIR) dye used for a variety of research applications, including photothermal therapy and fluorescence imaging. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Troubleshooting Guide
This section addresses common issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Suboptimal laser power. - Incorrect excitation/emission wavelengths. - Photobleaching of the dye. - Low concentration of this compound. | - Optimize laser power (see tables below for recommended ranges). - Ensure your imaging system is set to the correct wavelengths (Excitation max: ~710-808 nm, Emission max: ~820 nm).[1][2][3][4] - Minimize exposure to the excitation laser. - Increase the concentration of this compound. |
| Inconsistent heating in photothermal therapy (PTT) | - Non-uniform laser beam. - Inconsistent distance between the laser and the sample. - Variations in this compound concentration. | - Ensure the laser beam provides even illumination across the sample. - Maintain a fixed distance between the laser source and the sample for all experiments.[5][6] - Prepare samples with precise and consistent concentrations of this compound. |
| High background signal | - Autofluorescence from biological tissues. - Non-specific binding of this compound. | - Utilize the near-infrared (NIR) properties of this compound, as NIR light is less scattered and absorbed by biological tissues, reducing autofluorescence.[6] - Consider using this compound encapsulated in nanoparticles to improve specificity. |
| Poor dye stability in aqueous solution | - this compound can have limited stability in aqueous environments. | - Prepare fresh solutions of this compound before each experiment. - Consider using this compound encapsulated in nanoparticles (e.g., PLGA) to enhance stability.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation wavelength for this compound?
A1: The optimal excitation wavelength for this compound can vary slightly depending on the solvent and whether it is bound to other molecules. Generally, the maximum excitation is around 710 nm, but researchers have successfully used lasers in the range of 793 nm to 808 nm for both fluorescence imaging and photothermal therapy.[1][4][5][6][7]
Q2: What are the recommended laser power settings for photothermal therapy (PTT) with this compound?
A2: The optimal laser power density for PTT depends on the concentration of this compound, the type of cells or tissue, and the desired temperature increase. Studies have shown effective PTT with power densities ranging from 0.5 W/cm² to 21.2 W/cm².[5][6][7][8] An optimal power density for in vitro cancer therapy has been reported to be 14.1 W/cm².[5][6]
Q3: What laser power should I use for fluorescence imaging with this compound?
A3: For fluorescence imaging, lower laser power is generally used to avoid photobleaching and phototoxicity. Power densities in the range of 20 mW/cm² have been used effectively for in vivo NIR-II fluorescence imaging.[7]
Q4: How can I improve the stability and delivery of this compound in my experiments?
A4: Encapsulating this compound into nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA), can improve its stability in aqueous solutions and enhance its delivery to target tissues.[6][8]
Q5: Is this compound cytotoxic?
A5: this compound exhibits low cytotoxicity in the dark.[6] However, upon irradiation with a NIR laser, it can induce significant phototoxicity in cells, which is the basis for its use in photothermal therapy.[5][6][8]
Data Presentation: Laser Power Settings for this compound Excitation
The following tables summarize the laser power settings used in various studies for both photothermal therapy and fluorescence imaging applications of this compound.
Table 1: Laser Power Settings for Photothermal Therapy (PTT)
| Application | Laser Wavelength (nm) | Power Density (W/cm²) | This compound Concentration | Reference |
| In vitro cancer therapy | 808 | 5.3, 14.1, 21.2 | 20 - 120 µM | [5][6] |
| In vitro cancer therapy | 808 | 0.5, 1, 1.5, 2, 3 | 25 µM | [8] |
| In vivo tumor therapy | 793 | 0.5, 1.5 | 500 µg/mL | [7] |
| In vitro cancer therapy | 793 | 0.05, 0.15, 0.25, 0.35 | 250 µg/mL | [9] |
Table 2: Laser Power Settings for Fluorescence Imaging
| Application | Laser Wavelength (nm) | Power Density (mW/cm²) | This compound Concentration | Reference |
| In vivo NIR-II cerebrovascular imaging | 793 | 20 | Not specified | [7] |
| In vivo NIR-II cerebrovascular imaging | 793 | ~70 | 0.5 mg/mL | [7][10] |
| In vivo tumor and gastrointestinal imaging | 808 | 58, 116 | 7.5 µM, 75 µM | [11] |
Experimental Protocols
Protocol 1: In Vitro Photothermal Therapy of Cancer Cells
This protocol outlines a general procedure for evaluating the photothermal efficacy of this compound on cancer cells in vitro.
Methodology:
-
Cell Culture: Culture cancer cells (e.g., MCF-7) in appropriate media and conditions until they reach the desired confluence.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations (e.g., 1.5 to 65 µM) in the cell culture medium.[5][6]
-
Alternatively, prepare this compound-loaded nanoparticles (e.g., PLGA NPs) and suspend them in the cell culture medium at the desired this compound equivalent concentrations.[5][6]
-
-
Treatment:
-
Replace the culture medium with the medium containing free this compound or this compound NPs.
-
Incubate the cells for a specific period (e.g., 4 hours) to allow for cellular uptake.
-
-
Laser Irradiation:
-
Viability Assay:
Protocol 2: In Vivo NIR-II Fluorescence Imaging
This protocol describes a general procedure for in vivo NIR-II fluorescence imaging using this compound.
Methodology:
-
Animal Model: Use appropriate animal models (e.g., mice with subcutaneous tumors or a cranial window for brain imaging).
-
Probe Administration:
-
Imaging:
-
At various time points post-injection (e.g., 0, 24, 48 hours), anesthetize the animal.
-
Use a NIR-II fluorescence imaging system equipped with a suitable laser (e.g., 793 nm) and detector.
-
Set the laser power to an appropriate level (e.g., 20 mW/cm²) and the exposure time (e.g., 50 ms).[7]
-
Acquire images of the region of interest.
-
-
Image Analysis:
-
Analyze the acquired images to determine the biodistribution and accumulation of this compound.
-
Calculate metrics such as signal-to-background ratio (SBR).[7]
-
Visualizations
Caption: Workflow for in vitro photothermal therapy using this compound.
Caption: Simplified signaling pathway of this compound mediated photothermal therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. New indocyanine green [this compound] - CAS-Number 172616-80-7 - Order from Chemodex [chemodex.com]
- 4. researchgate.net [researchgate.net]
- 5. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PpIX/IR-820 Dual-Modal Therapeutic Agents for Enhanced PDT/PTT Synergistic Therapy in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Comparison: IR-820 vs. ICG for In Vivo Stability and Imaging
For researchers, scientists, and drug development professionals seeking the optimal near-infrared (NIR) fluorescent dye for in vivo applications, the choice between IR-820 and Indocyanine Green (ICG) is a critical one. This guide provides an objective comparison of their performance, supported by experimental data, to inform your selection process.
Indocyanine green (ICG) has long been the gold standard, as the only FDA-approved NIR fluorescent probe for clinical use.[1] However, its utility is hampered by significant drawbacks, including poor stability in aqueous solutions and a short plasma half-life.[2][3] This has led to the exploration of alternatives like this compound, a structural analog of ICG, which demonstrates enhanced stability and promising imaging capabilities.[3][4][5]
In Vivo Stability: this compound Demonstrates Superior Resilience
A key differentiator between the two dyes is their stability, both in vitro and in vivo. Studies have consistently shown that this compound possesses significantly greater stability in aqueous solutions. The degradation of both dyes follows pseudo-first-order kinetics, with the degradation half-time of this compound being approximately double that of ICG under various light and temperature conditions.[2][4][5] This enhanced in vitro stability translates directly to improved performance in vivo.[2] The chemical structure of this compound, which includes a chlorobenzene (B131634) ring, contributes to this increased molecular stability compared to ICG.[3]
This increased stability of this compound results in a longer plasma residence time, allowing for extended imaging windows.[2]
Comparative In Vivo Imaging Performance
While ICG may exhibit a higher initial fluorescence intensity, the superior stability of this compound leads to a more robust and sustained signal over time.
Initially, the image intensity of this compound in the abdomen of rats was observed to be lower than that of ICG. However, at 24 hours post-injection, the fluorescence intensity of this compound was significantly higher.[2][4] This is attributed to the dye's enhanced stability and consequently longer circulation time.[2]
Furthermore, the peak emission wavelength of this compound is not dependent on its concentration, unlike ICG, which provides more consistent and predictable imaging results.[2][4] An important aspect of this compound's in vivo performance is its interaction with albumin. The formation of an this compound-albumin complex in the blood leads to a remarkable enhancement of its fluorescence, particularly in the NIR-II window (1000-1700 nm), which offers deeper tissue penetration and higher resolution imaging.[1]
| Parameter | This compound | ICG | References |
| In Vitro Stability (Degradation Half-Time) | Approximately double that of ICG | Shorter half-life | [2][4][5] |
| In Vivo Stability | Increased stability translates to longer plasma residence time | Short plasma residence time | [2] |
| Initial Image Intensity | Lower than ICG | Higher than this compound | [2] |
| Image Intensity (at 24 hours) | Significantly more intense fluorescence signal and higher organ dye content | Lower signal intensity | [2][4] |
| Peak Emission Wavelength | Not concentration-dependent | Concentration-dependent | [2][4] |
| Fluorescence Quantum Yield | Lower than ICG (as a free dye) | Higher than this compound (as a free dye) | [4][5] |
| Interaction with Albumin | Forms a complex with albumin, significantly enhancing NIR-II fluorescence | Binds to albumin, but with less pronounced fluorescence enhancement | [1] |
Experimental Methodologies
The following sections detail the experimental protocols used to evaluate and compare the in vivo stability and imaging performance of this compound and ICG.
In Vivo Stability and Imaging Protocol in Rodents
This protocol outlines the general procedure for comparing the in vivo biodistribution and imaging performance of this compound and ICG in a rat model.
Caption: Workflow for in vivo comparison of this compound and ICG.
Detailed Steps:
-
Dye Preparation: Prepare equimolar solutions of this compound and ICG in a suitable vehicle (e.g., water, PBS).
-
Animal Model: Use healthy rats (e.g., Wistar rats) for the study.
-
Administration: Administer an equimolar dose of either this compound or ICG to the rats via tail vein injection.[2]
-
In Vivo Imaging: At predetermined time points (e.g., immediately after injection, 4 hours, and 24 hours), anesthetize the rats and acquire fluorescence images using a sensitive CCD camera system equipped with appropriate excitation and emission filters.
-
Biodistribution Analysis: After the final imaging session, euthanize the animals and excise major organs (liver, spleen, kidneys, lungs, etc.). Image the organs ex vivo to determine the dye distribution.
-
Data Analysis: Quantify the fluorescence intensity in the images of the whole body and individual organs. Compare the signal intensity and biodistribution patterns between the this compound and ICG groups over time.
In Vitro Stability Assessment
This protocol describes a method to compare the stability of this compound and ICG in aqueous solutions under different environmental conditions.
Caption: Protocol for in vitro stability comparison.
Detailed Steps:
-
Solution Preparation: Prepare aqueous solutions of this compound and ICG at the same concentration.
-
Incubation: Aliquot the solutions and store them under various conditions:
-
Exposure to ambient light at room temperature.
-
In the dark at room temperature.
-
Wrapped in foil (in the dark) at room temperature.
-
In the dark at 4°C.
-
In the dark at 42°C.[2]
-
-
Fluorescence Measurement: At regular time intervals (e.g., every 24 hours for 4 days), measure the fluorescence emission spectra of each sample using a spectrofluorometer.
-
Data Analysis: Determine the rate of degradation for each dye under each condition by monitoring the decrease in fluorescence intensity over time. Calculate the degradation half-time to quantitatively compare their stability.
Conclusion
The available data strongly suggests that This compound is a superior alternative to ICG for in vivo imaging applications where long-term stability and sustained signal are crucial. Its enhanced chemical stability translates to a longer plasma half-life, enabling imaging at later time points with a higher signal-to-background ratio. While ICG may offer a brighter initial signal, its rapid degradation limits its utility for longitudinal studies. The consistent peak emission wavelength of this compound and its fluorescence enhancement upon binding to albumin further solidify its position as a promising candidate for a wide range of preclinical and potentially clinical in vivo imaging applications. For researchers requiring extended imaging windows and more predictable fluorescence behavior, this compound presents a compelling advantage over the traditional ICG.
References
- 1. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to IR-820 and Other NIR-II Fluorophores for Advanced Biological Imaging
In the rapidly advancing field of in vivo imaging, the second near-infrared (NIR-II) window (1000-1700 nm) offers significant advantages over traditional visible and NIR-I imaging, including deeper tissue penetration, reduced autofluorescence, and higher spatial resolution. The choice of a suitable fluorophore is paramount for achieving high-quality imaging results. This guide provides a comprehensive comparison of IR-820 with other prominent NIR-II fluorophores, offering researchers, scientists, and drug development professionals a detailed overview of their performance characteristics, supported by experimental data and protocols.
Photophysical Properties: A Quantitative Comparison
The selection of an appropriate NIR-II fluorophore is dictated by its photophysical properties, which determine its brightness, stability, and suitability for specific applications. The following table summarizes the key quantitative data for this compound and a selection of other commonly used NIR-II fluorophores.
| Fluorophore | Type | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (QY, %) | Solvent/Medium |
| This compound | Cyanine Dye | ~710-820[1][2] | ~820-858[1][3] | Not widely reported | 0.313 (in water), 2.521 (in 10% FBS)[3] | Water, Serum |
| Indocyanine Green (ICG) | Cyanine Dye | ~780 | ~820 (with a tail into NIR-II) | ~170,000 | ~1.3 (in DMSO) | DMSO |
| IRDye® 800CW | Cyanine Dye | ~773 | ~792 | Not specified | Not specified | Water or DMSO |
| Aza-BODIPY Dyes (e.g., NJ960, NJ1030, NJ1060) | BODIPY Derivative | ~850 | ~950-1300 | Not specified | Varies (can be high) | Aqueous solution (as nanoparticles) |
| Ag₂S Quantum Dots | Quantum Dot | ~350-450 | 1000-1400 | Size-dependent | 20-40 | Aqueous solution |
| PbS Quantum Dots | Quantum Dot | ~400-800 | 1000-1700 | Size-dependent | 40-60 | Varies |
| Flavylium Polymethine Dyes | Polymethine Dye | >700 | >1000 | >236,000 | >0.53 | DMSO |
Performance Insights: Stability and In Vivo Performance
Beyond the fundamental photophysical properties, the practical utility of a NIR-II fluorophore is determined by its stability and performance in biological environments.
Photostability:
This compound has demonstrated significantly enhanced stability in aqueous solutions compared to the clinically approved ICG.[][5][6] Studies have shown that the degradation half-time of this compound is approximately double that of ICG under various light and temperature conditions.[][6] When dissolved in serum, this compound exhibits good photostability with no noticeable decrease in emission intensity after continuous laser irradiation for 60 minutes.[3] This increased stability allows for longer imaging acquisition times and more reliable longitudinal studies.
In Vivo Performance:
The fluorescence of this compound is notably enhanced in a serum environment, with its quantum yield increasing approximately seven-fold compared to that in water.[3] This phenomenon is attributed to the interaction of this compound with serum albumin, which can lead to a red-shift in its absorption and emission spectra and an increase in brightness.[3] This property makes this compound a promising candidate for in vivo applications such as angiography. In animal models, this compound has been successfully used for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumors.[3]
Experimental Protocols
To ensure reproducibility and facilitate the objective comparison of fluorophores, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.
Relative Quantum Yield Determination
The relative quantum yield of a fluorophore is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (sample)
-
Standard fluorophore with a known quantum yield in the NIR-II range (e.g., IR-26 in 1,2-dichloroethane)
-
Appropriate spectroscopic grade solvents
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard fluorophore in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements. Ensure the emission is collected over the entire fluorescence range of the fluorophore.
-
Integrate the area under the emission spectra for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The data should yield a linear relationship.
-
Calculate the quantum yield (Φ_sample) of the sample using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
where:
-
Φ is the quantum yield
-
m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Photostability Assay
This protocol assesses the resistance of a fluorophore to photodegradation upon continuous light exposure.
Materials:
-
Spectrofluorometer or a dedicated photobleaching setup with a stable light source (e.g., laser or filtered lamp)
-
Quartz cuvette or a suitable sample holder
-
Solution of the fluorophore at a known concentration
Procedure:
-
Prepare a solution of the fluorophore in the desired solvent and place it in the cuvette.
-
Measure the initial fluorescence intensity (I₀) of the solution at its emission maximum.
-
Continuously illuminate the sample with a light source at the fluorophore's excitation wavelength and at a constant power density.
-
Record the fluorescence intensity (I) at regular time intervals over a defined period.
-
Plot the normalized fluorescence intensity (I/I₀) as a function of irradiation time.
-
Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This value provides a quantitative measure of photostability.
Signaling Pathways and Experimental Workflows
NIR-II fluorophores are instrumental in visualizing complex biological processes. One such critical pathway is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which plays a central role in angiogenesis, the formation of new blood vessels. This process is fundamental in both normal physiological development and in pathological conditions like cancer.
VEGF Signaling Pathway in Angiogenesis
The following diagram, generated using the DOT language, illustrates the key steps in the VEGF signaling pathway that lead to angiogenesis. This pathway is a common target for cancer therapy, and NIR-II imaging can be used to monitor the effects of anti-angiogenic drugs.
Experimental Workflow for In Vivo Tumor Angiogenesis Imaging
The following diagram illustrates a typical experimental workflow for using NIR-II fluorophores to visualize tumor angiogenesis in a preclinical cancer model.
Conclusion
This compound emerges as a compelling NIR-II fluorophore with notable advantages in stability and in vivo performance, particularly its enhanced fluorescence in serum. While its quantum yield in aqueous solution is modest, its performance in biological media suggests significant potential for applications such as angiography and image-guided therapy. The choice of the optimal NIR-II fluorophore will ultimately depend on the specific requirements of the research application, including the desired brightness, photostability, and biological target. This guide provides a foundational comparison to aid researchers in making informed decisions for their advanced imaging studies.
References
- 1. Clinical Integration of NIR-II Fluorescence Imaging for Cancer Surgery: A Translational Evaluation of Preclinical and Intraoperative Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. researchgate.net [researchgate.net]
- 5. medium.com [medium.com]
- 6. ClinPGx [clinpgx.org]
A Comparative Guide to Near-Infrared (NIR) Dyes: Validating the Targeting Specificity of IR-820
In the landscape of biomedical research and drug development, near-infrared (NIR) fluorescent dyes are indispensable tools for in vivo imaging. Their ability to penetrate deep into tissues with minimal autofluorescence allows for high-contrast visualization of biological processes. Among these, IR-820 has emerged as a promising candidate. This guide provides an objective comparison of this compound's targeting specificity against three other widely used NIR dyes: Indocyanine Green (ICG), IRDye 800CW, and Cyanine 7 (Cy7), supported by experimental data and detailed protocols.
Performance Comparison of NIR Dyes
The selection of an appropriate NIR dye is critical for achieving high sensitivity and specificity in molecular imaging. The following table summarizes key quantitative data on the performance of this compound and its alternatives.
| Parameter | This compound | Indocyanine Green (ICG) | IRDye 800CW | Cyanine 7 (Cy7) |
| Excitation Max (nm) | ~785-810 | ~780 | ~774 | ~750 |
| Emission Max (nm) | ~820-830 | ~810-820 | ~789 | ~776 |
| In Vivo Stability | High (Degradation half-time approx. double that of ICG)[1] | Low (Limited stability in aqueous solution)[2] | High | Moderate to High |
| Tumor-to-Background Ratio (TBR) | Up to 5.5 in mice (48h post-injection)[3] | Lower compared to targeted probes | High (e.g., 3.10 with Cetuximab conjugate)[4] | High (e.g., 4.35 with RGD multimer)[5] |
| Primary Organ(s) of Accumulation | Liver, with some lung uptake[2] | Liver[2] | Kidneys, Liver[6][7] | Kidneys, Liver[8] |
| Notes | Greater stability in vivo translates to longer imaging windows.[2] | FDA-approved for clinical use; rapid clearance. | Widely used in clinical trials when conjugated to targeting ligands.[9] | Versatile dye for labeling various biomolecules.[10] |
Experimental Protocols
Accurate validation of targeting specificity relies on standardized and reproducible experimental methodologies. Below are detailed protocols for key experiments.
In Vivo Validation of Targeting Specificity in a Xenograft Mouse Model
This protocol outlines the steps for assessing the tumor-targeting efficacy of a NIR dye-conjugated antibody in a subcutaneous xenograft mouse model.
1. Animal Model and Tumor Inoculation:
-
Use immunodeficient mice (e.g., athymic nude mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Preparation and Injection of NIR Dye Conjugate:
-
Conjugate the NIR dye (e.g., this compound, IRDye 800CW, or Cy7) to a targeting antibody specific for a tumor-associated antigen, following the manufacturer's protocol.
-
Purify the conjugate to remove free dye.
-
Determine the degree of labeling (DOL) spectrophotometrically.
-
Intravenously inject the dye-antibody conjugate into the tail vein of the tumor-bearing mice at a predetermined dose.
3. In Vivo Fluorescence Imaging:
-
At various time points post-injection (e.g., 4, 24, 48, 72, and 96 hours), anesthetize the mice.
-
Acquire whole-body fluorescence images using an in vivo imaging system equipped with the appropriate excitation and emission filters for the specific NIR dye.
-
Acquire a white light image for anatomical reference.
4. Biodistribution Analysis (Ex Vivo):
-
At the final time point, euthanize the mice.
-
Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.).
-
Image the excised organs and the tumor using the in vivo imaging system to quantify the fluorescence intensity in each tissue.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
5. Data Analysis:
-
For in vivo images, draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area (background).
-
Calculate the Tumor-to-Background Ratio (TBR) by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.
-
For ex vivo analysis, quantify the average fluorescence intensity for each organ and the tumor.
In vivo validation workflow for NIR dye targeting specificity.
In Vitro Cellular Uptake Assay
This protocol is for quantifying the specific uptake of a NIR dye-conjugate by cancer cells in culture.
1. Cell Culture:
-
Plate cancer cells expressing the target antigen in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Incubation with Dye Conjugate:
-
Prepare different concentrations of the NIR dye-antibody conjugate in cell culture medium.
-
For competition assays, prepare a parallel set of wells with the dye-conjugate plus a high concentration of unlabeled antibody.
-
Remove the old medium from the cells and add the medium containing the dye-conjugate (with or without the competitor).
-
Incubate the plate for a specific period (e.g., 1-4 hours) at 37°C.
3. Washing and Lysis:
-
Aspirate the incubation medium and wash the cells three times with cold PBS to remove unbound conjugate.
-
Lyse the cells by adding a suitable lysis buffer to each well.
4. Fluorescence Quantification:
-
Measure the fluorescence intensity of the cell lysates using a plate reader with the appropriate excitation and emission wavelengths.
5. Data Analysis:
-
Subtract the fluorescence of the wells with the competitor (non-specific binding) from the total fluorescence to determine the specific binding.
-
Plot the fluorescence intensity against the concentration of the dye-conjugate.
In vitro cellular uptake assay workflow.
Targeting Moiety Conjugation
The specificity of these NIR dyes is predominantly determined by the targeting moiety to which they are conjugated. NHS (N-hydroxysuccinimide) esters are commonly used reactive groups on these dyes that form stable amide bonds with primary amines (e.g., lysine (B10760008) residues) on proteins like antibodies.
NHS ester-mediated conjugation of a NIR dye to an antibody.
Conclusion
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Improved Multimodal Tumor Necrosis Imaging with IRDye800CW-DOTA Conjugated to an Albumin-Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-guided imaging for resection margin evaluation in head and neck cancer patients using cetuximab-800CW: A quantitative dose-escalation study [thno.org]
- 5. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Near-infrared dye IRDye 800CW-labeled butyrylcholinesterase - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Site-specific albumin tagging with NIR-II fluorogenic dye for high-performance and super-stable bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.aatbio.com [docs.aatbio.com]
A Comparative Guide to IR-820 Photothermal Conversion Efficiency
For researchers and professionals in drug development, the efficacy of photothermal therapy (PTT) agents is paramount. A key metric in evaluating these agents is their photothermal conversion efficiency (PCE), which quantifies their ability to convert absorbed light energy into heat. This guide provides a comparative analysis of the PCE of IR-820, a near-infrared (NIR) cyanine (B1664457) dye, against other commonly used photothermal agents.
Quantitative Comparison of Photothermal Conversion Efficiencies
The following table summarizes the reported PCE values for this compound and its alternatives. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Photothermal Agent | Photothermal Conversion Efficiency (PCE) | Excitation Wavelength (nm) | Notes |
| This compound | 17.10%[1] | 793[1] | PCE of free this compound. |
| This compound (Liposomal) | 25.23%[1] | 793[1] | Encapsulation in liposomes enhances PCE. |
| Indocyanine Green (ICG) | 3.37% (free) - 8.99% (formulated) | 808 | Stability and PCE can be improved with encapsulation.[2] |
| Prussian Blue Nanoparticles | 20.5%[3] | Not specified | Stable and non-toxic with strong NIR absorbance.[3] |
| Gold Nanorods (AuNRs) | 22% - >100% | Varies | PCE is highly dependent on size, shape, and aggregation state.[4] |
Key Observations:
-
This compound demonstrates a moderate PCE that can be significantly improved through encapsulation, making it a versatile agent for PTT.[1]
-
Indocyanine Green (ICG) , while a clinically approved NIR dye, generally exhibits a lower PCE compared to this compound.[5][6] However, its efficiency can be enhanced through nanoformulations.[2] One study noted that this compound generated lower peak temperatures than ICG (4-9%) after a 3-minute laser exposure, though this does not directly equate to a lower PCE without considering all experimental parameters.[5]
-
Prussian Blue Nanoparticles offer a respectable PCE and are noted for their stability and low toxicity.[3]
-
Gold Nanorods (AuNRs) can achieve very high PCEs, although this is highly tunable based on their physical characteristics.[4] This variability makes direct comparison difficult without specifying the exact type of nanorod.
Experimental Protocol for Measuring Photothermal Conversion Efficiency
The following is a generalized methodology for determining the PCE of a photothermal agent, based on common practices reported in the literature.
1. Sample Preparation:
-
Disperse the photothermal agent (e.g., this compound) in a solvent (typically deionized water or PBS) to a known concentration in a quartz cuvette.
-
A control cuvette containing only the solvent should also be prepared.
2. Experimental Setup:
-
Place the cuvette in a temperature-controlled holder.
-
Position a continuous-wave NIR laser (e.g., 808 nm) to irradiate the sample. The laser power and beam diameter should be precisely measured and recorded.[7][8]
-
Insert a thermocouple or use an infrared thermal camera to monitor the temperature of the solution in real-time.[7][8]
3. Data Acquisition:
-
Record the baseline temperature of the solution.
-
Turn on the NIR laser and record the temperature of the solution at regular intervals until it reaches a steady state (Tmax).[7][8]
-
Turn off the laser and continue to record the temperature as the solution cools down to the ambient temperature (Tamb).[7][8]
4. Calculation of Photothermal Conversion Efficiency (η):
The PCE (η) is calculated using the following formula:
η = [hA(Tmax - Tamb) - Qs] / [I(1 - 10-Aλ)]
Where:
-
h is the heat transfer coefficient.
-
A is the surface area of the container.
-
Tmax is the maximum steady-state temperature.
-
Tamb is the ambient temperature.
-
Qs is the heat absorbed by the solvent.
-
I is the incident laser power.
-
Aλ is the absorbance of the photothermal agent at the laser wavelength.
The term hA can be determined from the cooling curve by plotting the negative natural logarithm of the driving force temperature versus time.
Visualizing the Experimental Workflow and Therapeutic Mechanism
To better illustrate the processes involved in PCE measurement and the subsequent therapeutic action, the following diagrams are provided.
References
- 1. PpIX/IR-820 Dual-Modal Therapeutic Agents for Enhanced PDT/PTT Synergistic Therapy in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prussian blue nanoparticles for laser-induced photothermal therapy of tumors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Near-Infrared-Responsive Cancer Photothermal and Photodynamic Therapy Using Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Encapsulation Enhances Safety and Efficacy of IR-820 in Cancer Cell Lines
A comparative analysis of free versus encapsulated near-infrared (NIR) dye IR-820 reveals that nanoparticle-based delivery systems significantly reduce its inherent cytotoxicity in the absence of light while enhancing its photothermal therapeutic effects upon NIR laser irradiation. This approach offers a promising strategy to improve the safety and efficacy of this compound for cancer theranostics.
Researchers and drug development professionals are continuously seeking ways to improve the therapeutic index of photosensitizing agents. This compound, a versatile NIR dye, holds promise for both imaging and photothermal therapy (PTT) of cancer. However, its clinical translation has been hampered by concerns regarding its stability and potential for off-target toxicity. Encapsulating this compound within biocompatible nanoparticles presents a viable solution to these challenges. This guide provides a comprehensive comparison of the cytotoxicity profiles of free and encapsulated this compound, supported by experimental data and detailed protocols.
Biocompatibility and Cytotoxicity: A Head-to-Head Comparison
Experimental evidence consistently demonstrates that encapsulating this compound in various nanocarriers, such as lipid-polymer hybrid nanoparticles or chitosan (B1678972) conjugates, significantly improves its biocompatibility. In the absence of NIR laser irradiation (dark conditions), encapsulated this compound exhibits markedly lower cytotoxicity compared to its free counterpart across multiple cancer cell lines.
For instance, a study on MCF-7 human breast cancer cells showed that this compound encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (this compound PLGA NPs) maintained at least 80% cell viability even at high concentrations (200 μg/mL).[1][2] In stark contrast, free this compound at an equivalent concentration (65 μM) resulted in a dramatic drop in cell viability to 42%.[1][2] This highlights the protective effect of the nanoparticle shell, which likely minimizes non-specific interactions of the dye with cellular components.
| Treatment Group | Cell Line | Concentration | Incubation Time (h) | Cell Viability (%) (Dark Condition) |
| This compound PLGA NPs | MCF-7 | 200 µg/mL | 48 | ~80%[1][2] |
| Free this compound | MCF-7 | 65 µM | 48 | 42%[1][2] |
Upon activation with an 808 nm NIR laser, the therapeutic potential of encapsulated this compound is unleashed. The combination of this compound PLGA NPs and laser irradiation leads to significant cell death, far exceeding that of free this compound at equivalent concentrations.[1][2] This enhanced phototoxicity is attributed to the efficient delivery of the dye into the cancer cells by the nanoparticles, leading to a more potent photothermal effect.
Similarly, studies involving covalent conjugation of this compound with polyethylene (B3416737) glycol (PEG)-diamine or chitosan have shown that while there is no significant difference in cytotoxicity between the free and conjugated forms without laser exposure, the conjugated forms exhibit significantly higher cytotoxicity upon laser irradiation in MES-SA and Dx5 cancer cell lines.[3][4]
Mechanism of Cell Death: A Shift Towards Apoptosis
A crucial aspect of cancer therapy is the mechanism by which cancer cells are eliminated. Apoptosis, or programmed cell death, is generally preferred over necrosis as it is a less inflammatory process. Studies have shown that the photothermal therapy mediated by encapsulated this compound primarily induces cell death through apoptosis.[1][2] This was confirmed by flow cytometry analysis, which identified a higher percentage of apoptotic cells following treatment with this compound PLGA NPs and NIR laser irradiation.[1][2]
Experimental Design and Protocols
To ensure the reproducibility and validity of these findings, it is essential to follow standardized experimental protocols. Below are the methodologies for key experiments cited in this guide.
Cell Culture
MCF-7 human breast cancer cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium was replaced with fresh medium containing various concentrations of free this compound or encapsulated this compound. Control wells received fresh medium only. The plates were incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. Cell viability was calculated as a percentage of the control group.
Phototoxicity Study
-
Cell Seeding and Treatment: Cells were seeded and treated with free or encapsulated this compound as described in the cytotoxicity assay.
-
NIR Laser Irradiation: After a 24-hour incubation, the cells were washed with PBS and fresh medium was added. Specific wells were then irradiated with an 808 nm continuous-wave laser at a power density of 14.1 W/cm² for 30 seconds per well.[1][2]
-
Cell Viability Assessment: Cell viability was assessed 24 hours post-irradiation using the MTT assay.
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment and Irradiation: Cells were seeded in a 24-well plate and treated with 20 µM of this compound PLGA NPs for 3 hours.[1][2] After washing, the cells were irradiated as described above.
-
Cell Staining: After 24 hours, the cells were harvested, washed with PBS, and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
Visualizing the Experimental Workflow and Mechanism
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for comparing free vs. encapsulated this compound cytotoxicity.
References
- 1. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Near-Infrared Dyes: IR-820 vs. Cy7
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent dyes, the selection of an appropriate probe is paramount for achieving high-quality, reproducible data. Among the plethora of options, IR-820 and Cy7 have emerged as popular choices for a variety of applications, including in vivo imaging, flow cytometry, and microscopy. This guide provides an objective, data-driven comparison of these two dyes to facilitate an informed decision for your specific research needs.
This comparison delves into the key performance characteristics of this compound and Cy7, presenting a side-by-side analysis of their optical properties, photostability, and biocompatibility. Detailed experimental protocols for common applications are also provided to offer practical insights into their use.
At a Glance: Key Performance Characteristics
A summary of the core physicochemical and spectral properties of this compound and Cy7 is presented below, offering a rapid comparative overview.
| Property | This compound | Cy7 |
| Molecular Weight ( g/mol ) | ~849.47 | ~779.92 |
| Excitation Maximum (λex, nm) | ~820 (in Methanol) | ~750 - 756 |
| Emission Maximum (λem, nm) | ~850 (in Methanol) | ~773 - 779 |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~198,181 (in Methanol) | >200,000 |
| Quantum Yield (Φ) | ~0.042 (in Ethanol) | ~0.3 |
| Solubility | Soluble in water, DMSO, and ethanol. | Varies by formulation (standard Cy7 has low water solubility, while sulfonated versions are water-soluble). |
Delving Deeper: A Performance Showdown
Optical Properties
Both this compound and Cy7 exhibit excitation and emission profiles within the near-infrared (NIR) window (700-900 nm), a critical feature for in vivo imaging applications. This spectral range minimizes tissue autofluorescence and allows for deeper tissue penetration of light.
Cy7 derivatives generally boast a higher quantum yield, signifying more efficient conversion of absorbed light into fluorescence, which can translate to brighter signals in imaging experiments. While the molar extinction coefficient of both dyes is high, Cy7 often has a slight edge, indicating a greater ability to absorb light at its excitation maximum.
It is important to note that the spectral properties of this compound can be influenced by its environment. For instance, its quantum yield has been reported to be significantly higher in serum (2.521%) compared to water (0.313%), a phenomenon attributed to its interaction with serum proteins.[1]
Photostability
The ability of a fluorophore to resist photodegradation upon exposure to excitation light is crucial for long-term imaging studies. While direct comparative studies are limited, available data suggests that both dyes exhibit good photostability. One study demonstrated that the fluorescence intensity of this compound in serum showed no noticeable decrease after 60 minutes of continuous laser irradiation.[1] Another study highlighted that encapsulating this compound in nanoparticles significantly improves its photostability compared to the free dye.[2] Cyanine dyes, in general, are known for their robust photostability, a key advantage for time-lapse imaging.[3]
Biocompatibility
For in vivo applications, the biocompatibility of a fluorescent probe is of utmost importance. Studies have indicated that this compound exhibits good biocompatibility with negligible in vivo toxicity.[1] Encapsulation of this compound within nanoparticles has been shown to further enhance its biocompatibility compared to the free dye.[2] Similarly, Cy7, when appropriately conjugated to biomolecules, is widely used in animal studies with no significant reported toxicity, making it a reliable tool for in vivo research.
Visualizing the Workflow: From Theory to Practice
To illustrate the practical application of these dyes, the following diagrams, generated using the DOT language, outline common experimental workflows.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to IR-820 Performance in Imaging Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the near-infrared (NIR) fluorescent dye IR-820 with other commonly used alternatives, supported by experimental data. The information is intended to assist researchers in selecting the most suitable dye for their specific imaging applications.
Executive Summary
This compound is a versatile heptamethine cyanine (B1664457) dye with strong optical absorption and fluorescence emission in the near-infrared spectrum. Its performance is notably enhanced in biological media, exhibiting increased fluorescence quantum yield and photostability in serum compared to aqueous solutions. This makes it a compelling candidate for in vivo fluorescence imaging, particularly in the NIR-II window, where reduced light scattering and tissue autofluorescence enable deeper tissue penetration and higher signal-to-background ratios. While Indocyanine Green (ICG) is the only FDA-approved NIR dye for clinical use, this compound often demonstrates superior stability. Compared to other popular dyes like IRDye 800CW and Cy7, this compound presents a competitive profile, especially for applications leveraging its NIR-II emission tail.
Quantitative Data Comparison
The following tables summarize the key performance characteristics of this compound and its alternatives.
Table 1: Spectral Properties of NIR Dyes
| Dye | Solvent/Medium | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | Water | ~691-710[1] | ~829[2] | Not widely reported | 0.313%[2] |
| Methanol | ~820[1] | ~850 | Not widely reported | Not widely reported | |
| Serum/FBS | ~793-835[2] | ~858[2] | Not widely reported | 2.521%[2] | |
| ICG | Water | ~780 | ~810 | ~200,000 | ~1.3% |
| Plasma | ~805 | ~830 | Not widely reported | Not widely reported | |
| IRDye 800CW | Aqueous Buffer | ~774 | ~789 | ~240,000 | ~12% |
| Cy7 | Aqueous Buffer | ~750 | ~773 | ~250,000 | ~28% |
Table 2: Photostability and In Vivo Performance
| Dye | Photostability | In Vivo Performance Highlights |
| This compound | Good, especially in serum; more stable than ICG.[3] | Strong NIR-II signal, allowing for high-resolution cerebrovascular imaging.[2] Longer retention in circulation compared to ICG.[3] |
| ICG | Prone to photobleaching and degradation in aqueous solutions. | Rapid clearance from circulation. Used clinically for angiography and liver function assessment. |
| IRDye 800CW | Generally good photostability. | Provides high tumor-to-background ratios in targeted imaging studies.[4] |
| Cy7 | Stability can be a concern, with derivatives developed for improved photostability. | Widely used for in vivo imaging due to its brightness. |
Performance in Different Imaging Systems
In Vivo Fluorescence Imaging
This compound is particularly well-suited for in vivo fluorescence imaging, especially in the NIR-II window (1000-1700 nm). Although its peak emission is in the NIR-I range, its emission tail extends into the NIR-II region, which is advantageous for deep-tissue imaging due to reduced photon scattering and minimal tissue autofluorescence.[2] Studies have shown that this compound exhibits a significantly higher signal-to-background ratio in the NIR-II window compared to the NIR-I window.[2] When bound to serum proteins, the quantum yield of this compound increases substantially, leading to brighter in vivo signals.[2] In comparative studies, this compound has demonstrated longer circulation times and higher signal intensity in organs over extended periods compared to ICG.[3]
Fluorescence Microscopy
In fluorescence microscopy, the choice of dye depends on the specific application and available filter sets. While this compound can be used, its primary advantages lie in in vivo applications. For cellular imaging, the high quantum yields of dyes like Cy7 and the brightness of IRDye 800CW conjugates may offer better performance in standard fluorescence microscopy setups.
Photoacoustic Imaging
This compound can also serve as a photoacoustic contrast agent. Upon excitation with a pulsed laser, the dye undergoes thermoelastic expansion, generating an acoustic signal that can be detected by an ultrasound transducer. This allows for high-resolution imaging at greater depths than traditional fluorescence imaging. While ICG is a commonly used photoacoustic agent, the photostability of this compound could offer advantages for longitudinal studies. Cyanine dyes, in general, are effective for photoacoustic imaging due to their high molar extinction coefficients.[5]
Experimental Protocols
In Vivo Fluorescence Imaging Protocol (Mouse Model)
-
Probe Preparation: Dissolve this compound in a biocompatible solvent (e.g., DMSO) and then dilute to the desired concentration in sterile phosphate-buffered saline (PBS) or a serum-containing medium. The final concentration of the organic solvent should be minimized.
-
Animal Model: Use athymic nude mice to minimize signal attenuation from fur.
-
Administration: Inject the this compound solution intravenously (i.v.) via the tail vein. A typical dose is 100-200 µL of a solution with a concentration in the µM range, but this should be optimized for the specific application.
-
Imaging System: Utilize an in vivo imaging system (IVIS) equipped for NIR fluorescence imaging. Select appropriate excitation and emission filters for this compound (e.g., excitation ~780 nm, emission >820 nm). For NIR-II imaging, a long-pass filter of 1000 nm or higher is required.
-
Image Acquisition: Acquire images at various time points post-injection to assess the biodistribution and clearance of the dye. Anesthetize the mice during imaging to prevent movement artifacts.
-
Data Analysis: Quantify the fluorescence intensity in regions of interest (ROIs) using the system's software.
Fluorescence Microscopy Protocol
-
Cell Labeling: Incubate cells with the desired concentration of the NIR dye conjugate in a suitable cell culture medium for a specific duration.
-
Washing: Wash the cells with PBS to remove any unbound dye.
-
Fixation and Permeabilization (Optional): If intracellular targets are being imaged, fix and permeabilize the cells using standard protocols (e.g., with paraformaldehyde and Triton X-100).
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Use a confocal or widefield fluorescence microscope equipped with a NIR laser line for excitation and a detector sensitive to NIR emission. Select appropriate filter sets to match the spectral characteristics of the dye.
-
Image Analysis: Analyze the images using software such as ImageJ or Fiji to quantify fluorescence intensity and localization.
Photoacoustic Imaging Protocol (Tumor Model)
-
Contrast Agent Preparation: Prepare the this compound solution as described for in vivo fluorescence imaging.
-
Animal Model: Use a mouse model with a subcutaneously implanted tumor.
-
Administration: Inject the this compound solution intravenously.
-
Imaging System: Employ a photoacoustic imaging system with a tunable pulsed laser.
-
Image Acquisition: Tune the laser to the absorption maximum of this compound in blood (~793 nm). Acquire co-registered ultrasound and photoacoustic images of the tumor region at different time points post-injection.
-
Data Analysis: Analyze the photoacoustic signal intensity within the tumor and surrounding tissue to assess the accumulation of the contrast agent.
Visualizations
In Vivo Fluorescence Imaging Workflow
Principle of Photoacoustic Imaging
References
- 1. researchgate.net [researchgate.net]
- 2. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. laur.lau.edu.lb:8443 [laur.lau.edu.lb:8443]
- 5. Molecular Photoacoustic Contrast Agents (MPACs):Design Principles & Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biodistribution and Clearance of Near-Infrared Dyes for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biodistribution and clearance profiles of the near-infrared (NIR) dye IR-820 and three commonly used alternatives: Indocyanine Green (ICG), IRDye 800CW, and ZW800-1. The information presented is intended to assist researchers in selecting the most appropriate imaging agent for their preclinical and clinical studies.
Executive Summary
The selection of a near-infrared dye for in vivo imaging is a critical decision that can significantly impact the outcome and interpretation of research findings. Key factors to consider include the dye's distribution to target and non-target tissues, its clearance rate and pathway, and its pharmacokinetic profile. This guide offers a side-by-side comparison of this compound and its alternatives, supported by quantitative data and detailed experimental protocols, to facilitate an informed choice.
Comparative Analysis of Biodistribution and Pharmacokinetics
The following tables summarize the key biodistribution and pharmacokinetic parameters of this compound, ICG, IRDye 800CW, and ZW800-1.
Table 1: Biodistribution of Near-Infrared Dyes in Mice (% Injected Dose per Gram of Tissue - %ID/g)
| Organ | This compound (Time Point) | ICG (Time Point) | IRDye 800CW (24h p.i.) | ZW800-1 (4h p.i.) |
| Liver | High Accumulation (qualitative) | ~10-40% (variable) | ~15.07 ± 3.66 | Very Low |
| Spleen | Moderate Accumulation (qualitative) | Moderate Accumulation | ~5 | Very Low |
| Kidneys | High Accumulation (qualitative) | Low Accumulation | ~10 | ~61.3 ± 2.15 |
| Lungs | Low Accumulation (qualitative) | Low Accumulation | ~3 | Very Low |
| Heart | Low Accumulation (qualitative) | Low Accumulation | ~2 | Very Low |
| Tumor | Variable | Variable (low) | ~13.92 ± 2.59 (A431 xenografts) | Variable (depends on targeting moiety) |
Table 2: Pharmacokinetic and Clearance Properties of Near-Infrared Dyes
| Parameter | This compound | ICG | IRDye 800CW | ZW800-1 |
| Primary Clearance Route | Hepatobiliary and Renal | Exclusively Hepatic | Hepatic and Renal | Exclusively Renal |
| Blood Half-life | ~38 ± 1.5 hours (conjugated to nimotuzumab) | 150-180 seconds[1] | ~35.7 minutes (IV), 236.5 minutes (ID) | 4-7 hours |
| Excretion | Feces and Urine | Bile | Feces and Urine | Urine |
| Serum Protein Binding | Binds to albumin, enhancing fluorescence | Tightly binds to plasma proteins | Binds to serum proteins | Minimal serum protein interaction |
In-Depth Dye Profiles
This compound
This compound is a versatile near-infrared dye with applications in both imaging and photothermal therapy. It exhibits a tendency to accumulate in organs of the reticuloendothelial system, such as the liver and spleen, as well as the kidneys. A notable characteristic of this compound is the enhancement of its fluorescence upon binding to serum albumin. Its clearance is a combined process of hepatobiliary and renal excretion.
Indocyanine Green (ICG)
ICG is a widely used and clinically approved near-infrared dye. Its biodistribution is characterized by rapid uptake by the liver and exclusive clearance through the biliary system.[1] This rapid hepatic clearance results in a very short blood half-life.[1] ICG binds extensively to plasma proteins, which confines it to the vascular compartment.[2]
IRDye 800CW
IRDye 800CW is a popular choice for preclinical and clinical imaging, often conjugated to antibodies or other targeting ligands. Its clearance is mediated by both the liver and kidneys. When conjugated to the antibody cetuximab, it has shown significant tumor uptake in xenograft models.[3] Unconjugated IRDye 800CW is reported to be completely cleared from the body after 48 hours.[4]
ZW800-1
ZW800-1 is a zwitterionic near-infrared fluorophore designed for low non-specific tissue uptake and rapid renal clearance.[5][6] This unique property results in a very low background signal in most tissues, making it an excellent candidate for imaging applications where high contrast is desired. It is primarily excreted unchanged in the urine.[6]
Experimental Methodologies
The following sections detail the typical experimental protocols for in vivo imaging studies using each of the compared dyes.
General In Vivo Fluorescence Imaging Workflow
The fundamental workflow for in vivo fluorescence imaging involves preparation of the imaging agent, administration to the animal model, image acquisition at various time points, and subsequent data analysis.
This compound Imaging Protocol
-
Animal Model: Nude mice bearing subcutaneous tumors are commonly used.
-
Dye Preparation: this compound is typically dissolved in a biocompatible solvent such as a mixture of Cremophor EL, ethanol, and saline.
-
Administration: The dye solution is administered via intravenous injection, usually through the tail vein.
-
Imaging: Whole-body fluorescence images are acquired at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) using an in vivo imaging system.
-
Ex Vivo Analysis: After the final imaging session, animals are euthanized, and major organs and the tumor are excised for ex vivo imaging to confirm biodistribution.
ICG Imaging Protocol
-
Animal Model: Various mouse and rat models are used depending on the research question.
-
Dye Preparation: ICG is dissolved in sterile water or saline immediately before use due to its limited stability in aqueous solutions.[7]
-
Administration: ICG is typically administered via intravenous injection.[7] The dosage can vary depending on the application.
-
Imaging: Due to its rapid clearance, imaging is often performed within minutes to a few hours post-injection.
-
Ex Vivo Analysis: Organs are harvested at different time points to quantify ICG concentration, often through extraction and fluorescence measurement.[8][9]
IRDye 800CW Imaging Protocol
-
Animal Model: Nude mice with xenograft tumors are frequently used.[3]
-
Dye Preparation: IRDye 800CW, often as an NHS ester for conjugation, is dissolved in a suitable buffer like PBS or DMSO.
-
Administration: The dye or its conjugate is administered intravenously.
-
Imaging: Imaging is typically performed at later time points (e.g., 24, 48, 72 hours) to allow for clearance from non-target tissues and accumulation in the tumor.
-
Ex Vivo Analysis: A novel method for quantifying IRDye 800CW in tissue homogenates allows for the determination of %ID/g.[3][10]
ZW800-1 Imaging Protocol
-
Animal Model: Healthy or tumor-bearing mice are used to assess biodistribution and clearance.
-
Dye Preparation: ZW800-1 is dissolved in a buffered solution.
-
Administration: Intravenous injection is the standard route of administration.
-
Imaging: Imaging is performed at various time points, often within the first few hours post-injection, to visualize its rapid renal clearance.
-
Ex Vivo Analysis: Organs are harvested to quantify fluorescence intensity and confirm the low non-specific uptake.[11]
Logical Relationship of Dye Properties and Clearance Pathways
The physicochemical properties of these dyes, particularly their charge and hydrophilicity, play a crucial role in determining their primary clearance pathway.
Conclusion
The choice between this compound, ICG, IRDye 800CW, and ZW800-1 depends heavily on the specific requirements of the in vivo imaging study. For applications requiring rapid clearance and low background, the renally-cleared ZW800-1 is an excellent choice. For studies leveraging the established clinical translation of a dye, ICG remains a primary option despite its rapid hepatic clearance. IRDye 800CW offers a versatile platform for targeted imaging with a longer half-life than ICG, allowing for imaging at later time points. This compound provides the added benefit of being a theranostic agent, suitable for both imaging and photothermal therapy. By understanding the distinct biodistribution and clearance profiles of these dyes, researchers can optimize their experimental design and enhance the quality and impact of their in vivo imaging studies.
References
- 1. macsenlab.com [macsenlab.com]
- 2. Indocyanine green - Wikipedia [en.wikipedia.org]
- 3. A novel method to quantify IRDye800CW fluorescent antibody probes ex vivo in tissue distribution studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shop.licorbio.com [shop.licorbio.com]
- 5. chdr.nl [chdr.nl]
- 6. ZW800-1, a zwitterionic near-infrared fluorophore, and its cyclic RGD peptide derivative cyclo-(RGDyK)-ZW800-1 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bioimaging.vieworks.com [bioimaging.vieworks.com]
- 8. Biodistribution of encapsulated indocyanine green in healthy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodistribution of Encapsulated Indocyanine Green in Healthy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tumor-Targeted ZW800-1 Analog for Enhanced Tumor Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of IR-820 Delivery Systems for Enhanced Therapeutic Efficacy
For researchers, scientists, and drug development professionals, the effective delivery of therapeutic agents to target sites is a paramount challenge. IR-820, a near-infrared (NIR) cyanine (B1664457) dye, has garnered significant attention for its dual functionality as both an imaging agent and a potent photothermal/photodynamic therapy agent. However, its inherent instability and rapid clearance in vivo necessitate the use of advanced delivery systems. This guide provides a comparative analysis of various platforms for this compound delivery—nanoparticles, liposomes, micelles, and hydrogels—supported by experimental data to aid in the selection of the most appropriate system for specific research and therapeutic applications.
Performance Comparison of this compound Delivery Systems
The choice of a delivery vehicle for this compound significantly impacts its physicochemical properties, stability, and ultimately, its therapeutic performance. The following tables summarize key quantitative data from various experimental studies on different this compound delivery platforms.
| Delivery System | Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Capacity (%) | Reference |
| Nanoparticles | PLGA-lipid hybrid | 103 ± 8 | -28 ± 7 | 84 - 96 | Not Reported | [1] |
| PLGA | 60 ± 10 | -40 ± 6 | 90 | 18 | [2] | |
| PCL-Glycol Chitosan (B1678972) | Not Specified | Not Specified | Not Specified | Not Specified | [3] | |
| Dendrimers (G5.NHAc-PEG-RGD) | 337.1 ± 41.4 | +10.0 ± 0.6 | Not Applicable (Conjugated) | 6.7 molecules/dendrimer | [4] | |
| Lactosylated this compound/DOX co-assembly | 174.0 ± 10.2 | -15.33 | 100 (excipient-free) | 48.9 (LA-IR820) | [5] | |
| Liposomes | DPPC, CHOL, DSPE-PEG2000 | 84.30 ± 15.66 | -8.21 ± 2.06 | 86.38 ± 0.99 | 8.82 ± 0.92 | [6] |
| Tf-modified Liposomes | 116.20 ± 14.68 | -5.23 ± 1.19 | 93.81 ± 1.06 | 8.92 ± 0.01 | [6] | |
| Micelles | TPGS-IR820/Ce6 | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| Hydrogels | This compound conjugated hydrogel | Not Applicable | Not Applicable | Not Applicable | Not Specified | [8] |
Table 1: Physicochemical Properties of this compound Delivery Systems. This table compares the fundamental characteristics of different this compound formulations. PLGA, Poly(lactic-co-glycolic acid); PCL, Polycaprolactone (B3415563); DPPC, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; CHOL, Cholesterol; DSPE-PEG2000, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]; Tf, Transferrin; TPGS, D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate.
| Delivery System | In Vitro Drug Release Profile | Photothermal Performance | In Vivo Tumor Accumulation | Reference |
| Nanoparticles | Burst and sustained release over 72 hours. | Temperature increase of up to 35°C upon NIR irradiation.[1] | Maximal tumor accumulation at or before 24 hours post-injection.[2] | [1][2] |
| Liposomes | Sustained release, with ~50% cumulative release over 24 hours for Tf-modified liposomes.[9] | Rapid temperature increase to 60°C within 30 seconds of NIR irradiation.[10] | Effective tumor targeting demonstrated in a breast cancer mouse model.[11] | [9][10][11] |
| Micelles | Not Specified | Excellent photothermal conversion efficiency in vitro and in vivo.[7] | Preferential accumulation in tumors.[4] | [4][7] |
| Hydrogels | Not Specified | Rapid heating to above 50°C under NIR irradiation.[12] | Localized delivery and retention at the injection site.[8] | [8][12] |
Table 2: Functional Performance of this compound Delivery Systems. This table outlines the drug release characteristics, photothermal capabilities, and in vivo behavior of various this compound formulations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the literature for the characterization and evaluation of this compound delivery systems.
Preparation of this compound Loaded PLGA Nanoparticles
This protocol is based on a well-established nanoprecipitation technique.[1]
-
Preparation of Organic Phase: A calculated amount of this compound in dimethyl sulfoxide (B87167) (DMSO) is physically adsorbed onto 1 mg of poly(lactic-co-glycolic acid) (PLGA) in acetonitrile. The final volume of this mixture is adjusted to 1 mL.
-
Preparation of Aqueous Phase: A lipid mixture containing 260 μg of DSPE-PEG and 200 μg of DSPG is prepared in 4% ethanol (B145695) and stirred at 60°C for 30 minutes.
-
Nanoprecipitation: The this compound/PLGA organic solution is added dropwise to the lipid suspension with continuous stirring. 1 mL of deionized water is then added, and the mixture is stirred at room temperature for 1 hour to facilitate nanoparticle formation.
-
Purification: The resulting nanoparticles are purified using a 10 kDa Amicon wash at 3500 rpm for 10 minutes. This washing step is repeated three times with 1X phosphate-buffered saline (PBS).
-
Final Formulation: The purified nanoparticles are resuspended in 1X PBS to a final concentration of 1 mg/mL and stored at 4°C.
Preparation of this compound Loaded Liposomes
This protocol utilizes the thin-film dispersion method.[6]
-
Lipid Film Formation: 8 mg of DPPC, 7 mg of cholesterol, 4 mg of DSPE-PEG2000, and 1 mg of this compound are dissolved in 3 mL of trichloromethane. The solvent is then removed by rotary evaporation at 40°C for 30 minutes to form a uniform lipid film on the flask wall.
-
Hydration: The lipid film is hydrated with a suitable aqueous buffer (e.g., PBS) and agitated to form a liposomal suspension.
-
Sizing (Optional): The liposome (B1194612) suspension can be subjected to sonication or extrusion through polycarbonate membranes to achieve a desired particle size and a unilamellar structure.
In Vitro Drug Release Study
This protocol uses a dialysis method to assess the release of this compound from nanoparticles.[1]
-
Sample Preparation: 1 mL of the this compound loaded nanoparticle suspension (containing 1 mg/mL of nanoparticles) is placed in a dialysis bag (3.5 kDa molecular weight cutoff).
-
Dialysis: The dialysis bag is immersed in 200 mL of PBS (pH 7.4) at 37°C with constant stirring (80 rpm) to maintain sink conditions.
-
Sampling: At regular intervals, 1 mL of the release medium is collected and replaced with an equal volume of fresh PBS.
-
Quantification: The concentration of this compound in the collected samples is determined spectrophotometrically at 710 nm.
Cellular Uptake Analysis
This protocol describes the use of flow cytometry to quantify the cellular uptake of this compound loaded nanoparticles.[13]
-
Cell Seeding: MCF-7 cells are seeded at a density of 1 x 10^5 cells per well in 24-well plates and incubated overnight.
-
Treatment: The cells are treated with this compound loaded PLGA nanoparticles (labeled with a fluorescent marker like rhodamine B-lipid) at varying concentrations (e.g., 0, 20, and 60 µM of this compound content) for 3 hours.
-
Washing: After incubation, the cells are washed twice with 1X PBS.
-
Cell Detachment: The cells are detached from the plates using trypsin-EDTA.
-
Flow Cytometry: The fluorescence intensity of the cells is analyzed using a flow cytometer to quantify the uptake of the nanoparticles.
In Vivo Imaging
This protocol outlines the procedure for whole-body near-infrared fluorescence imaging in mice.[14]
-
Animal Preparation: Anesthetized mice are placed on the imaging platform.
-
Injection: 200 µL of this compound solution (0.5 mg/mL) is administered via intravenous injection.
-
Imaging: The mice are immediately irradiated with a 793 nm laser (20 mW/cm²), and images are captured at various time points post-injection using a NIR-II fluorescence whole-body imaging system.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are primarily mediated through photothermal therapy (PTT) and photodynamic therapy (PDT). Understanding the underlying signaling pathways and experimental workflows is crucial for optimizing treatment strategies.
Photothermal Therapy (PTT) Induced Apoptosis
Upon NIR laser irradiation, this compound converts light energy into heat, leading to localized hyperthermia and inducing cancer cell death, preferably through apoptosis.[15][16] This controlled form of cell death avoids the inflammatory response associated with necrosis.[17]
Photodynamic Therapy (PDT) and Reactive Oxygen Species (ROS) Generation
In PDT, this compound acts as a photosensitizer. Upon light excitation, it transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS) that induce oxidative stress and subsequent cell death.[18][19]
General Experimental Workflow for In Vitro Evaluation
The following diagram illustrates a typical workflow for the in vitro assessment of this compound delivery systems.
Conclusion
The selection of an appropriate delivery system for this compound is a critical determinant of its therapeutic success. Nanoparticles, particularly those based on PLGA, offer high encapsulation efficiency and have been extensively characterized. Liposomes provide a biocompatible platform with rapid photothermal response. Micelles and hydrogels represent emerging platforms with unique advantages in terms of stability and localized delivery, respectively. This comparative guide, by presenting key performance data and experimental protocols, aims to facilitate informed decision-making for researchers in the field of drug delivery and cancer therapy. The provided diagrams of signaling pathways and experimental workflows further offer a visual framework for understanding the mechanisms of action and evaluation strategies for these promising therapeutic systems.
References
- 1. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Lactosylated IR820/DOX Co-Assembled Nanodrug for Synergetic Antitumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of transferrin-modified IR820-loaded liposomes and its effect on photodynamic therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design of IR820- and Ce6-Based Versatile Micelle for Single NIR Laser-Induced Imaging and Dual-Modal Phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence imaging guided CpG nanoparticles-loaded IR820-hydrogel for synergistic photothermal immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of transferrin-modified IR820-loaded liposomes and its effect on photodynamic therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elucidating the fundamental mechanisms of cell death triggered by photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchwithrowan.com [researchwithrowan.com]
- 18. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of IR-820 Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The near-infrared (NIR) fluorescent dye IR-820 is a promising agent for a variety of biomedical applications, including in vivo imaging and photothermal therapy. Its biocompatibility is a critical factor for its successful translation into clinical settings. This guide provides a comparative assessment of the biocompatibility of this compound formulations against other commonly used NIR dyes, supported by experimental data and detailed methodologies.
Comparative Analysis of Biocompatibility
To provide a comprehensive overview, the biocompatibility of this compound is compared with Indocyanine Green (ICG), an FDA-approved NIR dye, and other heptamethine cyanine (B1664457) dyes such as IR-783, IR-780, and IR-1061. The following tables summarize the key biocompatibility parameters: cytotoxicity, hemolysis, and in vivo toxicity.
Cytotoxicity Data
The in vitro cytotoxicity of these NIR dyes is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
| Dye/Formulation | Cell Line | Concentration | Incubation Time | Cell Viability (%) | Citation |
| Free this compound | MCF-7 | 65 µM | 48 h | 42% | [1] |
| This compound PLGA NPs | MCF-7 | 200 µg/mL (equivalent to 65 µM this compound) | 48 h | >80% | [1] |
| Free IR-783 | HT-29 | 50 µM | 4 h | No significant cytotoxicity | [2] |
| Free IR-780 | Various cancer cell lines | IC50 ≈ 1 µg/mL | - | 50% | [2] |
| IR1061-ALP-N3 | A549 | Up to 320 µg/mL (phospholipid conc.) | - | No significant decrease |
Note: The biocompatibility of this compound is significantly improved when encapsulated in nanoparticles such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Hemolysis Data
Hemolysis assays are crucial for assessing the blood compatibility of intravenously administered agents. The assay measures the percentage of red blood cells (RBCs) that are lysed upon exposure to the substance.
| Dye/Formulation | Concentration | Hemolysis (%) | Citation |
| This compound | - | Data not available in searched literature | - |
| HA/PB@IR780 | Up to 200 µg/mL | < 5% | [3] |
| ICG | - | Generally considered non-hemolytic at clinical doses | |
| IR-783 | - | Data not available in searched literature | - |
| IR-1061 | - | Data not available in searched literature | - |
Note: A hemolysis rate below 5% is generally considered acceptable for biomaterials. While specific data for this compound is lacking in the reviewed literature, formulations of similar dyes like IR-780 have shown good hemocompatibility.
In Vivo Toxicity Summary
In vivo toxicity studies in animal models provide essential information on the systemic effects of the dyes. These studies often involve histological analysis of major organs and monitoring of blood chemistry panels.
| Dye/Formulation | Animal Model | Administration Route | Key Findings | Citation |
| Free this compound | Mice | Intravenous | Negligible toxicity; no significant histopathological damage to major organs (heart, liver, spleen, lungs, kidneys).[4][5] | [4][5] |
| IR820-albumin complex | Mice | Intravenous/Oral | Good biosafety; no significant histopathological damage to major organs.[5] | [5] |
| ICG | - | Intravenous | FDA-approved for clinical use; generally considered safe with a low incidence of adverse reactions. | |
| IR-780 | Mice | - | No significant impact on physical activity, weight, or tissue histology at 10x imaging dose for 1 month.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biocompatibility studies.
Cytotoxicity Assay: MTT Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the NIR dye formulation. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Hemolysis Assay Protocol
This protocol determines the percentage of red blood cell lysis caused by the test material.
-
Blood Collection: Collect fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).
-
RBC Preparation: Centrifuge the blood to separate the RBCs. Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Sample Preparation: Prepare different concentrations of the NIR dye formulations in PBS.
-
Incubation: Add 0.5 mL of the 2% RBC suspension to 0.5 mL of each dye concentration. Use PBS as a negative control (0% hemolysis) and deionized water as a positive control (100% hemolysis). Incubate the samples at 37°C for 2 hours with gentle shaking.
-
Centrifugation: Centrifuge all samples to pellet the intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: The percentage of hemolysis is calculated as: [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100%.
In Vivo Toxicity Study Protocol (General)
-
Animal Model: Use healthy mice or rats of a specific strain, age, and gender.
-
Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into a control group (receiving vehicle, e.g., saline) and treatment groups (receiving different doses of the NIR dye formulation).
-
Administration: Administer the dye formulation via the intended clinical route (e.g., intravenous injection).
-
Observation: Monitor the animals for any signs of toxicity, changes in body weight, food and water consumption, and behavior for a specified period (e.g., 14 or 28 days).
-
Blood Analysis: At the end of the study, collect blood samples for hematology and serum biochemistry analysis to assess organ function (e.g., liver and kidney function).
-
Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs (e.g., heart, liver, spleen, lungs, kidneys), fix them in formalin, and prepare them for histopathological examination to identify any tissue damage.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Workflow for Hemolysis Assay.
Signaling Pathway Diagram
Caption: Simplified Apoptosis Pathway.
Conclusion
The available data suggests that this compound, particularly when encapsulated in biocompatible nanoparticles, exhibits a favorable safety profile for biomedical applications. Its cytotoxicity is concentration-dependent and can be significantly mitigated through formulation strategies. In vivo studies have indicated negligible systemic toxicity at therapeutic doses. However, a notable gap in the current literature is the lack of specific quantitative data on the hemolytic activity of various this compound formulations. Further studies are warranted to address this and to continue to build a comprehensive understanding of the long-term biocompatibility of this promising NIR dye. Researchers and drug development professionals should consider these factors when designing and evaluating new this compound-based theranostic agents.
References
- 1. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photothermal Properties of IR-780-Based Nanoparticles Depend on Nanocarrier Design: A Comparative Study on Synthetic Liposomes and Cell Membrane and Hybrid Biomimetic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 6. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Heat Generation Properties of IR-820 for Hyperthermia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the heat generation properties of the near-infrared (NIR) dye IR-820 for hyperthermia applications. Its performance is evaluated against other common photothermal agents, namely Indocyanine Green (ICG) and Cypate. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting the appropriate agent for their photothermal therapy (PTT) research.
Comparative Analysis of Photothermal Agents
This compound is a heptamethine cyanine (B1664457) dye that exhibits strong absorption in the NIR region, making it a suitable candidate for photothermal therapy. When compared to the FDA-approved ICG, this compound demonstrates similar optical and thermal generation properties but with enhanced stability.[1][2][3] Cypate, another indocyanine derivative, is also a potent photothermal agent.[4]
Studies have shown that this compound has a lower fluorescent quantum yield than ICG, which is a desirable characteristic for a photothermal agent as more of the absorbed light energy is converted into heat rather than being emitted as fluorescence.[1][2] Furthermore, this compound exhibits significantly greater stability in aqueous solutions under various temperature and light conditions, with degradation half-times approximately double those of ICG.[1][2] This increased stability can translate to a longer plasma residence time in vivo, allowing for more extended imaging and therapeutic windows.[3]
In hyperthermia applications, this compound has been shown to generate slightly lower peak temperatures (4-9% less) than ICG after a 3-minute laser exposure under specific conditions.[1][2] However, this does not necessarily translate to lower therapeutic efficacy, as both dyes have demonstrated significant cytotoxicity at concentrations of 5 µM or higher.[1][2] Encapsulation of this compound into nanoparticles, such as PLGA, can further enhance its heat generation capabilities compared to the free dye.[5][6]
The photothermal conversion efficiency (PCE), a critical parameter for evaluating photothermal agents, has been reported for these dyes, though values can vary based on the experimental setup. For instance, one study reported a PCE of 25.23% for a liposomal formulation of this compound.[7] Another study found the PCE of melanin (B1238610) nanoparticles functionalized with this compound to be 24.7%.[8][9] For comparison, a study on ICG loaded into covalent organic frameworks reported a PCE of 56.7%.[10] It is important to note that the formulation of the dye significantly impacts its PCE.
Data Presentation
Table 1: Comparison of Physicochemical and Photothermal Properties of this compound, ICG, and Cypate
| Property | This compound | Indocyanine Green (ICG) | Cypate |
| Excitation Wavelength (nm) | ~710[6] | ~780 | ~800[4] |
| Emission Wavelength (nm) | ~820[6] | ~835[11] | Not specified in results |
| Fluorescent Quantum Yield | Lower than ICG[1][2] | Higher than this compound[1][2] | Not specified in results |
| Stability in Aqueous Solution | Higher than ICG[1][2][3] | Lower than this compound[1][2][3] | Not specified in results |
| Photothermal Conversion Efficiency (PCE) | 24.7% - 25.23% (formulated)[7][8][9] | Can reach up to 56.7% (formulated)[10] | Not specified in results |
Table 2: Experimental Data on Heat Generation and Cytotoxicity
| Agent | Concentration | Laser Wavelength (nm) | Laser Power Density | Temperature Increase (°C) | Cell Line | Cytotoxicity |
| This compound (free) | 20-120 µM | 808 | 5.3 W/cm² | 3.7 - 19[5][6] | MCF-7 | Significant at ≥ 5 µM[1][2] |
| This compound (PLGA NPs) | 20-120 µM | 808 | 5.3 W/cm² | 6 - 20.4[5][6] | MCF-7 | Enhanced phototoxicity |
| This compound | 500 µg/mL | 793 | 0.5 W/cm² | Reached 55°C in 4 min[12] | - | - |
| Indocyanine Green (ICG) | ≥ 5 µM | Not specified | Not specified | 4-9% higher than this compound[1][2] | SKOV-3, HUVEC | Significant at ≥ 5 µM[1][2] |
Experimental Protocols
In Vitro Photothermal Heating Evaluation
Objective: To measure the temperature increase of a solution containing the photothermal agent upon NIR laser irradiation.
Materials:
-
NIR Dye (this compound, ICG, or Cypate) solution at desired concentrations (e.g., 20-120 µM) in a suitable solvent (e.g., deionized water, PBS, or cell culture medium).
-
Quartz cuvette or 96-well plate.
-
NIR continuous-wave diode laser (e.g., 808 nm).
-
Power meter to calibrate the laser output.
-
Infrared (IR) thermal imaging camera or a thermocouple microprobe.
Procedure:
-
Place a specific volume (e.g., 1 mL) of the dye solution into a quartz cuvette.
-
Position the cuvette and the laser to ensure the laser beam passes through the solution.
-
Place the IR thermal camera or thermocouple to monitor the temperature of the solution, avoiding direct laser irradiation on the probe.
-
Record the initial temperature of the solution.
-
Turn on the laser at a specified power density (e.g., 1.5 W/cm²) for a set duration (e.g., 5-10 minutes).
-
Record the temperature of the solution at regular intervals (e.g., every 30 seconds) during irradiation.
-
After the irradiation period, turn off the laser and continue to record the temperature as the solution cools down to room temperature.
-
A control sample (solvent only) should be run under the same conditions.
In Vitro Phototoxicity Assay (3T3 Neutral Red Uptake Assay)
Objective: To assess the cytotoxicity of the photothermal agent with and without NIR light exposure. This protocol is based on the OECD Test Guideline 432.[13][14][15]
Materials:
-
Balb/c 3T3 fibroblast cells.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
NIR Dye stock solution.
-
NIR laser.
-
Neutral Red (NR) solution.
-
NR destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid).
-
Microplate reader.
Procedure:
-
Seed 3T3 cells in a 96-well plate at a density that prevents confluence by the end of the experiment (e.g., 1 x 10⁴ cells/well) and incubate overnight.
-
Prepare serial dilutions of the NIR dye in culture medium.
-
Remove the medium from the cells and add the dye dilutions to the wells. Two parallel plates are prepared: one for irradiation (+Irr) and one to be kept in the dark (-Irr).
-
Incubate the cells with the dye for a specific period (e.g., 1 hour).
-
For the +Irr plate, irradiate each well with the NIR laser at a predetermined non-cytotoxic dose. The -Irr plate is kept in the dark.
-
After irradiation, wash the cells with PBS and add fresh culture medium.
-
Incubate both plates for 24 hours.
-
After incubation, add the Neutral Red solution and incubate for approximately 3 hours to allow for dye uptake by viable cells.
-
Wash the cells and add the NR destain solution to solubilize the incorporated dye.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values for both +Irr and -Irr conditions.
In Vivo Tumor Hyperthermia Model
Objective: To evaluate the efficacy of the photothermal agent in reducing tumor volume in a murine model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model).
-
Sterile NIR dye solution.
-
NIR laser with a fiber optic delivery system.
-
IR thermal camera to monitor tumor temperature.
-
Calipers for tumor volume measurement.
Procedure:
-
When tumors reach a specific volume (e.g., 100-150 mm³), randomly assign mice to control and treatment groups (e.g., PBS + laser, dye only, dye + laser).
-
Administer the NIR dye solution via a suitable route (e.g., intravenous or intratumoral injection).
-
At a predetermined time post-injection (to allow for tumor accumulation), anesthetize the mice.
-
Irradiate the tumor region with the NIR laser at a specified power density and duration.
-
Monitor the temperature of the tumor surface using an IR thermal camera, aiming for a target temperature range (e.g., 43-48°C).
-
Monitor tumor volume using calipers every few days for a set period.
-
Record animal body weight and observe for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., histology, western blot).
Signaling Pathways and Experimental Workflows
Signaling Pathways in Photothermal Therapy
Hyperthermia induced by photothermal agents can trigger distinct cell death pathways. Mild hyperthermia often leads to apoptosis (programmed cell death), which is generally preferred over necrosis as it does not elicit a significant inflammatory response.[16][17] At higher temperatures, necrosis becomes the dominant cell death mechanism.
Apoptosis Signaling Pathway: Photothermal therapy can activate the intrinsic (mitochondrial) pathway of apoptosis.[16][17] This process involves the activation of the BH3-only protein Bid, which in turn activates Bak and Bax. These proteins lead to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the dismantling of the cell.[16][17]
Caption: Intrinsic apoptosis pathway induced by photothermal therapy.
Heat Shock Response: In response to heat stress, cells activate the heat shock response to protect themselves from damage.[18][19] This involves the activation of Heat Shock Factor 1 (HSF1), which trimerizes, translocates to the nucleus, and binds to heat shock elements in the DNA.[18][19][20] This leads to the transcription and translation of heat shock proteins (HSPs), such as HSP70.[21] HSPs act as molecular chaperones, helping to refold denatured proteins and prevent protein aggregation, thereby promoting cell survival. Inhibiting the heat shock response can enhance the efficacy of photothermal therapy.[22]
Caption: Heat shock response pathway activated by hyperthermia.
Experimental Workflow for Evaluating Photothermal Agents
The evaluation of a novel photothermal agent typically follows a multi-step process, from initial characterization to in vivo efficacy studies.
References
- 1. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PpIX/IR-820 Dual-Modal Therapeutic Agents for Enhanced PDT/PTT Synergistic Therapy in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. IR820 functionalized melanin nanoplates for dual-modal imaging and photothermal tumor eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indocyanine green-loaded porphyrin covalent organic frameworks for photothermal cancer therapy - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Application of NIR Fluorescent Materials in Imaging and Treatment of Tumors of Different Depths [mdpi.com]
- 12. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iivs.org [iivs.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Induction of heat shock proteins by hyperthermia and noise overstimulation in hsf1 -/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Induction of Heat Shock Proteins by Hyperthermia and Noise Overstimulation in Hsf1−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hyperthermia Stress Activates Heat Shock Protein Expression via Propyl Isomerase 1 Regulation with Heat Shock Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Enhanced photothermal therapy through the in-situ activation of a temperature and redox dual-sensitive nano-reservoir of triptolide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of IR-820: A Comprehensive Guide to Safety and Compliance
For researchers, scientists, and drug development professionals utilizing the near-infrared dye IR-820, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound waste, aligning with general laboratory chemical waste management principles. While this compound's parent compound, Indocyanine Green, is not classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA), it is prudent to handle and dispose of it as a chemical waste to minimize environmental impact and ensure regulatory compliance.[1]
Key Chemical and Safety Data for this compound
A clear understanding of this compound's properties is foundational to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C46H50ClN2NaO6S2 | Sigma-Aldrich |
| Molecular Weight | 849.47 g/mol | Sigma-Aldrich |
| Appearance | Solid | MedChemExpress |
| Storage Class | 11 (Combustible Solids) | Sigma-Aldrich |
| Solubility | Soluble in DMSO or methanol | Chemodex[2] |
Step-by-Step Disposal Protocol for this compound Waste
The following procedures are designed to provide clear, actionable guidance for the disposal of various forms of this compound waste, from unused solid product to contaminated labware.
Unused or Expired Solid this compound
Unused or expired solid this compound should be treated as chemical waste.
-
Containment: Keep the solid this compound in its original, clearly labeled container. If the original container is compromised, transfer the contents to a new, compatible container that can be securely sealed.
-
Labeling: Ensure the container is labeled as "Hazardous Waste" and clearly identifies the contents as "this compound."
-
Storage: Store the container in a designated "Satellite Accumulation Area" for hazardous waste.[3] This area should be away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous material disposal company.[1]
This compound Solutions
Solutions containing this compound, including stock solutions and experimental working solutions, must be disposed of as chemical waste. Do not pour this compound solutions down the drain. [1][4]
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. For instance, if a flammable solvent was used to dissolve the this compound, the waste should be segregated as flammable organic waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the solvent used.
-
Storage: Keep the waste container sealed when not in use and store it in the designated Satellite Accumulation Area.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor for proper disposal.
Contaminated Labware and Personal Protective Equipment (PPE)
Items such as pipette tips, centrifuge tubes, gloves, and bench paper that are contaminated with this compound should be disposed of as solid chemical waste.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealed container or a durable, leak-proof plastic bag.
-
Labeling: Label the container or bag as "Hazardous Waste - this compound Contaminated Debris."
-
Disposal: Dispose of the container or bag through your institution's hazardous waste program. Do not dispose of this waste in the regular trash.
Experimental Workflow for Waste Segregation
To facilitate proper waste management, a clear workflow should be established within the laboratory.
Caption: Workflow for the segregation and disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure working environment and upholding environmental stewardship. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) for chemical waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling IR-820
For researchers, scientists, and drug development professionals working with the near-infrared fluorescent dye IR-820, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Essential Safety and Handling at a Glance
Proper handling of this compound is crucial to minimize exposure and ensure the integrity of your experiments. The primary recommended personal protective equipment (PPE) includes eye shields, chemical-resistant gloves, and a type N95 dust mask, particularly when handling the powdered form.
Key Physical and Chemical Properties
A summary of the essential quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₄₆H₅₀ClN₂NaO₆S₂ |
| Molecular Weight | 849.47 g/mol [1] |
| Appearance | Green to red-brown powder[2] |
| Melting Point | >300 °C |
| Maximum Absorption (λmax) | ~820 nm |
| Solubility | Soluble in DMSO and methanol[2] |
| Storage (Long-term) | -20°C, protected from light and moisture[1][2] |
| Storage (Short-term) | 0 - 4°C[1] |
Detailed Protocols for Safe Handling and Disposal
Adherence to standardized protocols is critical for laboratory safety. The following sections provide step-by-step guidance for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE) Protocol
A systematic approach to wearing and removing PPE is vital to prevent contamination.
-
Before Handling:
-
Ensure you are in a well-ventilated area.
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear a NIOSH-approved N95 respirator to avoid inhalation of the powder.
-
Put on safety glasses with side shields or chemical splash goggles.
-
Wear chemical-resistant gloves (e.g., nitrile gloves). Ensure they are the correct size and have been inspected for any tears or holes.
-
-
After Handling:
-
Before leaving the work area, remove gloves using a technique that avoids skin contact with the outer surface.
-
Dispose of the gloves in the appropriate chemical waste container.
-
Remove your safety glasses and respirator.
-
Remove your lab coat.
-
Wash your hands thoroughly with soap and water.[3]
-
Step-by-Step Handling Protocol
-
Preparation:
-
Work in a designated area, such as a chemical fume hood, especially when handling the powdered form to minimize inhalation risk.
-
Ensure all necessary equipment (e.g., spatulas, weighing paper, solvent dispensers) is clean and readily accessible.
-
Have a chemical spill kit readily available.
-
-
Weighing and Solution Preparation:
-
When weighing the powdered dye, use an analytical balance inside a fume hood or a balance enclosure to prevent the dispersal of fine particles.
-
Use anti-static weighing dishes if available.
-
To prepare a solution, add the solvent (e.g., DMSO, methanol) to the weighed this compound powder slowly to avoid splashing.[2]
-
Cap the container tightly and mix by vortexing or sonicating until the dye is fully dissolved.
-
-
Storage of Solutions:
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Dispose of contaminated solid waste, such as gloves, weighing paper, and pipette tips, in a designated hazardous waste container.
-
This container should be clearly labeled as "Hazardous Chemical Waste" and should list this compound as a component.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and rinsing solvents, in a sealed and properly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.[4]
-
Some institutions may allow for the treatment of dye wastewater with flocculants or coagulants to precipitate the dye, which can then be disposed of as solid waste.[5] Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent (e.g., methanol (B129727) or ethanol) three times.
-
Collect the rinsate as hazardous liquid waste.
-
After rinsing, the container can typically be disposed of as regular laboratory glassware, but confirm this with your local EHS guidelines.
-
Experimental Protocols
While specific experimental designs will vary, the following provides a general framework for common applications of this compound.
In Vivo Imaging Protocol (Based on Mouse Studies)
This protocol is a general guideline and should be adapted based on the specific animal model and research question.
-
Preparation of Injection Solution:
-
Freshly prepare a solution of this compound in a sterile, biocompatible solvent such as phosphate-buffered saline (PBS). A typical concentration for in vivo studies is 0.2 mM.[6]
-
Ensure the solution is well-mixed and free of particulates.
-
-
Animal Administration:
-
Administer the this compound solution to the animal model, for example, via intravenous tail vein injection. A common injection volume for mice is 100 µl.[6]
-
-
Imaging:
-
Image the animals at various time points post-injection using an in vivo imaging system equipped for near-infrared fluorescence detection.
-
This compound has a maximal excitation wavelength of approximately 710 nm and an emission wavelength of around 820 nm.[6]
-
In Vitro Phototoxicity Assay
This protocol outlines a general procedure to assess the phototoxicity of this compound on cultured cells.
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified incubation period (e.g., 24 hours).[7] Include control wells with no this compound.
-
-
Laser Irradiation:
-
Following incubation, wash the cells with PBS and add fresh media.
-
Irradiate the designated wells with a near-infrared laser (e.g., 808 nm) at a specific power density for a set duration.[7] Include control groups that are not irradiated.
-
-
Viability Assessment:
-
After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using a standard method such as an MTT or PrestoBlue assay.[7]
-
Visualizing Safe Handling Workflows
To further clarify the procedural guidance, the following diagrams illustrate the safe handling workflow and the hierarchy of safety controls when working with this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. New indocyanine green [this compound] - CAS-Number 172616-80-7 - Order from Chemodex [chemodex.com]
- 3. etad.com [etad.com]
- 4. kochcolor.com [kochcolor.com]
- 5. reddit.com [reddit.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
